Fenoldopam
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67227-56-9, 67227-57-0 | |
| Record name | Fenoldopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOLDOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fenoldopam's Mechanism of Action on D1 Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the molecular mechanism of action of fenoldopam, a selective dopamine D1 receptor partial agonist. It details the ligand-receptor binding characteristics, the canonical G-protein coupled signaling pathway, and emerging concepts such as biased agonism. Quantitative pharmacological data are summarized, and detailed protocols for key experimental assays are provided to facilitate reproducibility and further investigation.
Introduction
This compound is a synthetic benzazepine derivative recognized for its rapid-acting vasodilatory effects, which led to its use in the short-term management of severe hypertension.[1][2] Its therapeutic action is rooted in its selective partial agonism at the dopamine D1 receptor.[1] Unlike dopamine, which acts on a variety of adrenergic and dopaminergic receptors, this compound's selectivity for the D1 receptor minimizes adrenergic side effects.[1][3] The R-isomer of the racemic this compound mixture is responsible for its biological activity, exhibiting a significantly higher affinity for the D1 receptor than the S-isomer. This guide delineates the molecular interactions and signaling cascades initiated by this compound upon binding to the D1 receptor.
Molecular Mechanism of Action
The D1 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gαs subunit. This compound's agonism at this receptor initiates a well-defined signaling cascade, leading to its primary physiological effects.
Ligand-Receptor Binding
Recent cryo-electron microscopy (cryo-EM) studies have revealed intricate details about this compound's binding to the D1 receptor. Notably, research suggests that two this compound molecules can simultaneously occupy the receptor: one in the traditional orthosteric binding pocket (OBP) and a second in an extended binding pocket (EBP). This dual occupancy is proposed to stabilize a receptor conformation that is crucial for engaging downstream signaling partners, particularly for influencing β-arrestin recruitment. The binding of this compound is stereoselective, with the R-enantiomer having approximately 250-fold higher affinity for D1-like receptors than the S-enantiomer.
Gαs-Mediated Signaling Pathway
The primary mechanism of action for this compound involves the activation of the canonical Gαs signaling pathway.
-
Receptor Activation: this compound binds to and stabilizes an active conformation of the D1 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which in vascular smooth muscle cells, results in smooth muscle relaxation and vasodilation. This effect is particularly pronounced in the renal, mesenteric, and coronary arteries.
Biased Agonism and β-Arrestin Pathway
Beyond the canonical Gs pathway, evidence suggests that D1 receptor signaling can be more complex, involving functional selectivity or "biased agonism". This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).
β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as independent signal transducers. The binding of two this compound molecules to the D1 receptor (in the OBP and EBP) appears to stabilize a conformation important for efficient β-arrestin coupling. A mutation in the EBP (K81V) was shown to almost completely abolish this compound-induced β-arrestin recruitment while only moderately reducing its potency in Gs activation, demonstrating the structural basis for this biased signaling. The recruitment of β-arrestin by the D1 receptor has been linked to distinct physiological outcomes, such as locomotor activity.
Quantitative Pharmacological Data
The interaction of this compound with the D1 receptor has been quantified through various in vitro assays. The following tables summarize key binding and functional parameters reported in the literature.
| Binding Affinity Data for this compound | |||
| Parameter | Value | Assay/Tissue | Reference |
| KD ([3H]-fenoldopam) | 2.3 ± 0.1 nM | Saturation Binding / Rat Striatum | |
| Bmax ([3H]-fenoldopam) | 590 ± 40 fmoles/mg protein | Saturation Binding / Rat Striatum | |
| Affinity (R-isomer vs S-isomer) | ~250-fold higher for R-isomer | Competitive Binding |
| Functional Potency & Efficacy Data for this compound | |||
| Parameter | Value | Assay/Tissue | Reference |
| EC50 (racemic) | 57 nM | Adenylyl Cyclase Activation / Rat Striatum | |
| EC50 (R-enantiomer) | 37 nM | Adenylyl Cyclase Activation / Rat Striatum | |
| EC50 (S-enantiomer) | 1.5 µM | Adenylyl Cyclase Activation / Rat Striatum | |
| cAMP Accumulation | 73 ± 2% increase | cAMP Assay / Human Renal Proximal Tubule Cells |
Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Protocol: Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing D1 receptors in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.
-
Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-fenoldopam or an antagonist like [3H]-SCH23390), and a range of concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive D1 antagonist).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of D1 receptor activation.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human D1 receptor (e.g., HEK293 cells) in appropriate media.
-
Agonist Stimulation: Plate the cells and allow them to adhere. Replace the media with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Add varying concentrations of this compound and incubate for a specified time (e.g., 10-30 minutes).
-
Cell Lysis and Detection: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).
-
Luminescent Biosensors (e.g., GloSensor): Genetically encoded biosensors that produce light in direct proportion to cAMP concentration, allowing for real-time measurements in living cells.
-
-
Data Analysis: Plot the measured signal (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy).
Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing insight into desensitization pathways and biased agonism.
Methodology:
-
Assay System: Utilize a cell line engineered to report on the interaction between the D1 receptor and β-arrestin. Common platforms include:
-
Bioluminescence Resonance Energy Transfer (BRET): The D1 receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced proximity results in energy transfer, which can be measured.
-
Enzyme Complementation (e.g., Tango, PathHunter): The D1 receptor is linked to a transcription factor, and β-arrestin is linked to a protease. Recruitment cleaves the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
-
Cell Plating and Stimulation: Plate the assay cells and treat them with a range of this compound concentrations.
-
Incubation: Incubate for a period appropriate for the specific assay system (minutes for BRET, hours for enzyme complementation assays).
-
Signal Detection: Measure the output signal (e.g., ratio of acceptor/donor emission for BRET, or luminescence from the reporter gene product).
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound exerts its therapeutic effects through selective partial agonism at the dopamine D1 receptor. Its core mechanism involves the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade, leading to vasodilation, particularly in the renal vasculature. Advanced structural and pharmacological studies have refined this model, revealing a complex interaction involving multiple ligand binding sites that can promote biased signaling toward or away from the β-arrestin pathway. A thorough understanding of these molecular mechanisms, supported by quantitative binding and functional data, is critical for the rational design of future D1 receptor-targeted therapeutics.
References
A Deep Dive into the Stereochemistry and Pharmacological Activity of Fenoldopam Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a rapid-acting vasodilator used for the in-hospital management of severe hypertension. It functions as a selective agonist for the dopamine D1-like receptor, leading to peripheral vasodilation, particularly in the renal arteries, which increases renal blood flow.[1][2][3][4][5] this compound is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, the therapeutic effects of the drug are almost exclusively attributed to the (R)-enantiomer, which exhibits a significantly higher affinity and potency at the D1 receptor compared to its (S)-counterpart. This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and experimental evaluation of this compound's enantiomers, aimed at providing researchers and drug development professionals with a detailed understanding of their distinct properties.
Molecular Structure and Stereochemistry
This compound, chemically known as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, possesses a single chiral center at the carbon atom C1 of the benzazepine ring. This chirality gives rise to two enantiomers: (R)-fenoldopam and (S)-fenoldopam. The three-dimensional arrangement of the substituents around this chiral center is the sole structural difference between the two enantiomers, yet it profoundly impacts their interaction with biological targets.
Differential Pharmacological Activity
The pharmacological activity of this compound is primarily mediated by its agonism at D1-like dopamine receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.
The (R)-enantiomer of this compound is the eutomer, or the pharmacologically active enantiomer. It possesses an affinity for D1-like receptors that is approximately 250-fold higher than that of the (S)-enantiomer, the distomer. Consequently, the vasodilatory and antihypertensive effects of racemic this compound are almost entirely due to the action of (R)-fenoldopam. The (S)-enantiomer is considered essentially inactive at the D1 receptor.
In addition to its primary activity at D1 receptors, this compound also exhibits a moderate affinity for α2-adrenoceptors, where it acts as an antagonist. This antagonistic activity is weaker than its D1 agonist activity and its clinical significance is less defined.
Quantitative Comparison of Enantiomer Activity
To provide a clear comparison of the pharmacological properties of this compound and its enantiomers, the following tables summarize the available quantitative data from in vitro studies.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| (±)-Fenoldopam | D1-like | EC50 | 57 | |
| (±)-Fenoldopam | α2-adrenoceptor | Ki | 15 - 25 | |
| (R)-Fenoldopam | D1-like | - | ~250x > (S) | |
| (S)-Fenoldopam | D1-like | - | Inactive | |
| Racemic this compound | D1 | KD | 2.3 ± 0.1 |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound enantiomers.
Radioligand Binding Assay for D1 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the dopamine D1 receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH23390), and varying concentrations of the unlabeled competitor (i.e., (R)-fenoldopam, (S)-fenoldopam, or racemic this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activation
This assay measures the functional potency (EC50) of the this compound enantiomers by quantifying their ability to stimulate the production of cyclic AMP (cAMP) via the D1 receptor.
D1 Receptor Signaling Pathway
Caption: D1 receptor-mediated adenylyl cyclase signaling cascade.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the D1 receptor are used (e.g., HEK293 or CHO cells).
-
Assay Conditions: Cells are incubated with various concentrations of the this compound enantiomers in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The reaction is initiated and allowed to proceed for a specific time at 37°C.
-
Quantification of cAMP: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Chiral Separation of this compound Enantiomers by HPLC
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating the (R)- and (S)-enantiomers of this compound.
Workflow for Chiral HPLC Separation
Caption: General workflow for chiral HPLC separation.
Detailed Methodology (Illustrative Example):
-
Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is typically used.
-
Mobile Phase: A mixture of solvents is used to carry the sample through the column. For this compound, a normal-phase mobile phase consisting of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is a common choice. The exact ratio of the solvents is optimized to achieve the best separation.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
Detection: A UV detector is used to monitor the elution of the enantiomers from the column, typically at a wavelength where this compound absorbs strongly.
-
Analysis: The resulting chromatogram will show two separate peaks corresponding to the (R)- and (S)-enantiomers, allowing for their identification and quantification based on their retention times and peak areas.
Asymmetric Synthesis of (R)-Fenoldopam
While the resolution of a racemic mixture is a common approach to obtain pure enantiomers, asymmetric synthesis offers a more direct route to a single enantiomer. Various strategies for asymmetric synthesis exist, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. A specific, detailed protocol for the industrial-scale asymmetric synthesis of (R)-fenoldopam is often proprietary. However, a general conceptual approach is outlined below.
Conceptual Asymmetric Synthesis Logic
Caption: Logic flow for a conceptual asymmetric synthesis.
Conclusion
The pharmacological activity of this compound is a clear example of stereoselectivity in drug action. The (R)-enantiomer is a potent and selective D1 receptor agonist responsible for the drug's therapeutic effects, while the (S)-enantiomer is largely inactive. This significant difference in activity underscores the importance of understanding the stereochemistry of chiral drugs in research and development. The experimental protocols outlined in this guide provide a framework for the in-vitro characterization of this compound enantiomers and similar chiral compounds, enabling a more precise understanding of their structure-activity relationships. Further research to delineate the precise binding affinities and functional potencies of the individual enantiomers would provide a more complete picture of their pharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Fenoldopam: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Fenoldopam is a rapid-acting intravenous vasodilator primarily used for the in-hospital management of severe hypertension and hypertensive crises.[1][2] Its unique pharmacological profile, characterized by selective agonism at peripheral dopamine D1-like receptors, distinguishes it from other antihypertensive agents. This selectivity allows for targeted vasodilation, particularly in the renal vasculature, leading to increased renal blood flow, diuresis, and natriuresis, alongside a reduction in systemic blood pressure.[1][3] This document provides a comprehensive technical overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals.
Discovery and Development History
The journey of this compound began in the laboratories of Smith Kline & French in the early 1980s with the synthesis of a series of benzazepine derivatives. The lead compound, initially identified as SK&F 82526, was synthesized by a team led by chemist Joseph Weinstock.[4] this compound is a racemic mixture, with the (R)-isomer being responsible for its biological activity. After extensive preclinical and clinical evaluation, this compound, under the brand name Corlopam, received approval from the U.S. Food and Drug Administration (FDA) in September 1997 for the short-term management of severe hypertension.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key step is the alkylation of a primary amine. The synthesis route described in U.S. patents involves the reaction of a styrene oxide with a 3,4-dialkoxy-2-halophenethylamine to form a key intermediate. An alternative and higher-yield synthesis involves the alkylation of 2-chlorohomoveratrylamine, which is available as a salt and can be liberated before the reaction. The process includes steps of reduction and purification to yield the final this compound molecule.
Mechanism of Action
This compound exerts its therapeutic effects through selective partial agonism of the dopamine D1-like receptors (D1 and D5). These G-protein coupled receptors are predominantly located on smooth muscle cells of peripheral arteries, including the renal, mesenteric, coronary, and cerebral arteries.
Signaling Pathway
Activation of the D1 receptor by this compound initiates a cascade of intracellular events. The D1 receptor is coupled to the Gαs protein, which, upon activation, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin. This disruption of the actin-myosin cross-bridge formation results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective peripheral dopamine-1 receptor stimulation with this compound in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoldopam's Selective Affinity for Dopamine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a benzazepine derivative recognized for its rapid-acting vasodilatory effects, which has been utilized in the management of severe hypertension.[1][2][3] Its mechanism of action is primarily attributed to its activity as a selective partial agonist at peripheral dopamine D1-like receptors.[4][5] This selectivity is crucial to its pharmacological profile, leading to arterial vasodilation, particularly in renal, mesenteric, and coronary arteries, thereby increasing renal blood flow and promoting natriuresis. Unlike dopamine, this compound exhibits minimal clinically significant activity at D2-like dopamine receptors or alpha- and beta-adrenergic receptors, which contributes to a distinct side-effect profile. This technical guide provides an in-depth overview of this compound's binding affinity for dopamine receptor subtypes, complete with quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data on this compound's binding affinity for various dopamine and adrenergic receptor subtypes. The data is presented as Ki (inhibition constant) and EC50 (half-maximal effective concentration) values, which are critical metrics in pharmacology for quantifying a ligand's affinity and functional potency, respectively.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | EC50 (nM) | Reference |
| Dopamine D1 | This compound | Radioligand Binding | Human | - | 17 | - | DrugBank |
| Dopamine D5 (D1B) | This compound | Radioligand Binding | Human | - | 15 | - | DrugBank |
| Dopamine D1-like | This compound | Functional Assay (cAMP accumulation) | Porcine | LLC-PK1 Cells | - | 55.5 (partial agonist) | |
| Dopamine D2 | This compound | - | - | - | No significant affinity | - | |
| Dopamine D3 | This compound | - | - | - | No significant affinity | - | - |
| Dopamine D4 | This compound | - | - | - | No significant affinity | - | - |
| α2-Adrenergic | This compound | Radioligand Binding | - | - | 15 - 25 | - | - |
Experimental Protocols: Radioligand Binding Assay
The determination of a ligand's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the Ki of an unlabeled compound (like this compound) against a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific dopamine receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., D1, D2) or homogenized tissue known to be rich in the target receptor (e.g., rat striatum for D1 receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2 receptors).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled SCH23390 or haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Fluid: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor and harvest them.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the receptor membranes, followed by the test compound (this compound) or buffer, and finally the radioligand to the appropriate wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of the Dopamine D1 Receptor
Caption: Dopamine D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Receptor Selectivity
Caption: this compound's binding affinity profile for various receptors.
References
- 1. Selective peripheral dopamine-1 receptor stimulation with this compound in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies with this compound, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Investigation of Fenoldopam in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor agonist known for its vasodilatory and natriuretic effects.[1][2] This technical guide provides an in-depth overview of the core methodologies and signaling pathways involved in the early-stage investigation of this compound in cell culture models. The information presented is intended to equip researchers with the necessary knowledge to design and execute robust in vitro studies to explore the cellular and molecular mechanisms of this compound. While this compound's clinical applications in managing severe hypertension are well-documented, its effects at the cellular level, particularly in controlled in vitro environments, are crucial for understanding its full therapeutic potential and identifying novel applications.[1][2]
Core Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects by binding to and activating the dopamine D1 receptor, a Gs protein-coupled receptor (GPCR).[1] This activation initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP).
Dopamine D1 Receptor-cAMP Signaling Pathway
The canonical signaling pathway activated by this compound involves the following key steps:
-
Receptor Binding: this compound binds to the extracellular domain of the dopamine D1 receptor on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates a variety of substrate proteins on serine and threonine residues, leading to changes in their activity and ultimately mediating the cellular response to this compound.
This compound's primary signaling cascade.
Quantitative Data from In Vitro Studies
| Cell Type | Parameter | Value | Reference |
| Renal Cell Carcinoma (ACHN) | IC50 (LSD1 Inhibition) | 0.8974 µM | |
| Rat Cortical Collecting Duct (CCD) | Concentration for Max Na+/K+-ATPase Inhibition | 10 µM | |
| Mesenchymal Stem Cells | Effective Concentration for Pro-survival Effects | 3 µg/mL |
Key In Vitro Experiments and Protocols
Cell Culture Models
The choice of cell culture model is critical for studying the specific effects of this compound.
-
Vascular Smooth Muscle Cells (VSMCs): Primary human aortic smooth muscle cells (HASMCs) or rat aortic smooth muscle cells are relevant for studying the vasodilatory effects of this compound. These cells can be cultured to maintain their contractile phenotype, which is essential for vasodilation assays.
-
Renal Proximal Tubule Epithelial Cells (RPTECs): Primary cultures of human or animal-derived RPTECs are ideal for investigating the natriuretic and renal hemodynamic effects of this compound. These cells can form polarized monolayers, mimicking the in vivo structure of the kidney tubule.
-
Recombinant Cell Lines (HEK293, CHO): Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of the dopamine D1 receptor. These models are excellent for studying the direct effects of this compound on D1 receptor signaling in a controlled environment, free from the complexities of endogenous receptor expression in primary cells.
Measurement of Intracellular cAMP Accumulation
A fundamental experiment to confirm the mechanism of action of this compound is to measure the dose-dependent increase in intracellular cAMP levels.
Experimental Workflow:
General workflow for measuring cAMP.
Detailed Protocol (ELISA-based):
-
Cell Seeding: Seed HEK293 cells stably expressing the human dopamine D1 receptor in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
PDE Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of cAMP.
-
This compound Treatment: Add this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.
-
cAMP Measurement: Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody coated on the plate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of cAMP in the samples is inversely proportional to the signal. Calculate the concentration of cAMP for each this compound dose and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis of PKA Substrate Phosphorylation
To investigate the downstream effects of PKA activation, Western blotting can be used to detect the phosphorylation of specific PKA substrates, such as cAMP Response Element-Binding Protein (CREB).
Experimental Workflow:
General workflow for Western blot analysis.
Detailed Protocol (CREB Phosphorylation):
-
Cell Treatment: Culture human aortic smooth muscle cells (HASMCs) to near confluence. Treat the cells with 10 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of CREB phosphorylation as the ratio of phospho-CREB to total CREB.
Measurement of Na+/K+-ATPase Activity
This compound has been shown to inhibit the Na+/K+-ATPase pump in renal tubular cells, contributing to its natriuretic effect. This can be assessed in vitro using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP.
Experimental Workflow:
General workflow for Na+/K+-ATPase assay.
Detailed Protocol:
-
Sample Preparation: Culture primary renal proximal tubule epithelial cells (RPTECs) and prepare cell homogenates or isolated membrane fractions.
-
Reaction Setup: Prepare reaction mixtures containing a buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl. For each sample, prepare a parallel reaction containing ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-insensitive ATPase activity.
-
This compound Incubation: Add varying concentrations of this compound to the reaction mixtures (without ouabain) and pre-incubate for 10-15 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Phosphate Measurement: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate). Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis:
-
Calculate the amount of Pi released in each sample.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration and determine the IC50 value.
-
Conclusion
This technical guide provides a foundational framework for the in vitro investigation of this compound. The described experimental protocols and signaling pathway diagrams offer a starting point for researchers to delve into the cellular and molecular mechanisms of this D1 receptor agonist. While the core signaling pathway through cAMP and PKA is well-established, further research is needed to fully elucidate the downstream targets and the extent of this compound's effects on gene expression and other cellular processes in various cell types. The methodologies outlined here can be adapted and expanded to address more specific research questions, ultimately contributing to a more comprehensive understanding of this compound's pharmacology.
References
Fenoldopam's Effect on Intracellular Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of fenoldopam, a selective dopamine D1 receptor agonist, with a core focus on its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a detailed overview of the signaling pathways, quantitative data on this compound's activity, and comprehensive experimental protocols relevant to the study of this compound.
Introduction
This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1-like receptors.[1][2] Its primary clinical application is in the short-term management of severe hypertension.[3] The therapeutic effects of this compound are mediated through its ability to induce vasodilation, particularly in the renal, mesenteric, and coronary arteries, leading to a reduction in systemic vascular resistance.[1][2] This vasodilatory effect is a direct consequence of the drug's impact on intracellular signaling cascades, centrally involving the elevation of cyclic AMP (cAMP).
Mechanism of Action: The D1 Receptor-cAMP Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs). The activation of the D1 receptor initiates a signal transduction cascade that leads to an increase in intracellular cAMP levels.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the D1 receptor, causing a conformational change in the receptor protein.
-
G-Protein Activation: This conformational change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). Upon binding, the Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of its α-subunit (Gαs) from the βγ-subunits.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
-
Downstream Effects: The accumulation of intracellular cAMP leads to the activation of various downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous cellular proteins, leading to the ultimate physiological response. In vascular smooth muscle cells, this cascade results in the phosphorylation and inactivation of myosin light chain kinase (MLCK), preventing the interaction of actin and myosin and causing muscle relaxation and vasodilation. In renal tubular cells, PKA-mediated phosphorylation can modulate the activity of ion transporters, contributing to this compound's natriuretic and diuretic effects.
Caption: this compound-D1 Receptor Signaling Pathway.
Quantitative Data on this compound's Activity
The following table summarizes key quantitative data regarding the biological activity of this compound, focusing on its effects on cAMP-mediated signaling.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Adenylyl Cyclase Activation | 57 nmol/L | Rat Striatum | |
| EC50 for Adenylyl Cyclase Activation (R-enantiomer) | 37 nmol/L | Rat Striatum | |
| Inhibition of Ouabain-Inhibitable Na+ Transport | 65 ± 6% | Human Renal Proximal Tubule Cells |
Note: The inhibition of Na+ transport is a downstream functional consequence of increased intracellular cAMP.
Experimental Protocols
The quantification of intracellular cAMP levels is a critical step in characterizing the activity of D1 receptor agonists like this compound. Below are detailed methodologies for two common types of cAMP assays.
Competitive Binding Immunoassay (ELISA) for cAMP
This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in cell lysates.
Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
cAMP ELISA Kit (containing cAMP standard, anti-cAMP antibody, enzyme-conjugated cAMP, substrate, and wash buffers)
-
Cultured cells (e.g., human renal proximal tubule cells or HEK293 cells)
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound for a specified time at 37°C. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, aspirate the media and lyse the cells by adding 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature to ensure complete lysis.
-
-
cAMP Immunoassay:
-
Prepare a standard curve using the provided cAMP standards.
-
Add the cell lysates and standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP to all wells.
-
Add the anti-cAMP antibody to all wells.
-
Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
-
Signal Detection:
-
Add the substrate solution to each well and incubate until color develops.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Generalized ELISA Workflow for cAMP Measurement.
AlphaScreen® cAMP Assay
This protocol outlines a homogeneous (no-wash) assay for the detection of cAMP using AlphaScreen® technology.
Principle: The AlphaScreen® cAMP assay is a competitive immunoassay. In the absence of cellular cAMP, biotinylated cAMP bridges Streptavidin-Donor beads and anti-cAMP antibody-conjugated Acceptor beads, bringing them into close proximity. Excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission. Cellular cAMP produced in response to this compound competes with the biotinylated cAMP for the antibody on the Acceptor beads, causing a decrease in the AlphaScreen® signal.
Materials:
-
AlphaScreen® cAMP Assay Kit (containing Acceptor beads, Streptavidin-Donor beads, biotinylated cAMP, and lysis buffer)
-
Cultured cells
-
This compound
-
White, opaque 384-well microplates
-
A microplate reader capable of reading AlphaScreen® signals (e.g., EnVision®)
Procedure:
-
Cell Culture and Stimulation:
-
Harvest and resuspend cells in stimulation buffer.
-
Add cells to the wells of a 384-well plate.
-
Add this compound at various concentrations and incubate for the desired time at room temperature.
-
-
Lysis and Detection:
-
Prepare a mixture of Acceptor beads and lysis buffer and add it to the wells.
-
Incubate for a short period to allow for cell lysis and binding of cAMP to the antibody.
-
Prepare a mixture of Streptavidin-Donor beads and biotinylated cAMP and add it to the wells.
-
Incubate the plate in the dark according to the manufacturer's protocol (typically 1-3 hours).
-
-
Signal Reading:
-
Read the plate on an AlphaScreen®-capable microplate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Calculate the concentration of cAMP in the samples by comparing the signal to a standard curve generated with known amounts of cAMP.
-
Downstream Effectors and Physiological Consequences
The increase in intracellular cAMP initiated by this compound activates PKA, which in turn phosphorylates a variety of downstream target proteins. The specific substrates for PKA phosphorylation can vary depending on the cell type.
Key PKA-mediated downstream events include:
-
In Vascular Smooth Muscle: PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to vasodilation.
-
In Renal Tubules: PKA can phosphorylate and regulate the activity of various ion transporters, such as the Na+/H+ exchanger and the Na+/K+-ATPase, contributing to the natriuretic and diuretic effects of this compound.
-
Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Caption: Downstream Effects of this compound-Induced cAMP Elevation.
Conclusion
This compound's therapeutic efficacy as a vasodilator is fundamentally linked to its ability to elevate intracellular cAMP levels through the selective activation of dopamine D1 receptors. Understanding the intricacies of this signaling pathway, from receptor-ligand interaction to the activation of downstream effectors, is crucial for the rational design and development of novel therapeutics targeting this system. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's activity and the investigation of its molecular mechanisms of action. Further research focusing on obtaining detailed concentration-response data in various human cell types will continue to refine our understanding of this important drug.
References
Fenoldopam: A Technical Guide to a Benzazepine Derivative Antihypertensive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoldopam is a rapid-acting intravenous antihypertensive agent, unique in its class as a selective dopamine D1 receptor partial agonist.[1] Chemically classified as a benzazepine derivative, its primary mechanism of action involves arterial vasodilation, leading to a reduction in systemic blood pressure.[1][2] This is particularly pronounced in the renal vasculature, where it enhances renal blood flow and promotes natriuresis.[2][3] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, pharmacokinetics, and clinical application of this compound, with a focus on the underlying scientific data and experimental methodologies.
Introduction
This compound mesylate, sold under the brand name Corlopam, was approved for the in-hospital, short-term management of severe hypertension. It is a racemic mixture, with the (R)-isomer being the biologically active component, exhibiting a significantly higher affinity for the D1 receptor. Unlike many other vasodilators, this compound's targeted action on D1 receptors spares it from significant activity at D2, alpha, or beta-adrenergic receptors, leading to a distinct pharmacological profile.
Chemical and Physical Properties
This compound is a synthetic benzazepine derivative.
-
IUPAC Name: 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
-
Molecular Formula: C₁₆H₁₆ClNO₃
-
Molar Mass: 305.76 g/mol
Pharmacology
Mechanism of Action
This compound's antihypertensive effect is mediated through its agonistic activity at peripheral dopamine D1 receptors. These receptors are G-protein coupled and are predominantly located on vascular smooth muscle cells in arterial beds, including the renal, mesenteric, coronary, and cerebral arteries.
Binding of this compound to the D1 receptor initiates a signaling cascade that results in vasodilation:
-
Activation of Adenylyl Cyclase: The activated D1 receptor stimulates the Gαs subunit of its associated G-protein, which in turn activates the enzyme adenylyl cyclase.
-
Increased Intracellular cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA).
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Relaxation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced, preventing the formation of cross-bridges with actin filaments and resulting in smooth muscle relaxation and vasodilation.
This cascade leads to a decrease in systemic vascular resistance and, consequently, a reduction in blood pressure.
Signaling Pathway Diagram
Caption: this compound's D1 receptor-mediated signaling cascade.
Quantitative Data
Pharmacodynamics
| Parameter | Value | Species | Notes |
| D1 Receptor Binding Affinity (K D) | 2.3 ± 0.1 nM | Rat (striatum) | Determined by radioligand binding assay using [³H]-fenoldopam. |
| D1 Receptor Agonist Activity (EC₅₀) | 57 nM | In vitro | Selective D1-like dopamine receptor partial agonist. |
| α₂-Adrenoceptor Antagonist Activity (Kᵢ) | 15 - 25 nM | In vitro | |
| (R)-isomer D1 Affinity vs. (S)-isomer | ~250-fold higher | In vitro | The (R)-isomer is responsible for the biological activity. |
Pharmacokinetics (Human Adults)
| Parameter | Value | Notes |
| Onset of Action | < 5 minutes | Rapid onset of hemodynamic effects. |
| Elimination Half-life | ~5-10 minutes | |
| Metabolism | Hepatic conjugation (methylation, glucuronidation, sulfation) | Does not involve cytochrome P-450 enzymes. |
| Excretion | ~90% in urine, ~10% in feces | Primarily as inactive metabolites. |
| Plasma Protein Binding | 85-90% |
Clinical Efficacy: Dose-Response in Hypertensive Emergencies
A multicenter, randomized, double-blind study in patients with hypertensive emergencies demonstrated a dose-dependent reduction in diastolic blood pressure (DBP).
| Infusion Rate (mcg/kg/min) | Mean DBP Reduction at 4 hours |
| 0.01 | Baseline |
| 0.03 | - |
| 0.1 | Significant reduction vs. 0.01 mcg/kg/min |
| 0.3 | Significant reduction vs. 0.01 mcg/kg/min |
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
This protocol is a generalized representation based on standard methodologies.
Objective: To determine the binding affinity (K D) of this compound for the D1 receptor.
Materials:
-
Rat striatal membrane preparations (source of D1 receptors)
-
[³H]-fenoldopam (radioligand)
-
Unlabeled this compound (for competition assay)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-fenoldopam.
-
For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of [³H]-fenoldopam.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the K D and B max (maximum number of binding sites).
-
Caption: Workflow for a radioligand binding assay.
Clinical Trial Protocol for Antihypertensive Efficacy
This protocol is a summary based on a multicenter, randomized, double-blind clinical trial.
Objective: To evaluate the dose-dependent efficacy and safety of intravenous this compound in patients with hypertensive emergencies.
Patient Population: Adults with a sustained diastolic blood pressure (DBP) ≥ 120 mm Hg and evidence of acute target-organ damage.
Study Design:
-
Randomization: Patients are randomly assigned in a double-blind manner to one of several fixed-dose intravenous this compound infusion groups (e.g., 0.01, 0.03, 0.1, or 0.3 mcg/kg/min).
-
Treatment: A continuous intravenous infusion is administered for a specified duration (e.g., 24 hours).
-
Monitoring:
-
Continuous intra-arterial blood pressure monitoring.
-
Heart rate monitoring.
-
Assessment of renal function (e.g., serum creatinine, urine output).
-
Monitoring for adverse events.
-
-
Primary Endpoint: The primary efficacy measure is the reduction in DBP from baseline at a specific time point (e.g., 4 hours) in the higher-dose groups compared to the lowest-dose group.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the change in DBP between the different dose groups.
References
The Role of Fenoldopam in Modulating the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenoldopam, a selective dopamine D1 receptor agonist, exerts significant modulatory effects on the renin-angiotensin system (RAS). Primarily recognized for its potent vasodilatory and antihypertensive properties, this compound's interaction with the RAS is complex, characterized by a stimulation of renin release, which in turn influences angiotensin II and aldosterone levels. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in RAS modulation. The information presented is intended to support further research and drug development efforts in cardiovascular and renal therapeutics.
Mechanism of Action: D1 Receptor Agonism and RAS Activation
This compound's primary mechanism of action is the selective activation of postsynaptic dopamine D1 receptors, which are abundant in the renal vasculature, including the afferent and efferent arterioles, as well as on juxtaglomerular cells.[1][2][3][4] This agonistic activity initiates a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1] The elevated cAMP promotes smooth muscle relaxation, resulting in vasodilation, particularly within the renal arteries.
The stimulation of D1 receptors on the juxtaglomerular apparatus is a key factor in this compound's influence on the RAS. This stimulation directly leads to an increase in renin secretion. The subsequent rise in plasma renin activity (PRA) initiates the enzymatic cascade of the RAS, leading to the conversion of angiotensinogen to angiotensin I, and subsequently to the potent vasoconstrictor, angiotensin II. This increase in angiotensin II can, to some extent, counteract the vasodilatory effects of this compound.
Quantitative Effects on the Renin-Angiotensin System
Clinical and preclinical studies have consistently demonstrated this compound's impact on key components of the RAS. The following table summarizes the quantitative data from various studies, providing a comparative overview of this compound's effects.
| Parameter | Subject Population | This compound Dose | Change from Baseline | Reference |
| Plasma Renin Activity (PRA) | Hypertensive Patients | 100 mg (oral) | Increased (P < 0.05) | |
| Hypertensive Patients | 100 mg (oral) | Increased | ||
| Hypertensive Patients | Not specified | Significantly increased baseline PRA | ||
| Normal and Hypertensive Subjects | 100 mg (oral) | ~Twofold increase (P < 0.01 in normal subjects) | ||
| Anesthetized Dogs | 0.01-0.3 µg/kg/min (intrarenal) | Increased renin release | ||
| Plasma Aldosterone | Hypertensive Patients | 100 mg (oral) | Increased (P < 0.05) | |
| Normal and Hypertensive Subjects | 100 mg (oral) | ~40% increase (Not statistically significant) | ||
| Hypertensive Patients | Not specified | Slightly rose | ||
| Angiotensin II | Anesthetized Dogs | Not specified | Implied increase due to renin release, opposing this compound's effects | |
| Rats | Not specified | Intrarenally produced angiotensin II opposes the natriuretic action of this compound |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on the renin-angiotensin system.
Study in Hypertensive and Normotensive Subjects
-
Objective: To investigate the cardiovascular, endocrine, and renal responses to a single oral dose of this compound.
-
Study Design: A comparative study involving eight hypertensive and twelve normal subjects.
-
Protocol:
-
Subjects were administered a single oral dose of 100 mg this compound.
-
Blood pressure and heart rate were monitored.
-
Renal plasma flow and glomerular filtration rate were measured.
-
Blood samples were collected to determine plasma renin activity and plasma aldosterone concentrations.
-
Urine samples were collected to measure norepinephrine excretion.
-
-
Key Measurements: Plasma renin activity was assayed, and plasma aldosterone levels were quantified.
Study in Anesthetized Dogs
-
Objective: To characterize the renal effects of this compound and the role of angiotensin II in these effects.
-
Study Design: An experimental study in anesthetized dogs.
-
Protocol:
-
This compound was infused directly into the renal artery at doses ranging from 0.01 to 10 µg/kg/min.
-
In a subset of experiments, the angiotensin-converting enzyme (ACE) inhibitor captopril (1 mg/kg, IV, + 20 µg/kg/min, intrarenal artery) was co-administered with this compound.
-
Renal blood flow, blood pressure, and urine output were continuously monitored.
-
The effects of the selective dopamine D1-receptor antagonist, SCH 23390 (30 µg/kg, IV), were also assessed.
-
-
Key Insight: The study demonstrated that the natriuretic and vasodepressor effects of this compound were more pronounced in the presence of an ACE inhibitor, suggesting that this compound-induced renin release and subsequent angiotensin II production counteract its primary actions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's Signaling Pathway and its Impact on the Renin-Angiotensin System.
Caption: A Generalized Experimental Workflow for Studying this compound's Effects on the RAS.
Conclusion and Future Directions
This compound's modulation of the renin-angiotensin system is a critical aspect of its pharmacological profile. The drug's ability to increase renal blood flow and promote natriuresis is, in part, counterbalanced by its stimulation of renin release and the subsequent activation of the RAS. This dual effect has important implications for its clinical use, particularly in patients with hypertension and renal impairment.
Future research should focus on elucidating the precise dose-response relationship between this compound and RAS activation. Furthermore, studies investigating the long-term effects of this compound on the RAS and the potential for tachyphylaxis to its renin-stimulating effects are warranted. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic application of this compound and for the development of novel D1 receptor agonists with more favorable RAS modulation profiles. The co-administration of this compound with RAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers, presents a promising therapeutic strategy that merits further investigation to potentially enhance the beneficial renal and hemodynamic effects of this compound while mitigating the counter-regulatory RAS activation.
References
A Technical Guide to the Foundational Research on Fenoldopam and Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on fenoldopam, a selective dopamine D1-like receptor agonist, and its significant impact on renal hemodynamics. This document outlines the core mechanism of action, summarizes key quantitative data from foundational studies, details common experimental protocols, and provides visual representations of critical pathways and workflows. Although manufacturing of this compound was discontinued in 2023, its unique renal vasodilatory properties continue to make it a subject of scientific interest[1].
Core Mechanism of Action
This compound mesylate is a benzazepine derivative that acts as a potent and selective partial agonist for the dopamine D1-like receptors.[2][3] Unlike dopamine, it has minimal to no significant affinity for D2-like, α-adrenergic, or β-adrenergic receptors.[2][4] Its primary therapeutic effect is arterial vasodilation, which leads to a reduction in systemic blood pressure.
The pronounced effect of this compound on the kidneys stems from the high density of D1 receptors in the renal vasculature, including the afferent and efferent arterioles and the arcuate and interlobular arteries. Activation of these receptors is the cornerstone of its ability to increase renal blood flow.
Intracellular Signaling Pathway
The vasodilatory effect of this compound is mediated through a G-protein coupled receptor signaling cascade within the vascular smooth muscle cells of renal arteries.
-
Receptor Binding: this compound binds to the D1 receptor.
-
G-Protein Activation: This binding activates the associated G-alpha stimulatory (Gs) protein.
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), the key second messenger in this pathway.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
MLCK Phosphorylation: PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Relaxation: With MLCK inactivated, the myosin light chain is not phosphorylated, preventing the cross-bridge formation between actin and myosin that is necessary for muscle contraction. This results in the relaxation of the vascular smooth muscle, leading to vasodilation.
This cascade ultimately increases the arterial lumen's cross-sectional area, decreases renal vascular resistance, and consequently enhances renal blood flow, natriuresis, and diuresis.
Quantitative Effects on Renal Hemodynamics
Numerous studies have quantified the dose-dependent effects of intravenously administered this compound on key renal parameters. At therapeutic doses, this compound can increase renal blood flow by 30-40% and enhance the glomerular filtration rate (GFR) by 15-20%. The data below are compiled from foundational studies in various subject populations.
Table 1: Effects in Hypertensive Patients
| Parameter | Dosage (IV) | Mean Change | Study Population | Reference |
| Mean Arterial Pressure | 0.025-0.5 µg/kg/min | ↓ 12% | 10 patients with essential hypertension | |
| Renal Plasma Flow (RPF) | 0.025-0.5 µg/kg/min | ↑ 42% | 10 patients with essential hypertension | |
| Glomerular Filtration Rate (GFR) | 0.025-0.5 µg/kg/min | ↑ 6% | 10 patients with essential hypertension | |
| Sodium Excretion | 0.025-0.5 µg/kg/min | ↑ 202% | 10 patients with essential hypertension | |
| Creatinine Clearance | Not Specified | ↑ 92% (from 39 to 75 mL/min) | 19 severely hypertensive patients with impaired renal function |
Table 2: Effects in Normotensive Subjects
| Parameter | Dosage (IV) | Mean Change (vs. Placebo) | Study Population | Reference |
| Renal Plasma Flow (RPF) | 0.03 µg/kg/min | ↑ 16% (from 576 to 670 mL/min) | 14 normal male volunteers | |
| Renal Plasma Flow (RPF) | 0.1 µg/kg/min | ↑ 34% (from 579 to 777 mL/min) | 14 normal male volunteers | |
| Renal Plasma Flow (RPF) | 0.3 µg/kg/min | ↑ 32% (from 592 to 784 mL/min) | 14 normal male volunteers | |
| Glomerular Filtration Rate (GFR) | 0.03-0.3 µg/kg/min | Maintained (No significant change) | 14 normal male volunteers | |
| Effective RPF (Oral Dose) | 100 mg (single dose) | ↑ 58% | 7 healthy male subjects | |
| Glomerular Filtration Rate (Oral Dose) | 100 mg (single dose) | ↑ 9% | 7 healthy male subjects |
Table 3: Effects in Animal Models (Dogs)
| Parameter | Dosage (IV) | Mean Change | Study Conditions | Reference |
| Renal Blood Flow (RBF) | 3.4 µg/kg/min | ↑ 11% | Halothane general anaesthesia, induced hypotension | |
| Glomerular Filtration Rate (GFR) | 0.8 µg/kg/min | ↑ (Median from 2.71 to 3.33 mL/min/kg) | Healthy dogs | |
| Fractional Excretion of Sodium | 0.1 µg/kg/min | ↑ (from 0.7% to 1.3%) | Anaesthetized dogs, before aortic cross-clamping | |
| Creatinine Clearance | 0.1 µg/kg/min | ↑ (from 2.03 to 2.45 mL/min/kg) | Anaesthetized dogs, before aortic cross-clamping |
Key Experimental Protocols
The investigation of this compound's effects on renal blood flow relies on established methodologies for measuring renal hemodynamics. The following are detailed summaries of protocols frequently cited in the foundational literature.
Protocol for Measuring RPF and GFR via Clearance Techniques
This protocol is a standard method used in human studies to precisely measure renal plasma flow and glomerular filtration rate.
Objective: To determine Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) before and during this compound infusion.
Materials:
-
This compound for intravenous infusion
-
Para-aminohippurate (PAH) solution
-
Inulin solution
-
Infusion pump
-
Equipment for blood sampling (catheters, syringes)
-
Equipment for timed urine collection
-
Spectrophotometer or HPLC for sample analysis
Methodology:
-
Subject Preparation: Subjects are typically studied after an overnight fast, maintained in a supine position, and hydrated with an intravenous solution (e.g., 0.45% saline) to ensure adequate urine flow.
-
Priming Dose: A priming intravenous bolus of PAH and inulin is administered to rapidly achieve target plasma concentrations.
-
Sustaining Infusion: A continuous intravenous infusion of both PAH and inulin is started and maintained at a constant rate throughout the experiment to ensure steady-state plasma levels.
-
Equilibration Period: A period of at least 60-90 minutes is allowed for the plasma concentrations of PAH and inulin to stabilize.
-
Baseline Measurement: Following equilibration, timed urine collections (e.g., three consecutive 20-minute periods) are initiated. Blood samples are drawn at the midpoint of each urine collection period.
-
This compound Administration: this compound infusion is initiated at a low dose (e.g., 0.01 to 0.03 µg/kg/min) and may be titrated upwards at set intervals (e.g., every 15-20 minutes).
-
Experimental Measurement: Once the desired this compound dose is reached and a new steady state is achieved, the timed urine and blood sampling procedure is repeated.
-
Sample Analysis: Plasma and urine samples are analyzed for PAH and inulin concentrations.
-
Calculation:
-
RPF is calculated using the clearance of PAH: RPF = ([Urine PAH] x Urine Flow Rate) / [Plasma PAH].
-
GFR is calculated using the clearance of inulin: GFR = ([Urine Inulin] x Urine Flow Rate) / [Plasma Inulin].
-
Protocol for Measuring Renal Blood Flow via Doppler Ultrasonography
This non-invasive technique is used to assess changes in blood flow velocity and calculate resistance indices within the renal arteries.
Objective: To measure blood flow velocity and resistive index (RI) in renal arteries before and during this compound infusion.
Materials:
-
This compound for intravenous infusion
-
Duplex Doppler ultrasound machine with a low-frequency (e.g., 2-5 MHz) curved array transducer
-
Infusion pump
Methodology:
-
Subject Preparation: Patients are placed in a supine or lateral decubitus position to provide an optimal acoustic window to the kidneys.
-
Baseline Imaging: The renal arteries (main, segmental, interlobar) are identified using B-mode ultrasound.
-
Baseline Doppler Measurement: Pulsed-wave Doppler is used to measure blood flow velocities. The sample volume is placed in the center of the artery with an angle of insonation less than 60 degrees.
-
Data Acquisition: The peak systolic velocity (PSV) and end-diastolic velocity (EDV) are measured from the Doppler waveform. The Renal Resistive Index (RI) is calculated as: RI = (PSV - EDV) / PSV. Measurements are taken at multiple sites (e.g., renal hilum, interlobar arteries).
-
This compound Infusion: A continuous intravenous infusion of this compound is started at a specific dose (e.g., 0.1 µg/kg/min).
-
Experimental Doppler Measurement: After a set period of infusion, the Doppler measurements are repeated at the same arterial locations.
-
Data Comparison: Baseline and post-infusion values for flow velocities and RI are compared to determine the effect of this compound. A significant decrease in RI is indicative of vasodilation and increased perfusion.
References
Fenoldopam's Impact on Mesenteric and Coronary Arteries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoldopam, a selective dopamine D1 receptor agonist, elicits potent vasodilation in key arterial beds, including the mesenteric and coronary arteries. This technical guide provides an in-depth analysis of the physiological effects of this compound on these vascular territories, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1 receptor.[1][2] Its primary pharmacological action is arterial vasodilation, which leads to a reduction in systemic vascular resistance and an increase in blood flow to various organs.[3][4] This vasodilatory effect is of significant interest in clinical settings, particularly for the management of hypertensive crises and for its potential organ-protective effects.[3] This guide focuses specifically on the impact of this compound on two critical vascular beds: the mesenteric arteries, which supply blood to the gastrointestinal tract, and the coronary arteries, which perfuse the myocardium. Understanding the comparative effects of this compound on these arteries is crucial for its therapeutic application and for the development of novel cardiovascular drugs.
Mechanism of Action: D1 Receptor-Mediated Vasodilation
This compound's vasodilatory effects in both mesenteric and coronary arteries are mediated through the activation of postsynaptic D1 receptors on vascular smooth muscle cells. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation and an increase in arterial diameter.
Signaling Pathway
The activation of the D1 receptor by this compound stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Quantitative Effects on Mesenteric and Coronary Arteries
The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings on mesenteric and coronary blood flow and vascular resistance. It is important to note that the data presented are from different species, which may limit direct comparison.
Mesenteric Artery
Studies in spontaneously hypertensive rats have demonstrated a significant and dose-dependent increase in mesenteric blood flow following this compound administration.
| Parameter | Species | Dosage | Change from Baseline | Reference |
| Mesenteric Blood Flow | Rat (Spontaneously Hypertensive) | 1-1000 µg/kg (i.v.) | Maximal increase of 69 ± 10% | |
| Mesenteric Vascular Resistance | Rat (Spontaneously Hypertensive) | 1-1000 µg/kg (i.v.) | Significant decrease |
Coronary Artery
In canine models, this compound has been shown to augment myocardial blood flow and reduce coronary vascular resistance, particularly in the presence of coronary occlusion. In humans, in vitro studies have confirmed the direct relaxant effect of this compound on isolated coronary arteries.
| Parameter | Species | Dosage | Change from Baseline | Reference |
| Myocardial Blood Flow (Normal Myocardium) | Dog | 0.1 µg/kg/min (i.v.) | Increase from 114 ± 10 to 188 ± 27 ml/100 gm/min | |
| Coronary Vascular Resistance (Normal Myocardium) | Dog | 0.1 µg/kg/min (i.v.) | Significant reduction | |
| Coronary Artery Relaxation | Human (in vitro) | Concentration-dependent | Relaxation of pre-contracted arteries |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on mesenteric and coronary arteries.
In Vivo Measurement of Mesenteric Blood Flow in Rats
This protocol describes the methodology used to assess the effects of this compound on regional blood flow in conscious, unrestrained spontaneously hypertensive rats.
-
Animal Model: Conscious, unrestrained spontaneously hypertensive rats were used.
-
Instrumentation: Animals were chronically instrumented with pulsed Doppler flow probes placed around the renal, superior mesenteric, and distal aorta (for hindquarters) arteries to allow for continuous measurement of blood flow.
-
Drug Administration: this compound was administered intravenously in a dose-dependent manner (1-1000 µg/kg).
-
Data Acquisition: Maximal changes in mean arterial pressure, heart rate, and regional blood flow were recorded after each dose.
-
Data Analysis: The percentage change in blood flow and vascular resistance from baseline was calculated for each dose of this compound.
In Vivo Measurement of Myocardial Blood Flow in Dogs
This protocol outlines the methodology for assessing the effects of this compound on regional myocardial blood flow in an anesthetized canine model with coronary occlusion.
-
Animal Model: Anesthetized dogs were used for this study.
-
Surgical Preparation: A left thoracotomy was performed, and the left anterior descending coronary artery was occluded to create an ischemic region.
-
Drug Administration: this compound was administered as a continuous intravenous infusion at a dose of 0.1 µg/kg/min.
-
Blood Flow Measurement: Regional myocardial blood flow was measured using the radiolabeled microsphere technique. Microspheres were injected into the left atrium at baseline and after this compound infusion.
-
Tissue Analysis: At the end of the experiment, the heart was excised, and the myocardium was sectioned into normal, ischemic, and border zones. The radioactivity in each tissue sample was counted to determine blood flow.
-
Data Calculation: Myocardial blood flow was calculated in ml/100 gm/min for each region.
In Vitro Assessment of Human Arterial Relaxation
This protocol describes the methodology for examining the direct effects of this compound on isolated human arteries.
-
Tissue Preparation: Human arteries (including mesenteric and coronary) were obtained from organ donors or during surgical procedures. The arteries were dissected into rings of 2-3 mm in width.
-
Experimental Setup: The arterial rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture of 95% O2 and 5% CO2. The tension of the rings was recorded isometrically.
-
Experimental Procedure: The arterial rings were pre-contracted with an agonist such as norepinephrine or prostaglandin F2α. Once a stable contraction was achieved, cumulative concentration-response curves to this compound were generated.
-
Data Analysis: The relaxation response to this compound was expressed as a percentage of the pre-contraction tension.
Discussion and Future Directions
The available evidence consistently demonstrates that this compound is a potent vasodilator in both mesenteric and coronary arteries, acting through the D1 receptor-cAMP signaling pathway. The quantitative data, although derived from different species, suggest a significant increase in blood flow to both the splanchnic and myocardial circulations.
A key limitation in the current literature is the lack of direct comparative studies examining the dose-response relationship of this compound in both mesenteric and coronary arteries within the same species, particularly in humans. Such studies would provide a more precise understanding of the relative sensitivity of these two vascular beds to this compound and would be invaluable for optimizing its clinical use.
Future research should focus on:
-
Conducting clinical trials with advanced imaging techniques to quantify the effects of this compound on both mesenteric and coronary blood flow in human subjects.
-
Performing in vitro studies on isolated human mesenteric and coronary arteries from the same donors to generate comparative dose-response curves.
-
Investigating the potential for differential regulation of the D1 receptor and its signaling pathway in mesenteric versus coronary vascular smooth muscle cells.
Conclusion
This compound exerts a significant vasodilatory effect on both mesenteric and coronary arteries through the selective activation of D1 receptors and the subsequent increase in intracellular cAMP. This leads to increased blood flow in both vascular beds. While direct comparative quantitative data is limited, the existing evidence from preclinical and in vitro studies provides a strong foundation for understanding the pharmacological profile of this compound in these critical circulations. Further research is warranted to delineate the comparative potency and efficacy of this compound in the mesenteric and coronary vasculature, which will aid in refining its therapeutic applications.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound mesylate for blood pressure control in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Fenoldopam in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fenoldopam, a selective dopamine D1 receptor agonist, in preclinical animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the antihypertensive and renal protective effects of this compound and similar compounds.
Introduction
This compound is a rapid-acting vasodilator that selectively targets dopamine D1 receptors, leading to arterial vasodilation, particularly in the renal, mesenteric, coronary, and cerebral vascular beds.[1][2] Its mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation.[3] Unlike dopamine, this compound does not have significant effects on alpha or beta-adrenergic receptors, which minimizes adverse cardiovascular effects like reflex tachycardia.[3] In animal models of hypertension, this compound has been shown to effectively lower blood pressure while preserving or even increasing renal blood flow, making it a valuable tool for studying renal hemodynamics in the context of hypertension.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of peripheral dopamine D1 receptors. The R-isomer of this compound is the biologically active component, exhibiting a significantly higher affinity for D1 receptors. The signaling cascade initiated by this compound binding to the D1 receptor is a well-characterized G-protein coupled receptor pathway.
Signaling Pathway Diagram
Figure 1: this compound's D1 receptor signaling cascade.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound in various animal models of hypertension.
Table 1: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Maximal Increase in Mesenteric Blood Flow | Maximal Increase in Renal Blood Flow | Reference |
| 1 - 1000 | Dose-dependent reduction | Increased | 69 ± 10% | 42 ± 4% |
Table 2: Effect of this compound on Renal Blood Flow in Anesthetized Dogs
| Condition | Mean Arterial Pressure (MAP) | Renal Blood Flow (RBF) | Reference |
| Baseline | Control | 214 ± 16 mL/min | |
| This compound-induced Hypotension | ↓ 26 ± 3% from control | 197 ± 16 mL/min (preserved) | |
| Sodium Nitroprusside-induced Hypotension | ↓ 30 ± 2% from control | 167 ± 12 mL/min (decreased) |
Table 3: Natriuretic and Diuretic Effects of this compound in Anesthetized Rats
| Treatment | Urine Output (µL/30 min) | Urinary Sodium Excretion (µEq/30 min) | Reference |
| This compound (0.5 µg/kg/min, i.v.) | 97 ± 3 | 6 ± 1 | |
| This compound + Captopril (1 mg/kg, i.v.) | 375 ± 24 | 50 ± 5 |
Experimental Protocols
Animal Models of Hypertension
Several rodent models are commonly used to mimic human hypertension. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): A genetic model that is widely used for studying primary hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension: A model of mineralocorticoid-induced hypertension characterized by volume expansion.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: A model of renovascular hypertension driven by the renin-angiotensin system.
-
Angiotensin II (Ang II) Infusion: Pharmacologically induced hypertension via subcutaneous osmotic minipumps.
Protocol for Induction of DOCA-Salt Hypertension in Rats
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250 g.
-
Uninephrectomy: Anesthetize the rat (e.g., isoflurane). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers.
-
DOCA Implantation: A week after the uninephrectomy, implant a silicone rubber matrix containing DOCA (e.g., 200 mg/kg) subcutaneously in the dorsal neck region.
-
Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops within 4-6 weeks.
Protocol for Blood Pressure Measurement
-
Non-invasive Tail-Cuff Method: Suitable for routine monitoring of systolic blood pressure in conscious rats. Acclimatize the animals to the restraining device and procedure to minimize stress-induced blood pressure fluctuations.
-
Invasive Intra-arterial Catheterization: Considered the gold standard for continuous and accurate blood pressure measurement. This can be performed in anesthetized animals for acute studies or via telemetry for chronic studies in conscious, freely moving animals.
-
Catheter Implantation (for acute studies): Anesthetize the rat. Expose the carotid or femoral artery. Insert a saline-filled catheter connected to a pressure transducer.
-
Radiotelemetry: Surgically implant a telemetry transmitter with the catheter placed in the abdominal aorta. This allows for long-term, stress-free monitoring.
-
Protocol for this compound Administration and Hemodynamic Assessment in SHR
-
Animal Preparation: Use adult male SHR. For conscious studies, implant pulsed Doppler flow probes on the renal and mesenteric arteries and an arterial catheter for blood pressure measurement several days prior to the experiment.
-
Drug Administration: Dissolve this compound mesylate in a suitable vehicle (e.g., saline). Administer intravenously (i.v.) as a bolus or continuous infusion. Doses ranging from 1 to 1000 µg/kg have been used in rats.
-
Data Acquisition: Continuously record mean arterial pressure (MAP), heart rate (HR), and regional blood flow (renal, mesenteric, hindquarters) before, during, and after this compound administration.
-
Data Analysis: Calculate vascular resistance in each bed (MAP/blood flow). Analyze the dose-dependent effects of this compound on all measured parameters.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in an animal model of hypertension.
Figure 2: Workflow for assessing this compound in hypertension.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of dopamine D1 receptor activation in the regulation of blood pressure and renal function in the context of hypertension. The protocols and data presented here provide a foundation for researchers to design robust preclinical studies to explore the therapeutic potential of D1 agonists in cardiovascular and renal diseases. Careful selection of animal models and measurement techniques is crucial for obtaining reliable and translatable results.
References
Application Notes: Fenoldopam in Renal Ischemia-Reperfusion Injury Models
Introduction
Ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality.[1][2] IRI triggers a complex cascade of events including endothelial and epithelial cell injury, inflammation, oxidative stress, and apoptosis, leading to a significant decline in renal function.[2][3] Fenoldopam mesylate, a selective dopamine D1-like receptor agonist, has been investigated as a potential therapeutic agent to mitigate renal IRI.[1] Its primary mechanism involves vasodilation of renal arteries, which increases renal blood flow and oxygen delivery. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical rodent models of renal IRI.
Mechanism of Action
This compound selectively activates D1 receptors located on the smooth muscle cells of renal, mesenteric, coronary, and cerebral arteries. In the kidney, this activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote the relaxation of vascular smooth muscle, causing vasodilation, particularly in the afferent and efferent arterioles. This results in increased renal blood flow (RBF), glomerular filtration rate (GFR), and promotes natriuresis and diuresis. Beyond its hemodynamic effects, studies suggest that this compound also exerts cytoprotective effects by attenuating IRI-induced apoptosis and modulating the expression of genes related to inflammation and angiogenesis.
Data Presentation
The following tables summarize quantitative data from studies investigating this compound in rat models of renal IRI.
Table 1: Effects of this compound on Renal Hemodynamics and Oxygenation
| Experimental Group | Parameter | Result | Significance | Reference |
| Sham + Saline | Renal Blood Flow (RBF) | Baseline | - | |
| Sham + this compound | Renal Blood Flow (RBF) | Increased | p < 0.05 | |
| IRI + Saline | Renal Blood Flow (RBF) | Decreased post-ischemia | - | |
| IRI + this compound | Renal Blood Flow (RBF) | Significantly increased vs. IRI + Saline | p < 0.05 | |
| IRI + this compound | Renal Cortical Perfusion (RCP) | Significantly increased vs. IRI + Saline | p < 0.01 | |
| IRI + this compound | Tissue Oxygen Tension (PtO2) | Significantly increased vs. IRI + Saline | p < 0.01 |
Table 2: Effects of this compound on Apoptosis in Renal IRI
| Experimental Group | Location | Apoptotic Cells (%) | Significance vs. IRI | Reference |
| Sham | Cortex | ~1% | - | |
| Sham | Medulla | ~1% | - | |
| IRI + Vehicle | Cortex | ~25% | - | |
| IRI + Vehicle | Medulla | ~30% | - | |
| IRI + this compound | Cortex | ~5% | p < 0.001 | |
| IRI + this compound | Medulla | ~7% | p < 0.001 |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.
Table 3: Effects of this compound on Renal Function Markers
| Experimental Group | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) | Reference |
| Sham | 34 ± 0.73 | ~5 | |
| IRI (24h) | 162 ± 29.37 | >20 | |
| IRI + this compound | Trend towards improvement | Trend towards improvement |
Note: While preclinical studies focus on mechanisms like blood flow and apoptosis, direct evidence of this compound significantly improving creatinine/BUN in animal IRI models is less consistently reported than in clinical settings. Some studies even report a worsening of renal function in specific models. The trend for improvement is suggested from clinical transplant studies.
Experimental Protocols
This section provides a detailed protocol for a unilateral renal ischemia-reperfusion injury model in rats, a commonly used approach to study the effects of this compound.
Protocol 1: Rat Model of Unilateral Renal IRI
1. Animal Preparation:
-
Animals: Use male Sprague-Dawley rats weighing approximately 180-240g. Acclimatize animals for at least one week before the experiment.
-
Anesthesia: Anesthetize rats via intraperitoneal (IP) administration of urethane (50 mg/kg) or an equivalent anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Setup: Place the anesthetized animal on a heating pad to maintain body temperature at 37°C, a critical parameter for reproducibility. Cannulate the left jugular vein for intravenous infusion.
2. Surgical Procedure & this compound Administration:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the left renal artery from the surrounding tissue.
-
Begin a continuous intravenous infusion of either vehicle (0.9% saline) or this compound. A clinically relevant dose of 0.1 µg/kg/min is often used.
-
After starting the infusion, induce ischemia by occluding the left renal artery with a non-traumatic microvascular clamp. Ischemia duration is typically 45 to 60 minutes.
-
After the ischemic period, remove the clamp to initiate reperfusion. Visually confirm the return of blood flow by the kidney's change in color.
-
Allow reperfusion for a period of 4 to 6 hours for acute studies or up to 28 days for chronic studies.
-
Close the abdominal incision with sutures.
3. Sham Control Group:
-
Sham-operated animals undergo the same surgical procedures, including anesthesia, laparotomy, and dissection of the renal artery, but the artery is not clamped. They should receive a vehicle infusion for the same duration as the experimental groups.
Protocol 2: Assessment of Renal Injury
1. Biochemical Analysis:
-
At the end of the reperfusion period, collect blood via cardiac puncture.
-
Centrifuge the blood to separate the serum.
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available assay kits. Significant increases in these markers indicate a decline in renal function.
2. Histopathological Analysis:
-
Euthanize the animal and perform a bilateral nephrectomy.
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 3-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize tissue morphology.
-
Examine the sections under a light microscope, focusing on the corticomedullary junction, which is highly susceptible to IRI.
-
Score the degree of acute tubular necrosis (ATN) blindly using a semi-quantitative scoring system.
Table 4: Example Histopathological Scoring System for Acute Tubular Necrosis
| Score | Description of Tubular Injury |
| 0 | Normal histology, no damage |
| 1 | ≤ 10% of tubules affected (e.g., tubular dilatation, brush border loss, cell necrosis) |
| 2 | 11% - 25% of tubules affected |
| 3 | 26% - 45% of tubules affected |
| 4 | 46% - 75% of tubules affected |
| 5 | ≥ 76% of tubules affected, severe necrosis and cast formation |
| This scoring system is adapted from multiple sources. Features to assess include loss of brush border, cast formation, tubular dilatation, and tubular necrosis. |
3. Apoptosis Measurement (TUNEL Assay):
-
To quantify apoptosis, perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded kidney sections according to the manufacturer's protocol.
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields to determine the apoptotic index (percentage of apoptotic cells).
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Dosages and timings may need to be optimized for specific experimental goals and animal models.
References
Application Notes and Protocols for the Investigation of Fenoldopam in Cerebral Vasospasm Following Subarachnoid Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage (SAH), leading to cerebral ischemia and significant morbidity and mortality. The primary therapeutic goals are to prevent or reverse this arterial narrowing to maintain adequate cerebral blood flow. Fenoldopam, a selective dopamine D1 receptor agonist, is a potent vasodilator used in the management of severe hypertension. Its mechanism of action, involving the relaxation of vascular smooth muscle, presents a theoretical rationale for its investigation as a potential therapeutic agent for cerebral vasospasm.
These application notes provide an overview of the current understanding of this compound's mechanism, a summary of relevant preclinical and clinical data, and hypothetical protocols for the experimental study of this compound in animal models of SAH-induced cerebral vasospasm. It is important to note that while the rationale is sound, there is a paucity of direct experimental evidence for the use of this compound in this specific indication.
Mechanism of Action
This compound is a selective agonist of the dopamine D1 receptor.[1] Its vasodilatory effect is mediated through the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.[2] This increase in cAMP leads to the activation of protein kinase A, which phosphorylates and inactivates myosin light chain kinase. The ultimate result is the relaxation of the vascular smooth muscle and subsequent vasodilation.[1]
Signaling Pathway of this compound-Induced Vasodilation
Summary of Preclinical and Clinical Data
Direct evidence for the efficacy of this compound in treating cerebral vasospasm after SAH is limited. The available data comes from studies in different contexts, which should be interpreted with caution.
A study in healthy human volunteers investigating the effects of this compound-induced hypotension found a significant decrease in global cerebral blood flow (CBF).[3] In contrast, a study in anesthetized pigs showed that this compound did not increase intracranial pressure (ICP) at normal or elevated levels, suggesting it may not exacerbate cerebral edema, but it did indicate an increase in intracranial elastance, likely due to vasodilation.[4] An in vitro study using porcine carotid arteries found that dopamine reversed vasospasm, but this effect was mediated by D2 receptors, not the D1 receptors targeted by this compound.
Table 1: Effects of this compound on Cerebral Hemodynamics and Intracranial Pressure
| Study Population | Intervention | Key Findings | Reference |
| Healthy Human Volunteers | This compound infusion (1.3 ± 0.4 µg/kg/min) | - 16% reduction in Mean Arterial Pressure (MAP)- 17% decrease in global Cerebral Blood Flow (CBF) | |
| Anesthetized Pigs | This compound infusion (4 µg/kg/min) | - No significant increase in Intracranial Pressure (ICP)- Increased intracranial elastance |
Table 2: In Vitro Effects of Dopaminergic Agonism on Vasospasm
| Experimental Model | Inducer of Vasospasm | Intervention | Key Findings | Reference |
| Porcine Carotid Artery | Cerebrospinal Fluid from SAH patients | Dopamine | - 67% reversal of vasospasm- Effect blocked by D2 receptor antagonist (Haloperidol), but not D1 or D3 antagonists |
Experimental Protocols for Studying this compound in Animal Models of SAH
The following are hypothetical protocols based on established animal models of SAH. These protocols are intended to serve as a starting point for investigating the potential therapeutic effects of this compound on cerebral vasospasm.
Rat Model of SAH by Endovascular Perforation
This model mimics aneurysmal rupture by perforating an intracranial artery.
Objective: To assess the effect of intravenous this compound on cerebral artery diameter and neurological outcome after SAH in rats.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
3-0 or 4-0 sharpened nylon suture
-
This compound for intravenous infusion
-
Physiological monitoring equipment (blood pressure, heart rate, temperature)
-
High-resolution magnetic resonance angiography (MRA) or digital subtraction angiography (DSA) for vessel diameter measurement
-
Neurological scoring system (e.g., Garcia score)
Protocol:
-
Induction of SAH: Anesthetize the rat and expose the common, external, and internal carotid arteries. Introduce the sharpened nylon suture into the external carotid artery and advance it into the internal carotid artery to perforate the anterior cerebral artery.
-
Animal Groups:
-
Sham group: Surgery without vessel perforation.
-
SAH + Vehicle group: SAH followed by continuous intravenous infusion of saline.
-
SAH + this compound group: SAH followed by continuous intravenous infusion of this compound. A suggested starting dose, extrapolated from clinical use, is 0.1 µg/kg/min, with dose-ranging studies to determine the optimal dose.
-
-
Treatment: Begin the intravenous infusion 6 hours post-SAH and continue for 72 hours.
-
Outcome Measures:
-
Cerebral Artery Diameter: Perform MRA or DSA at 24, 48, and 72 hours post-SAH to measure the diameter of the basilar and middle cerebral arteries.
-
Neurological Function: Assess neurological deficits daily using a standardized scoring system.
-
Histology: At the end of the experiment, perfuse the brains for histological analysis of neuronal damage.
-
Rabbit Model of SAH by Cisterna Magna Blood Injection
This model involves the direct injection of autologous blood into the subarachnoid space.
Objective: To evaluate the efficacy of intracisternal or intravenous this compound in preventing or reversing vasospasm of the basilar artery.
Materials:
-
New Zealand white rabbits (2.5-3.0 kg)
-
Anesthesia
-
Sterile syringes and needles
-
Autologous arterial blood
-
This compound for intravenous or intracisternal administration
-
Angiography equipment
Protocol:
-
Induction of SAH: Anesthetize the rabbit and perform a baseline angiogram. Withdraw 1.5 ml of arterial blood from the central ear artery. Puncture the cisterna magna and slowly inject the autologous blood.
-
Animal Groups:
-
Control group: No SAH.
-
SAH + Vehicle group: SAH with either intravenous saline or intracisternal artificial cerebrospinal fluid.
-
SAH + this compound group(s): SAH with either intravenous or intracisternal this compound.
-
-
Treatment:
-
Intravenous: Continuous infusion starting 6 hours post-SAH.
-
Intracisternal: Slow infusion beginning 24 hours post-SAH.
-
-
Outcome Measures:
-
Basilar Artery Diameter: Perform angiography at 48 and 72 hours post-SAH to measure the diameter of the basilar artery.
-
Physiological Monitoring: Continuously monitor mean arterial pressure and heart rate.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The investigation of this compound for cerebral vasospasm after SAH is in its nascent stages. While there is a clear mechanistic rationale for its potential therapeutic benefit, the limited and somewhat contradictory existing data underscore the need for rigorous preclinical research. The finding that this compound may decrease cerebral blood flow in healthy individuals is a significant concern that must be addressed in the context of an already compromised cerebral circulation following SAH. Future studies should focus on dose-response relationships, the timing of administration, and the careful monitoring of both cerebral artery diameter and cerebral blood flow. Furthermore, exploring the potential neuroprotective effects of this compound, independent of its vascular actions, could open new avenues for research. The protocols outlined here provide a framework for conducting such essential investigations to determine if this compound holds promise as a treatment for this devastating condition.
References
- 1. Dopamine D2-Receptor-Mediated Increase in Vascular and Endothelial NOS Activity Ameliorates Cerebral Vasospasm After Subarachnoid Hemorrhage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Small animal model for investigation of subarachnoid hemorrhage and cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Dopamine Receptor Signaling Pathways Using Fenoldopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor agonist, making it a valuable pharmacological tool for the investigation of dopamine receptor signaling pathways.[1][2][3] Its specificity for the D1 receptor allows for the targeted activation of this pathway, enabling researchers to elucidate the downstream molecular events and cellular responses.[1][4] The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This initiates a signaling cascade predominantly through the activation of Protein Kinase A (PKA). These application notes provide detailed protocols for utilizing this compound to study D1 receptor binding, cAMP accumulation, and PKA activation, along with quantitative data to facilitate experimental design and interpretation.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-Fenoldopam | Dopamine D1 | Rat striatal membrane | 2.3 ± 0.1 | 590 ± 40 |
Table 2: Functional Effects of this compound in Hypertensive Patients
| Parameter | Dose | Change from Baseline | P-value | Reference |
| Supine Blood Pressure | 100 mg (oral) | Decrease to 141 ± 5/89 ± 8 mmHg | < 0.0001 | |
| Renal Blood Flow | 100 mg (oral) | Increase from 371 ± 57 to 659 ± 104 ml/min | < 0.01 | |
| Diastolic Blood Pressure | 25, 50, 100 mg (oral) | Dose-related reduction | < 0.05 | |
| Diastolic Blood Pressure | 0.1 & 0.3 µg/kg/min (IV) | Significant decrease | - |
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Investigating D1 Receptor Signaling
Caption: Workflow for studying D1 receptor signaling with this compound.
Experimental Protocols
Dopamine D1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the dopamine D1 receptor using a radiolabeled form of the ligand.
Materials:
-
[3H]-Fenoldopam (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound
-
Cell line expressing human dopamine D1 receptor (e.g., HEK293 or CHO cells)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Nonspecific binding control: Dopamine or SCH23390 (a D1 antagonist)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the D1 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Membrane Preparation Buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of [3H]-Fenoldopam in Assay Buffer (e.g., 0.1 to 20 nM).
-
For each concentration of radioligand, prepare triplicate tubes for total binding and nonspecific binding.
-
To the total binding tubes, add 50 µL of [3H]-Fenoldopam dilution and 50 µL of Assay Buffer.
-
To the nonspecific binding tubes, add 50 µL of [3H]-Fenoldopam dilution and 50 µL of a high concentration of unlabeled dopamine (e.g., 10 µM) or SCH23390 (e.g., 1 µM).
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each tube.
-
Incubate the tubes at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.
-
Perform saturation binding analysis using nonlinear regression to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) as a measure of D1 receptor activation and Gs protein coupling.
Materials:
-
This compound
-
Cell line expressing human dopamine D1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based kits)
-
Multi-well plates (96- or 384-well)
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the D1 receptor in appropriate medium.
-
Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
-
cAMP Assay:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Aspirate the culture medium from the wells and wash once with pre-warmed Stimulation Buffer.
-
Add the this compound dilutions to the appropriate wells in triplicate. Include a vehicle control (Stimulation Buffer only).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Use nonlinear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
-
Protein Kinase A (PKA) Activation Assay
Objective: To determine the effect of this compound-induced cAMP production on the activation of Protein Kinase A (PKA).
Materials:
-
This compound
-
Cell line expressing human dopamine D1 receptor
-
Cell lysis buffer
-
PKA activity assay kit (e.g., using a fluorescent or colorimetric substrate)
-
Protein assay kit
Protocol:
-
Cell Treatment:
-
Plate and culture cells expressing the D1 receptor as described for the cAMP assay.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and PKA Assay:
-
Aspirate the treatment medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic fraction) to a new tube.
-
Determine the protein concentration of each lysate.
-
Measure the PKA activity in each lysate using a PKA activity assay kit according to the manufacturer's protocol. This typically involves the phosphorylation of a specific PKA substrate.
-
-
Data Analysis:
-
Normalize the PKA activity to the protein concentration of each sample.
-
Plot the normalized PKA activity against the logarithm of the this compound concentration.
-
Analyze the dose-dependent increase in PKA activity to confirm the functional consequence of D1 receptor-mediated cAMP production.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, incubation times, and reagent concentrations for their specific experimental system.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
Application Notes and Protocols: Fenoldopam as a Tool for Studying G-Protein Coupled Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1-like receptor agonist, making it a valuable pharmacological tool for the investigation of G-protein coupled receptor (GPCR) signaling pathways.[1][2] As a specific activator of the D1-like dopamine receptor family (D1 and D5 subtypes), this compound facilitates the study of downstream signaling cascades, receptor binding kinetics, and regulatory processes such as desensitization and internalization. These receptors are coupled to the Gαs subunit of heterotrimeric G-proteins, and their activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This document provides detailed application notes and experimental protocols for utilizing this compound to probe GPCR function.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following tables summarize key quantitative data for this compound, providing a reference for its binding affinity and functional potency at various receptors.
| Parameter | Receptor | Value | Species/System | Reference |
| EC50 | D1-like | 57 nM | Not Specified | |
| KD | D1 | 2.3 ± 0.1 nM | Rat Striatum | |
| Bmax | D1 | 590 ± 40 fmoles/mg protein | Rat Striatum | |
| Ki | α2-adrenoceptor | 15 - 25 nM | Not Specified |
Signaling Pathway and Experimental Workflows
Dopamine D1-like Receptor Signaling Pathway Activated by this compound
Caption: this compound activates the D1 receptor, initiating a Gαs-mediated signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is adapted from studies using [3H]-fenoldopam to determine its binding characteristics to the D1 receptor in rat striatal membranes.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for the D1 receptor.
Materials:
-
[3H]-fenoldopam (Radioligand)
-
Unlabeled this compound
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up assay tubes in triplicate.
-
For total binding, add increasing concentrations of [3H]-fenoldopam (e.g., 0.1 to 10 nM) to tubes containing 100 µL of the membrane preparation in a final volume of 500 µL of Assay Buffer.
-
For non-specific binding, add the same increasing concentrations of [3H]-fenoldopam in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [3H]-fenoldopam concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Caption: Workflow for a radioligand binding assay to characterize this compound-D1 receptor interaction.
cAMP Accumulation Assay in HEK293 Cells
This protocol describes the measurement of intracellular cAMP levels in response to this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D1 receptor.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
HEK293 cells stably expressing the human D1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Poly-L-lysine coated 96-well plates
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-D1 cells in standard conditions (37°C, 5% CO2).
-
Seed the cells into poly-L-lysine coated 96-well plates at a density of 20,000-50,000 cells per well and allow them to attach overnight.
-
-
cAMP Accumulation Assay:
-
Prepare a serial dilution of this compound in Stimulation Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 15 minutes at 37°C to inhibit phosphodiesterases.
-
Add 50 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (Stimulation Buffer alone).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Caption: Workflow for a cAMP accumulation assay to measure this compound's functional potency.
Protein Kinase A (PKA) Activity Assay
This protocol provides a general framework for measuring PKA activity in cell lysates following stimulation with this compound.
Objective: To determine the effect of this compound on the activation of PKA.
Materials:
-
Cells expressing D1 receptors (e.g., renal proximal tubule cells or transfected HEK293 cells)
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (e.g., radioactive or colorimetric)
-
Protein assay reagent (e.g., BCA)
Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with a known concentration of this compound (e.g., 1 µM) for a specified time (e.g., 15 minutes) at 37°C. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
PKA Activity Measurement:
-
Follow the instructions provided with the PKA activity assay kit. This typically involves:
-
Incubating a specific amount of cell lysate with a PKA-specific substrate in the presence of ATP (for radioactive assays, [γ-³²P]ATP is used).
-
Stopping the reaction and quantifying the phosphorylated substrate.
-
-
-
Data Analysis:
-
Normalize the PKA activity to the total protein concentration in each sample.
-
Compare the PKA activity in this compound-treated samples to the untreated control to determine the fold-increase in activity.
-
Caption: Workflow for a PKA activity assay to assess downstream signaling from this compound.
D1 Receptor Desensitization Assay
This protocol is based on studies investigating this compound-induced desensitization of the D1 receptor in human renal proximal tubule cells.
Objective: To characterize the time-course of this compound-induced D1 receptor desensitization.
Materials:
-
Human renal proximal tubule cells (or other D1-expressing cells)
-
This compound
-
Wash buffer (e.g., serum-free medium)
-
cAMP accumulation assay reagents (as described above)
Protocol:
-
Pre-treatment (Desensitization):
-
Culture cells in appropriate multi-well plates.
-
Treat the cells with a saturating concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Washout and Re-stimulation:
-
After the pre-treatment period, aspirate the this compound-containing medium.
-
Wash the cells thoroughly three times with warm wash buffer to remove the agonist.
-
Re-stimulate all wells (including the 0-minute pre-treatment control) with a sub-maximal concentration of this compound (e.g., the EC50 concentration determined previously) for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels as described in the cAMP accumulation assay protocol.
-
-
Data Analysis:
-
Express the cAMP response at each pre-treatment time point as a percentage of the response in the cells with no this compound pre-treatment (0-minute time point).
-
Plot the percentage of maximal response against the pre-treatment time to visualize the time-course of desensitization.
-
Caption: Workflow for a D1 receptor desensitization assay using this compound.
References
Experimental Protocol for Fenoldopam Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam mesylate is a selective dopamine D1 receptor agonist that induces vasodilation in various vascular beds, most notably the renal arteries.[1][2] This property makes it a subject of interest in preclinical research for its potential therapeutic applications in conditions such as hypertension and renal dysfunction. This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models, intended to guide researchers in their study design and execution.
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| This compound Dose (µg/kg/min) | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| 0.5 | ↓ 5 ± 2 | ↑ 10 ± 5 | [3] |
| 2.0 | ↓ 12 ± 3 | ↑ 25 ± 8 | [3] |
| 16.0 | ↓ 25 ± 4 | ↑ 50 ± 10 | [3] |
Table 2: Effects of Intravenous this compound on Regional Blood Flow in Conscious Spontaneously Hypertensive Rats (SHR)
| Vascular Bed | This compound Dose (µg/kg) | Maximal Increase in Blood Flow (%) | Reference |
| Renal | 1-1000 | 42 ± 4 | Effects of this compound on regional vascular resistance in conscious spontaneously hypertensive rats |
| Mesenteric | 1-1000 | 69 ± 10 | Effects of this compound on regional vascular resistance in conscious spontaneously hypertensive rats |
Experimental Protocols
Protocol 1: Intravenous this compound Infusion in Rats
This protocol details the continuous intravenous infusion of this compound in rats to study its cardiovascular and renal effects.
Materials:
-
This compound mesylate
-
Sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for jugular vein catheterization
-
Vascular catheter (e.g., 22-gauge)
-
Infusion pump
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley or Wistar rats (250-350 g) to the housing facility for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Surgical Preparation (Jugular Vein Catheterization):
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision to expose the right external jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Place two loose silk ligatures around the vein, one cranial and one caudal.
-
Make a small incision in the vein between the two ligatures and insert the catheter, advancing it towards the heart.
-
Secure the catheter in place by tightening the ligatures.
-
Exteriorize the catheter at the dorsal neck region and flush with heparinized saline to maintain patency.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound mesylate.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline or 5% dextrose in water to the desired final concentrations. For example, to achieve a dose of 2 µg/kg/min for a 300g rat with an infusion rate of 0.1 ml/min, the concentration would be 6 µg/ml.
-
-
This compound Administration:
-
Connect the venous catheter to the infusion pump.
-
Begin the infusion of the vehicle (saline or dextrose solution) to establish a baseline.
-
After a stabilization period, start the continuous intravenous infusion of this compound at the desired dose (e.g., 0.5, 2.0, or 16.0 µg/kg/min).
-
Monitor and record cardiovascular and renal parameters continuously.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal using an approved method.
-
Protocol 2: Subcutaneous this compound Administration in Mice
This protocol describes the administration of this compound via subcutaneous injection in mice.
Materials:
-
This compound mesylate
-
Sterile 0.9% Sodium Chloride
-
Syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Use adult male or female mice (e.g., C57BL/6), weighing 20-30g.
-
Acclimatize the mice to the facility for at least one week.
-
-
This compound Solution Preparation:
-
Dissolve this compound mesylate in sterile 0.9% saline to the desired concentration. Ensure the solution is at room temperature before injection.
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended subcutaneous injection volume for a mouse is typically 10 ml/kg.
-
Gently restrain the mouse.
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
References
Application Note: Quantification of Fenoldopam in Human Plasma via a Validated HPLC-MS/MS Method
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of fenoldopam in human plasma. This compound is a selective dopamine D1 receptor agonist used as a rapid-acting vasodilator for the in-hospital management of severe hypertension.[1] The described method is crucial for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The protocol outlines two effective sample preparation techniques—protein precipitation and liquid-liquid extraction—and provides detailed chromatographic and mass spectrometric conditions. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are summarized from published studies to demonstrate the method's reliability.
Introduction
This compound is a benzazepine derivative that selectively activates peripheral dopamine D1 receptors, leading to vasodilation in arterial beds, including renal, mesenteric, and coronary arteries.[2] This mechanism makes it an effective agent for managing hypertensive crises.[3] Accurate quantification of this compound in plasma is essential to understand its pharmacokinetic profile, which is characterized by a rapid onset and a short elimination half-life of approximately 5 to 10 minutes.[4][5] HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive protocol for researchers and drug development professionals to implement a validated method for this compound quantification.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by activating the Dopamine D1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, as depicted in the diagram below. The receptor couples to the Gαs/olf G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation and vasodilation.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoldopam in In Vitro Models of Acute Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Cytoprotective Potential of Fenoldopam
This compound is a selective dopamine D1-like receptor agonist that induces vasodilation and natriuresis.[1] Its primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation.[2] While clinically studied for preventing acute kidney injury (AKI), its direct protective effects on renal tubular cells can be effectively modeled in vitro.[3]
Quantitative Data Summary
The following table summarizes quantitative findings from an in vitro study investigating the protective effects of this compound against oxidative stress. While this study was conducted on human umbilical cord-derived mesenchymal stem cells (hUC-MSCs), the oxidative stress model is highly relevant to the pathophysiology of AKI, and the results provide valuable insights into this compound's cytoprotective mechanisms.
| In Vitro Model (Cell Line) | Injury Model | This compound Concentration | Key Quantitative Findings | Reference |
| Mesenchymal Stem Cells (hUC-MSCs) | Oxidative Stress (H₂O₂) | 1 µg/mL | - Increased cell survival significantly under H₂O₂-induced stress (exact percentage not specified). | |
| Mesenchymal Stem Cells (hUC-MSCs) | Oxidative Stress (H₂O₂) | 3 µg/mL (~10 µM) | - Reduced generation of reactive oxygen species (ROS).- Downregulated pro-apoptotic BAX expression.- Increased mRNA expression of HO-1 by ~30-fold after 72h.- Increased mRNA expression of NRF2 after 72h. | |
| Mesenchymal Stem Cells (hUC-MSCs) | Oxidative Stress (H₂O₂) | 5 µg/mL (~16 µM) | - Increased mRNA expression of HO-1 by ~50-fold after 72h.- Increased mRNA expression of NRF2 after 72h. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for this compound and a generalized experimental workflow for testing its efficacy in an in vitro AKI model.
Caption: this compound signaling pathway in a target cell.
Caption: Generalized experimental workflow for in vitro AKI studies.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for establishing an in vitro AKI model and testing the effects of this compound.
Protocol 1: Cisplatin-Induced Acute Kidney Injury in HK-2 Cells
This protocol describes how to induce nephrotoxicity in the human kidney proximal tubular cell line HK-2 using cisplatin.
Materials:
-
HK-2 cells (ATCC® CRL-2190™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Cisplatin (Stock solution in 0.9% NaCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
Trypsin-EDTA (0.25%)
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Cell Seeding: Trypsinize and seed HK-2 cells into appropriate culture plates.
-
For viability assays (MTT/CCK-8): Seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate.
-
For protein/RNA analysis: Seed at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in a 6-well plate.
-
-
Cell Adherence: Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
Induction of Injury:
-
Prepare fresh working solutions of cisplatin in serum-free medium.
-
Aspirate the culture medium from the wells and wash once with sterile PBS.
-
Add the cisplatin-containing medium to the cells. A typical concentration range for inducing significant apoptosis and injury in HK-2 cells is 10 µM to 50 µM.
-
-
Incubation: Incubate the cells with cisplatin for 24 to 48 hours at 37°C and 5% CO₂.
-
Downstream Analysis: After incubation, the cell culture supernatant can be collected for biomarker analysis (e.g., KIM-1, NGAL), and the cells can be processed for viability assays, apoptosis analysis, or molecular assays.
Protocol 2: this compound Treatment for Cytoprotection
This protocol outlines a method for evaluating the protective effects of this compound against cisplatin-induced injury. This protocol is based on a pre-treatment strategy demonstrated to be effective in similar cytoprotection studies.
Materials:
-
HK-2 cells cultured and seeded as described in Protocol 1.
-
Cisplatin solution (as prepared in Protocol 1).
-
This compound mesylate (Stock solution in DMSO or water).
-
Serum-free culture medium.
Procedure:
-
Preparation: Seed HK-2 cells in multi-well plates and allow them to adhere for 24 hours as described in Protocol 1.
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM) in serum-free medium. Note: A concentration of 3 µg/mL used in the MSC study corresponds to approximately 10 µM.
-
Aspirate the standard culture medium from the cells.
-
Add the this compound-containing medium to the designated wells. Include a "vehicle control" group treated with the same concentration of DMSO or saline used for the highest this compound dose.
-
Incubate for a pre-treatment period, for example, 2 to 4 hours, at 37°C and 5% CO₂.
-
-
Co-treatment with Cisplatin:
-
Following the pre-treatment period, add cisplatin directly to the wells already containing this compound to achieve the final desired toxicant concentration (e.g., 20 µM). Do not remove the this compound solution.
-
Ensure control groups are included:
-
Untreated Control (medium only)
-
Vehicle Control + Cisplatin
-
This compound only (to test for intrinsic toxicity)
-
-
-
Incubation: Co-incubate the cells with this compound and cisplatin for 24 hours.
-
Analysis: Proceed with desired downstream assays to measure endpoints such as:
-
Cell Viability: Use an MTT or CCK-8 assay to quantify the percentage of viable cells relative to the untreated control.
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.
-
Gene Expression: Perform qPCR to analyze the expression of target genes such as BAX, BCL2, NRF2, and HMOX1.
-
References
- 1. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mesylate: A Narrative Review of Its Use in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoldopam in Preclinical Models of Contrast-Induced Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contrast-induced nephropathy (CIN) is a serious iatrogenic condition characterized by acute kidney injury following the administration of iodinated contrast media. It is a significant cause of hospital-acquired renal failure and is associated with increased morbidity and mortality. The pathophysiology of CIN is complex and involves renal vasoconstriction, medullary hypoxia, and direct cytotoxic effects of the contrast agent on renal tubular epithelial cells.
Fenoldopam mesylate is a selective dopamine D1 receptor agonist that induces peripheral vasodilation, particularly in the renal arteries.[1] This mechanism has prompted investigation into its potential as a reno-protective agent in the prevention of CIN. By increasing renal blood flow, this compound is hypothesized to counteract the vasoconstrictive effects of contrast media, thereby mitigating renal ischemia and subsequent nephrotoxicity.[1] Animal studies have suggested that this compound is more potent than dopamine in its ability to decrease renal vascular resistance and increase renal blood flow.[1]
These application notes provide a summary of the available information on the use of this compound in preclinical models of CIN, including experimental protocols and a discussion of its mechanism of action. It is important to note that while the theoretical basis for this compound's use in CIN is sound, clinical trials in humans have not consistently demonstrated a protective effect.[2][3] Furthermore, there is a notable scarcity of comprehensive, publicly available quantitative data from preclinical studies specifically investigating this compound in animal models of CIN.
Mechanism of Action
This compound exerts its effects primarily through the activation of dopamine D1 receptors located on the smooth muscle cells of renal arterioles. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes vasodilation by inhibiting myosin light chain kinase and reducing intracellular calcium concentrations. The net effect is an increase in renal blood flow, which is thought to be the primary mechanism of its potential reno-protective effect in CIN.
Data Presentation
Table 1: Effect of this compound on Renal Function Parameters in Animal Models of CIN
| Animal Model | Contrast Agent | This compound Dosage | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Glomerular Filtration Rate (GFR) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
Table 2: Histopathological Findings with this compound Treatment in Animal Models of CIN
| Animal Model | Contrast Agent | This compound Dosage | Key Histopathological Findings | Scoring/Grading System | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
Experimental Protocols
The following protocols are provided as a guide for researchers interested in studying the effects of this compound in a rat model of CIN. The CIN induction protocol is based on established methods, and the this compound administration protocol is adapted from a study in a canine model of acute kidney injury due to the lack of a specific published protocol for this compound in a rat CIN model. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Induction of Contrast-Induced Nephropathy in Rats
This protocol is based on a method that utilizes dehydration and a non-ionic, low-osmolar contrast agent to induce CIN in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Iohexol (a non-ionic, low-osmolar contrast medium)
-
Metabolic cages
-
Standard rat chow and water
Procedure:
-
Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment, with free access to standard chow and water.
-
Baseline Measurements: Collect 24-hour urine samples and a baseline blood sample via tail vein for measurement of serum creatinine and BUN.
-
Dehydration: Induce dehydration by restricting water access for 48 hours. Food remains available ad libitum.
-
Contrast Media Administration: Following the dehydration period, administer a single intravenous injection of iohexol via the tail vein. A typical dose to induce nephrotoxicity in this model is 10 mL/kg.
-
Post-Contrast Monitoring:
-
Return rats to their cages with free access to food and water.
-
Collect blood samples at 24, 48, and 72 hours post-contrast administration for measurement of serum creatinine and BUN.
-
At the end of the experiment (e.g., 72 hours), euthanize the animals and collect kidney tissue for histopathological analysis.
-
Protocol 2: Administration of this compound
This protocol is adapted from a study in dogs with acute kidney injury and should be optimized for use in rats.
Materials:
-
This compound mesylate for injection
-
0.9% Sodium Chloride (Saline) for dilution
-
Infusion pump
Procedure:
-
Drug Preparation: Dilute this compound mesylate in 0.9% saline to the desired concentration for infusion.
-
Administration Timing: The timing of this compound administration relative to contrast media injection is a critical variable. Based on its proposed mechanism of preventing vasoconstriction, administration should begin prior to and continue during and after contrast exposure. A suggested regimen is to start the infusion 1 hour before contrast administration and continue for 4-6 hours post-administration.
-
Dosage: A starting dose of 0.1 µg/kg/min administered as a continuous intravenous infusion is suggested, based on a study in dogs. This dosage may need to be adjusted based on the specific animal model and experimental goals.
-
Monitoring: Monitor animals for any adverse effects, such as hypotension, throughout the infusion period.
Visualizations
Signaling Pathway of this compound in Renal Arterioles
Caption: this compound's D1 receptor signaling pathway.
Experimental Workflow for a CIN Study with this compound
Caption: General experimental workflow for CIN studies.
Logical Relationship of this compound's Application in CIN
Caption: this compound's logic in CIN prevention.
References
- 1. Preventing contrast-induced nephropathy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mesylate for the prevention of contrast-induced nephropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrast-induced nephropathy: protective role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fenoldopam in Pediatric Hypertensive Crisis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the use of fenoldopam for treating hypertensive crises in pediatric populations. This document synthesizes key findings on its mechanism of action, clinical efficacy, safety profile, and provides detailed protocols derived from published studies.
Introduction
Hypertensive crises in children, characterized by a severe elevation in blood pressure, are medical emergencies that can lead to significant organ damage.[1][2][3] this compound mesylate, a selective dopamine-1 (D1) receptor agonist, presents a therapeutic option for managing these critical situations.[1][2] Unlike other antihypertensive agents, this compound's unique mechanism of action results in peripheral vasodilation, particularly in the renal arteries, which can enhance renal blood flow, diuresis, and natriuresis. This document outlines the current understanding of this compound's use in pediatric hypertensive crises to guide further research and development.
Mechanism of Action
This compound is a rapid-acting vasodilator that selectively agonizes D1 receptors. This agonism is primarily attributed to the R-isomer of the racemic mixture. Activation of D1 receptors, which are G-protein-coupled receptors located in various arterial beds including renal, mesenteric, coronary, and cerebral arteries, leads to the stimulation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation. Notably, this compound has minimal to no effect on alpha or beta-adrenergic receptors.
Signaling Pathway of this compound
Caption: this compound's signaling pathway in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of this compound in pediatric patients.
Table 1: Patient Demographics and Study Characteristics
| Study | Patient Population | Number of Patients | Age Range/Median |
| Retrospective Study (Kidney Disease) | Children with acute or chronic kidney disease and hypertensive crisis | 74 (102 infusions) | Median 10 years (IQR 4-15 years) |
| Multi-center Trial (Surgery) | Children undergoing surgery where deliberate hypotension was planned | 77 | 3 weeks to 12 years |
| Retrospective Study (Congenital Heart Disease) | Children with a history of congenital heart disease admitted to the cardiac ICU | 46 | Not specified |
Table 2: Dosing Regimens
| Study | Initial Dose (mcg/kg/min) | Titration | Maximum Dose (mcg/kg/min) | Duration of Use |
| Retrospective Study (Kidney Disease) | 0.2 | Increments of 0.3 to 0.5 mcg/kg/min every 20-30 minutes | 0.8 | Not specified |
| Multi-center Trial (Surgery) | Randomized to 0.05, 0.2, 0.8, or 3.2 | Open-label titration after 30 minutes | Doses > 1.2 showed increased heart rate without further BP reduction | 30 minutes (blinded), then open-label |
| Retrospective Study (Congenital Heart Disease) | Median: 0.2 | Not specified | Median: 0.3 (max used: 0.7) | Median: 64 hours (max: 383 hours) |
| General Pediatric Dosing | 0.2 | 0.3 to 0.5 mcg/kg/min every 20-30 minutes | 0.8 | Short-term (e.g., up to 4 hours) |
Table 3: Efficacy - Blood Pressure Reduction
| Study | Timepoint | Mean Arterial Pressure (MAP) Reduction | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction |
| Retrospective Study (Kidney Disease) | 8 hours | Reduction in all cases; >25% of calculated drop pressure in 87% of patients | Not specified | Not specified |
| 24 hours | Normalized in 26% of cases | Not specified | Not specified | |
| 48 hours | Normalized in 35% of cases | Not specified | Not specified | |
| Multi-center Trial (Surgery) | 30 minutes (blinded) | Significant reduction with 0.8 and 3.2 mcg/kg/min doses (p < 0.05) | Not specified | Not specified |
| Retrospective Study (Congenital Heart Disease) | 4 hours | Not specified | 5.4% decrease (p < 0.001) | 3.5% decrease (p = 0.01) |
Table 4: Safety - Adverse Effects
| Study | Hypotension | Tachycardia | Hypokalemia | Other |
| Retrospective Study (Kidney Disease) | 7% | Not specified | 13% | Neurological symptoms secondary to hypertension developed in 2% during infusion |
| General Pediatric Population | Can occur; close monitoring necessary | Dose-related, especially at infusion rates >0.8 mcg/kg/minute; can persist for up to 4 hours | Observed within 6 hours of infusion | Flushing, headache, nausea |
| Multi-center Trial (Surgery) | Well-tolerated; side effects in a minority of patients | Doses > 1.2 mcg/kg/min resulted in increasing heart rate | Not specified | Not specified |
Experimental Protocols
Protocol 1: Management of Hypertensive Crisis in Pediatric Patients with Kidney Disease (Retrospective Study Protocol)
This protocol is based on the methodology of a retrospective study and provides a framework for a prospective trial.
1. Patient Selection:
-
Inclusion Criteria: Pediatric patients (1 month - 18 years) with acute or chronic kidney disease presenting with a hypertensive crisis (hypertensive urgency or emergency).
-
Exclusion Criteria: Known allergy to this compound or its components.
2. Drug Administration and Titration:
-
Initial Infusion: Start this compound at a continuous intravenous infusion rate of 0.2 mcg/kg/min.
-
Titration: If the target blood pressure is not achieved, increase the infusion rate in increments of 0.3 to 0.5 mcg/kg/min every 20 to 30 minutes.
-
Maximum Dose: Do not exceed a maximum infusion rate of 0.8 mcg/kg/min.
-
Goal of Therapy: Reduce blood pressure by no more than 25% in the first 8 hours, with a gradual reduction to normal levels over the subsequent 24-48 hours.
3. Monitoring:
-
Blood Pressure: Continuous intra-arterial blood pressure monitoring is preferred.
-
Heart Rate: Continuous monitoring.
-
Electrolytes: Monitor serum potassium levels, especially within the first 6 hours of infusion.
-
Renal Function: Monitor serum creatinine and urine output.
-
Clinical Status: Regularly assess for signs of end-organ damage and adverse effects.
Experimental Workflow for Protocol 1
References
- 1. Efficacy and safety of this compound for the treatment of hypertensive crises in children with kidney disease: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for the treatment of hypertensive crises in children with kidney disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypertensive Crisis in Pediatric Patients: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenoldopam in Controlled Hypotension Surgical Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fenoldopam for inducing controlled hypotension in surgical research models. The protocols and data presented are intended to guide researchers in designing and executing studies that require precise modulation of blood pressure while maintaining vital organ perfusion. This compound, a selective dopamine D1 receptor agonist, offers a unique mechanism of action that promotes vasodilation, particularly in the renal vasculature, making it a subject of interest for various surgical and critical care research applications.[1][2][3]
Mechanism of Action
This compound selectively activates peripheral D1 dopamine receptors, which are predominantly located in the renal, mesenteric, coronary, and cerebral arteries.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in systemic vascular resistance and blood pressure. A key advantage of this compound is its ability to increase renal blood flow, promoting diuresis and natriuresis, which can be beneficial in preserving kidney function during hypotensive states.
Signaling Pathway of this compound
Caption: this compound's primary signaling cascade.
Data Presentation: Hemodynamic Effects of this compound
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in canine and rodent surgical research models.
Table 1: Hemodynamic Effects of this compound in Canine Models
| Anesthesia | This compound Dose (mcg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Renal Blood Flow (RBF) | Change in Heart Rate (HR) | Reference |
| Halothane | 3.4 ± 2.0 | ↓ 30 ± 8% from control | ↑ 11 ± 7% | Not specified | |
| Isoflurane | Titrated to ↓ MAP by 26 ± 3% | ↓ 26 ± 3% from control | Preserved (197 ± 16 mL/min vs. 214 ± 16 mL/min baseline) | Not specified | |
| Halothane | Titrated to MAP of 60 mmHg | Maintained at 60 mmHg | ↑ from 187 ± 20 to 239 ± 18 mL/min | ↑ 17 ± 4% | |
| Pentobarbital | 0.1 | No significant hemodynamic instability | Maintained (73 ± 17 mL/min vs. 75 ± 14 mL/min baseline) | Not specified | |
| Awake | 0.8 | No significant change | Not measured | No significant change |
Table 2: Hemodynamic Effects of this compound in Rodent Models
| Model | Anesthesia | This compound Dose | Change in Blood Pressure | Change in Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | Conscious | 1-1000 mcg/kg (IV bolus) | Dose-dependent reduction | ↑ | |
| Spontaneously Hypertensive Rats (SHR) | Pentobarbital | Not specified | Hypotensive effect | ↑ | |
| Wistar Rats | Pentobarbital | 20, 40, 80 mcg/kg (IV bolus) | Short-lasting decrease | ↑ | |
| Wistar Rats | Not specified | Dose-dependent | Hypotensive effect | Not specified | |
| Wistar Rats | Pentobarbital | 2.5 - 160.0 mcg/kg/min (IV infusion) | ↓ | Not specified |
Experimental Protocols
The following are generalized protocols for the induction of controlled hypotension using this compound in canine and rodent surgical models. These should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Controlled Hypotension in a Canine Surgical Model
1. Animal Preparation and Anesthesia:
-
Administer pre-anesthetic medication as per standard laboratory procedures.
-
Induce anesthesia with an appropriate agent (e.g., propofol, thiopental) and maintain with an inhalant anesthetic such as isoflurane or halothane.
-
Intubate the animal and provide mechanical ventilation to maintain normocapnia.
-
Place intravenous catheters for drug administration and fluid maintenance.
-
Surgically place an arterial catheter (e.g., in the femoral or carotid artery) for continuous blood pressure monitoring.
-
For renal blood flow studies, a flow probe can be placed around the renal artery via a flank incision.
2. Baseline Hemodynamic Monitoring:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation.
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (if applicable), and renal blood flow (if applicable).
3. This compound Administration:
-
Prepare a stock solution of this compound mesylate and dilute it to the desired concentration with 0.9% Sodium Chloride or 5% Dextrose in Water.
-
Initiate a continuous intravenous infusion of this compound at a starting dose of 0.1 to 0.5 mcg/kg/minute.
-
Titrate the infusion rate upwards in small increments (e.g., 0.1-0.2 mcg/kg/minute) every 10-15 minutes to achieve the target MAP. A common target for controlled hypotension is a 25-30% reduction in baseline MAP or a specific target such as 60 mmHg.
4. Monitoring and Data Collection:
-
Continuously monitor and record MAP, HR, and other relevant parameters throughout the infusion period.
-
Be aware of potential side effects such as reflex tachycardia, which is more common at higher infusion rates (>0.1 mcg/kg/min).
-
Collect blood and urine samples as required for the specific study.
5. Post-Infusion:
-
Gradually wean the this compound infusion to avoid rebound hypertension.
-
Continue monitoring the animal during the recovery period.
Protocol 2: Controlled Hypotension in a Rodent Surgical Model
1. Animal Preparation and Anesthesia:
-
Anesthetize the rat or mouse using an appropriate method, such as intraperitoneal injection of pentobarbital or ketamine/xylazine, or isoflurane inhalation.
-
Place the animal on a heating pad to maintain body temperature.
-
Surgically place a catheter in the carotid artery or femoral artery for blood pressure measurement.
-
Place a catheter in the jugular vein or femoral vein for intravenous drug administration.
2. Baseline Hemodynamic Monitoring:
-
Allow for a stabilization period of 20-30 minutes after catheter placement.
-
Record stable baseline blood pressure and heart rate.
3. This compound Administration:
-
Prepare a dilute solution of this compound for infusion.
-
For continuous infusion studies, start at a low dose (e.g., 2.5 mcg/kg/minute) and titrate upwards to the desired hypotensive effect.
-
For bolus administration studies, administer doses ranging from 20 to 1000 mcg/kg to assess dose-dependent effects.
4. Monitoring and Data Collection:
-
Continuously record arterial blood pressure and heart rate.
-
Note the onset and duration of the hypotensive effect.
-
In conscious animal models, monitor for any behavioral changes.
5. Experiment Termination:
Experimental Workflow
Caption: General workflow for this compound studies.
References
- 1. Characterization of the hemodynamic activities of this compound and its enantiomers in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Pharmacokinetics and Cardiovascular Effects of this compound Continuous Rate Infusion in 6 Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of this compound on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fenoldopam's Neuroprotective Effects in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the potential neuroprotective effects of fenoldopam in experimental stroke models. While direct evidence of this compound's efficacy in cerebral ischemia is still emerging, this document synthesizes existing data from related ischemia/reperfusion studies to propose experimental protocols and outline potential mechanisms of action.
Introduction
This compound is a selective dopamine D1 receptor agonist primarily used for the short-term management of severe hypertension.[1][2] Its mechanism of action involves the activation of D1 receptors, leading to vasodilation and increased blood flow, particularly in the renal vasculature.[1][2] Recent research has begun to explore its potential cytoprotective effects in ischemia/reperfusion (I/R) injury, suggesting a role beyond simple hemodynamics. Specifically, studies in renal I/R models have demonstrated that this compound can attenuate apoptosis and modulate the expression of apoptosis-related genes.[3] These findings provide a rationale for investigating this compound's neuroprotective potential in the context of ischemic stroke.
The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, all of which contribute to neuronal cell death in the ischemic penumbra. As a D1 receptor agonist, this compound's potential neuroprotective mechanisms may involve the modulation of these pathways. However, it is crucial to note that some studies have indicated that this compound-induced hypotension can lead to a decrease in global cerebral blood flow in healthy individuals, a factor that requires careful consideration in the design of preclinical stroke studies.
Proposed Mechanism of Neuroprotection
This compound's neuroprotective effects are hypothesized to be mediated primarily through the activation of dopamine D1 receptors in the central nervous system. This activation is thought to trigger a cascade of intracellular signaling events that ultimately lead to reduced neuronal apoptosis and potentially mitigate other aspects of ischemic injury.
Signaling Pathway of this compound-Mediated Anti-Apoptosis
Caption: Proposed signaling pathway for this compound's anti-apoptotic effect.
Quantitative Data from Preclinical Studies
While no studies have directly reported on the neuroprotective effects of this compound in stroke models, the following table summarizes key quantitative findings from a study on renal ischemia/reperfusion injury, which may serve as a basis for hypothesizing its effects in the brain.
| Parameter | Ischemia/Reperfusion (I/R) | I/R + this compound | % Change with this compound | Reference |
| Apoptosis (Renal Cortex) | Significantly Increased (P < 0.001) | Significantly Reduced (P < 0.001) | - | |
| Apoptosis (Renal Medulla) | Significantly Increased (P < 0.001) | Significantly Reduced (P < 0.001) | - | |
| Apoptosis-Related Genes | 73 genes induced | All 73 induced genes attenuated | - |
Experimental Protocols
The following protocols are adapted from established methodologies in stroke research and studies on this compound in other ischemia models. Researchers should optimize these protocols based on their specific experimental goals and animal models.
Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the animal on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to monitor the drop in cerebral blood flow to confirm occlusion.
-
After the desired period of occlusion (e.g., 60 or 90 minutes), carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
This compound Administration
Materials:
-
This compound mesylate
-
Sterile saline (0.9%)
-
Infusion pump
Procedure:
-
Prepare a stock solution of this compound mesylate in sterile saline.
-
For continuous intravenous infusion, a typical dose used in renal I/R studies is 0.1 µg/kg/min. This dosage may need to be adjusted for stroke models to balance potential neuroprotective effects with systemic hypotension and its impact on cerebral perfusion.
-
The infusion can be initiated at the onset of reperfusion or at a predetermined time point post-MCAO via a cannulated femoral or tail vein.
-
A control group should receive a saline infusion at the same rate and volume.
Assessment of Neuroprotective Effects
Procedure:
-
At 24 hours or other relevant time points post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale):
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Harvest the brain and slice it into 2-mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume can be expressed as a percentage of the total hemispheric volume to correct for edema.
Materials:
-
Paraffin-embedding equipment
-
Microtome
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Antibodies for apoptosis-related proteins (e.g., Caspase-3, Bax, Bcl-2) for immunohistochemistry or Western blotting.
Procedure (TUNEL Staining):
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5-µm thick sections and mount them on slides.
-
Perform TUNEL staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize the stained sections under a fluorescence microscope and quantify the number of TUNEL-positive cells in the ischemic penumbra.
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in a stroke model.
Caption: Experimental workflow for investigating this compound in stroke models.
Important Considerations and Limitations
-
Cerebral Blood Flow: A critical consideration is the potential for this compound-induced hypotension to decrease cerebral perfusion pressure, which could exacerbate ischemic injury. It is imperative to monitor mean arterial blood pressure and cerebral blood flow during this compound administration in stroke models.
-
Intracranial Pressure: One study in a porcine model suggested that this compound might increase intracranial elastance, which could be detrimental in the context of cerebral edema following stroke.
-
Dose-Response: The optimal neuroprotective dose of this compound in stroke is unknown and needs to be determined through careful dose-response studies.
-
Therapeutic Window: The time window for effective neuroprotection with this compound post-stroke needs to be established.
-
Model Specificity: The findings from one animal model of stroke may not be directly translatable to other models or to the clinical setting in humans.
Conclusion
Investigating the neuroprotective effects of this compound in stroke models is a promising area of research, particularly given its demonstrated anti-apoptotic effects in other ischemia/reperfusion models. However, researchers must proceed with caution, paying close attention to the potential hemodynamic consequences of this compound administration. The protocols and considerations outlined in these application notes provide a framework for designing rigorous preclinical studies to elucidate the therapeutic potential of this compound in ischemic stroke.
References
- 1. Reduced regional and global cerebral blood flow during this compound-induced hypotension in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on ischemia/reperfusion-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Fenoldopam in Attenuating Apoptosis in Ischemic Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including surgery and transplantation, leading to acute renal failure.[1] A key contributor to this cellular damage is apoptosis, or programmed cell death, which is triggered by the complex sequence of events following the restoration of blood flow to ischemic tissue.[1] Fenoldopam, a selective dopamine D1 receptor agonist, has emerged as a promising agent for mitigating I/R injury.[2][3] These application notes provide a detailed overview of this compound's anti-apoptotic effects in ischemic tissue, including its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.
This compound exerts its primary effects by activating D1 receptors, which are G-protein coupled receptors that stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade results in vasodilation, particularly in renal, mesenteric, coronary, and cerebral arteries, thereby improving blood flow and oxygen delivery to tissues. Beyond its hemodynamic effects, this compound has demonstrated direct anti-apoptotic and anti-inflammatory properties.
Mechanism of Action: Attenuation of Apoptotic Pathways
This compound's anti-apoptotic effects are mediated through the modulation of both the intrinsic and extrinsic apoptosis signaling pathways. In the context of renal I/R injury, this compound has been shown to significantly reduce apoptosis in both the renal cortex and medulla.
Key Signaling Pathways:
-
Dopamine D1 Receptor Activation: this compound selectively binds to and activates D1 receptors on vascular smooth muscle and renal tubular cells.
-
cAMP/PKA Pathway: Activation of D1 receptors leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of pro-survival genes.
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it can lead to a more favorable ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), thereby preventing the release of cytochrome c from the mitochondria.
-
Inhibition of Caspase Activation: By preventing the release of cytochrome c, this compound indirectly inhibits the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.
-
Downregulation of Extrinsic Pathway Components: Studies have shown that this compound can attenuate the expression of genes involved in the extrinsic apoptotic pathway, including the tumor necrosis factor (Tnf) ligand and receptor families.
Quantitative Data on this compound's Anti-Apoptotic Effects
The following table summarizes the quantitative findings from a study investigating the effects of this compound on apoptosis in a rat model of renal ischemia-reperfusion injury.
| Parameter | Sham | Sham + this compound | Ischemia/Reperfusion (I/R) | I/R + this compound |
| Apoptotic Nuclei (Cortex) | ~5 | ~5 | ~45 | ~15 |
| Apoptotic Nuclei (Medulla) | ~5 | ~5 | ~40 | ~12 |
| Bcl-2 mRNA Expression | Baseline | Baseline | Markedly Enhanced | Significantly Reduced vs. I/R |
| Bax mRNA Expression | Baseline | Baseline | Enhanced | Reduced vs. I/R |
| Bad mRNA Expression | Baseline | Baseline | Enhanced | Reduced vs. I/R |
| Bcl-xL mRNA Expression | Baseline | Baseline | Enhanced | Reduced vs. I/R |
Data are approximated from graphical representations and descriptions in Aravindan et al., 2009.
Experimental Protocols
This section details the methodologies for key experiments to assess the anti-apoptotic effects of this compound in an animal model of ischemic tissue injury.
Animal Model of Renal Ischemia-Reperfusion Injury
A rat model of acute ischemic nephropathy is utilized to mimic the conditions of I/R injury.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed for mechanical ventilation. Catheters are placed for fluid and drug administration and for monitoring.
-
Experimental Groups: Rats are randomly assigned to four groups: (1) sham-operated control, (2) sham-operated with this compound infusion, (3) I/R injury, and (4) I/R injury with this compound infusion.
-
Ischemia Induction: In the I/R groups, the left renal artery is clamped for 60 minutes to induce ischemia, followed by a 4-hour reperfusion period.
-
This compound Administration: this compound (0.1 µg/kg/min) is infused intravenously throughout the experimental period for the treated groups.
-
Tissue Harvesting: At the end of the reperfusion period, the kidneys are harvested for analysis.
DNA Fragmentation Analysis (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Harvested kidney tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The Fluorescein-FragEL™ DNA Fragmentation Detection Kit can be used. This method enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescein-dUTP.
-
Microscopy: Sections are visualized using fluorescence microscopy. The number of fluorescent (apoptotic) nuclei is counted in multiple fields of view for both the cortex and medulla.
-
Quantification: The mean number of stained nuclei is calculated and compared between the experimental groups.
Gene Expression Analysis (Microarray and RT-PCR)
To understand the molecular mechanisms, the expression of apoptosis-related genes is analyzed.
-
RNA Extraction: Total RNA is extracted from the kidney tissue samples.
-
Microarray Analysis: A targeted apoptosis gene array is used to screen for changes in the expression of a panel of apoptosis-related genes. These arrays can include genes from the Bcl-2 family, caspase family, and Tnf receptor family, among others.
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): To confirm the microarray findings, the expression of specific genes of interest (e.g., Bcl-2, Bax, Bad) is quantified using RT-PCR.
Annexin V/Propidium Iodide Staining for In Vitro Studies
For cell culture-based experiments investigating the direct effects of this compound on apoptosis under oxidative stress.
-
Cell Culture: Mesenchymal stem cells or other relevant cell types are cultured.
-
Induction of Apoptosis: Oxidative stress is induced using an agent like hydrogen peroxide (H₂O₂).
-
This compound Treatment: Cells are pre-treated with this compound before the induction of apoptosis.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound demonstrates a significant protective effect against apoptosis in ischemic tissue, particularly in the context of renal I/R injury. Its mechanism of action involves the activation of the D1 receptor/cAMP/PKA pathway, leading to the modulation of key apoptotic regulators such as the Bcl-2 family of proteins. The provided protocols offer a framework for researchers to further investigate and validate the anti-apoptotic properties of this compound and similar compounds in various models of ischemic injury. These findings underscore the therapeutic potential of this compound beyond its established use as a vasodilator, highlighting its role as a cytoprotective agent in conditions associated with ischemia-reperfusion.
References
Application Notes and Protocols: Fenoldopam for Cardiac Surgery-Associated Renal Protection
For Research, Scientific, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a frequent and severe complication following cardiac surgery, occurring in up to 39% of patients, and is associated with increased morbidity, mortality, and healthcare costs.[1] Fenoldopam mesylate, a selective dopamine D1-like receptor agonist, has been investigated as a potential agent for renal protection in this setting.[1][2] Its mechanism of action involves targeted vasodilation of renal arteries, which increases renal blood flow, glomerular filtration rate, and sodium excretion.[1][3]
These application notes provide a summary of the clinical evidence, a detailed protocol for a representative prophylactic study, and an overview of the pharmacological mechanism of this compound. However, it is crucial to note that clinical evidence regarding its efficacy is conflicting. While earlier single-center studies and meta-analyses suggested a benefit in reducing AKI and the need for renal replacement therapy (RRT), a large, multicenter randomized controlled trial found no significant difference in outcomes compared to placebo and an increased incidence of hypotension. Furthermore, manufacturing of this compound was reportedly stopped in 2023, which may limit its availability for new clinical studies.
Mechanism of Action: D1 Receptor Signaling
This compound exerts its renal effects by selectively activating dopamine D1 receptors located on the smooth muscle cells of renal vascular beds. This activation initiates a G-protein-coupled signaling cascade that leads to vasodilation.
The key steps are:
-
Receptor Binding: this compound binds to the D1 receptor.
-
G-Protein Activation: The receptor-ligand complex activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Smooth Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequent downstream effects that result in the relaxation of vascular smooth muscle, causing vasodilation. This targeted vasodilation in the renal arteries increases blood flow and may confer a protective effect during the ischemic stress of cardiac surgery.
Clinical Data Summary
The clinical efficacy of this compound for renal protection in cardiac surgery remains a subject of debate. The tables below summarize quantitative data from key studies, highlighting the conflicting findings.
Table 1: Efficacy Outcomes in Prophylactic this compound Studies
| Study / Meta-Analysis | N | This compound Group | Control Group | Outcome Measure | Result (p-value) |
|---|---|---|---|---|---|
| Cogliati et al. (2007) | 193 | 12.6% | 27.6% | Incidence of AKI | Reduced (p=0.02) |
| Landoni et al. (2007) | 1290 | OR: 0.43 | (Placebo/Control) | Incidence of AKI | Reduced (p<0.001) |
| OR: 0.54 | (Placebo/Control) | Need for RRT | Reduced (p=0.007) | ||
| Landoni et al. (2008) | 1059 | OR: 0.37 | (Placebo/Control) | Need for RRT | Reduced (p<0.001) |
| | | OR: 0.46 | (Placebo/Control) | In-hospital Death | Reduced (p=0.01) |
OR: Odds Ratio
Table 2: Efficacy Outcomes in a Large Multicenter Study (Treatment of Early AKI)
| Study | N | This compound Group | Placebo Group | Outcome Measure | Result (p-value) |
|---|---|---|---|---|---|
| Bove et al. (2014) | 667 | 20% | 18% | Need for RRT | No difference |
| | | 26% | 15% | Incidence of Hypotension | Increased (p<0.05) |
Experimental Protocols
The following is a representative protocol for a prospective, randomized, double-blind, placebo-controlled study to evaluate the prophylactic efficacy of this compound. This protocol is synthesized from methodologies reported in key clinical trials, such as Cogliati et al. (2007).
Study Objective
To determine if prophylactic administration of low-dose this compound reduces the incidence of acute kidney injury in high-risk patients undergoing cardiac surgery with cardiopulmonary bypass.
Patient Selection Criteria
-
Inclusion Criteria:
-
Adult patients (≥18 years) scheduled for elective cardiac surgery (e.g., CABG, valve surgery, or combined).
-
High risk for postoperative AKI, defined by a pre-existing condition such as chronic kidney disease (e.g., preoperative serum creatinine > 1.4 mg/dL), diabetes, advanced age (>70 years), or complex surgery.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Pre-existing end-stage renal disease requiring dialysis.
-
Known allergy to this compound.
-
Severe, uncontrolled hypotension.
-
Glaucoma.
-
Study Design and Randomization
-
A prospective, single- or multi-center, randomized, double-blind, placebo-controlled design.
-
Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo (e.g., 0.9% saline).
-
Randomization is performed using a computer-generated sequence with allocation concealment.
-
Study drug (this compound or placebo) is prepared by a pharmacist not involved in patient care to ensure blinding of patients, clinicians, and researchers.
Investigational Drug Administration
-
Drug Preparation: this compound is diluted in 0.9% saline to a final concentration suitable for infusion (e.g., 40 mg in 250 mL).
-
Dosing Regimen: A continuous intravenous infusion of this compound at 0.1 µg/kg/min is initiated.
-
Timing: The infusion begins 24 hours prior to the scheduled start of surgery and is continued intraoperatively and for a defined postoperative period (e.g., 12-24 hours) in the ICU.
-
Control: The placebo group receives a continuous infusion of 0.9% saline at the same rate.
Monitoring and Data Collection
-
Baseline: Collect demographics, medical history, baseline serum creatinine (SCr), and calculate estimated glomerular filtration rate (eGFR).
-
Perioperative: Monitor hemodynamic parameters (mean arterial pressure, heart rate), fluid balance, and urine output continuously.
-
Postoperative:
-
Measure SCr at 12, 24, 48, and 72 hours post-surgery, and daily thereafter until discharge.
-
Record urine output hourly while in the ICU.
-
Monitor for adverse events, particularly hypotension.
-
Study Endpoints
-
Primary Endpoint: Incidence of AKI within the first 72 hours post-surgery, defined by established criteria (e.g., KDIGO: increase in SCr by ≥0.3 mg/dL within 48 hours or increase to ≥1.5 times baseline).
-
Secondary Endpoints:
-
Need for renal replacement therapy (RRT).
-
Length of ICU and hospital stay.
-
30-day mortality.
-
Incidence of adverse events (e.g., hypotension requiring intervention).
-
Conclusion and Future Directions
While this compound has a sound pharmacological basis for providing renal protection through selective D1 receptor agonism, the clinical evidence in the context of cardiac surgery is inconsistent. Early, smaller studies showed promise, but a subsequent large, rigorous trial did not demonstrate a benefit in treating early AKI and highlighted the risk of hypotension. Researchers designing future studies should consider patient selection carefully, potentially focusing on high-risk prophylactic use rather than treatment of established AKI. Given that the drug may no longer be manufactured, future research might focus on other agents with similar mechanisms of action or alternative renal-protective strategies.
References
- 1. This compound for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives [mdpi.com]
- 2. This compound for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting fenoldopam solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with fenoldopam in in vitro assays, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a selective dopamine D1-like receptor agonist.[1][2][3] Its mechanism of action involves binding to and activating D1 receptors, which are primarily located on smooth muscle cells of various arteries.[4] This activation stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.
Q2: I am using this compound mesylate. Is this different from this compound?
A: this compound mesylate is the methanesulfonate salt of this compound. This salt form is commonly used for research and clinical applications to improve the compound's handling and solubility characteristics. For the purposes of preparing solutions for in vitro assays, the biological activity is attributed to the this compound moiety.
Q3: What is the best solvent to prepare a stock solution of this compound mesylate?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound mesylate. Dimethylformamide (DMF) is also a viable option. This compound mesylate is sparingly soluble in water, ethanol, and aqueous buffers.
Q4: My this compound mesylate precipitated immediately after I diluted my DMSO stock into my cell culture medium. What happened?
A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. The primary causes are exceeding the aqueous solubility limit of this compound, rapid solvent exchange, and using cold media which further decreases solubility.
Q5: How long can I store my this compound solutions?
A: The stability of your this compound solution depends on the solvent and storage temperature. For optimal results, prepare fresh aqueous dilutions for your experiments daily.
| Solution Type | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Stock in DMSO | -80°C | 6 months |
| Stock in DMSO | -20°C | 1 month |
| Aqueous Dilutions | Room Temp or 4°C | Not recommended for > 24 hours |
Q6: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: While DMSO is excellent for dissolving this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid impacting cell viability and experimental outcomes. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: A precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.
-
Cause: The final concentration of this compound in the medium exceeds its aqueous solubility limit. This is often exacerbated by rapid dilution into cold media.
-
Solutions:
-
Reduce Final Concentration: Determine if a lower final concentration of this compound is sufficient for your assay.
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the high-concentration DMSO stock to a lower concentration in DMSO, then add this intermediate stock to the pre-warmed medium.
-
Modify Dilution Technique: Add the stock solution dropwise into the vortex of the media rather than injecting it as a single bolus. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Issue 2: Delayed Precipitation in the Incubator
-
Problem: The final solution appears clear initially, but a precipitate forms after several hours or days of incubation at 37°C.
-
Cause: This can be due to several factors, including the compound's lower thermodynamic stability in the complex aqueous environment of the media, gradual pH shifts in the media during incubation, or interactions with media components like salts and proteins.
-
Solutions:
-
Perform a Kinetic Solubility Test: Before conducting your main experiment, determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your exact experimental conditions (time, temperature, CO₂ levels). See the protocol below.
-
Consider Alternative Media: If interactions with media components are suspected, try a different basal media formulation.
-
Refresh Media: For longer-term assays, consider refreshing the media with a freshly prepared this compound solution periodically to maintain the desired soluble concentration.
-
Issue 3: Inconsistent or Lower-Than-Expected Biological Activity
-
Problem: The observed effect of this compound in the assay is variable or weaker than anticipated based on published data.
-
Cause: This is often linked to solubility issues. If a portion of the this compound has precipitated out of solution, the actual concentration of the soluble, active drug is lower than the nominal concentration.
-
Solutions:
-
Confirm Solubility: Visually inspect your final working solutions under a microscope to check for any microprecipitates that may not be visible to the naked eye.
-
Optimize Preparation Protocol: Implement the solutions described in "Issue 1" to ensure the compound is fully dissolved. A consistent and optimized preparation protocol is key to reproducible results.
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone freeze-thaw cycles that could lead to degradation. If in doubt, prepare a fresh stock solution from powder.
-
Quantitative Data Summary
Table 1: Solubility of this compound Mesylate in Various Solvents
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO (Dimethyl Sulfoxide) | 1 mg/mL - 80 mg/mL | A wide range is reported. It is recommended to test solubility for your specific lot. | |
| DMF (Dimethylformamide) | 2 mg/mL | ||
| Ethanol | 0.25 mg/mL | Sparingly soluble. | |
| Propylene Glycol | Soluble | ||
| Water / Aqueous Buffers | Sparingly Soluble | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Requires initial dissolution in DMF. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
-
Calculate Required Mass: this compound mesylate has a molecular weight of 401.86 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 401.86 g/mol = 0.0040186 g = 4.02 mg
-
-
Weigh Compound: Accurately weigh out approximately 4.02 mg of this compound mesylate powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
Add Solvent: Based on the exact weight, calculate the precise volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration. Add the DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Kinetic Solubility Test in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in a 96-well plate using DMSO as the diluent.
-
Add to Media: In a separate 96-well plate, add your complete, pre-warmed (37°C) cell culture medium to each well. Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding media wells. This will create a range of final this compound concentrations. Include a DMSO-only control.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of precipitation at several time points (e.g., 0, 2, 6, and 24 hours). A plate reader capable of measuring light scattering (nephelometry) can provide a more quantitative assessment of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum kinetic solubility under these specific assay conditions.
Visualizations
Caption: this compound D1 receptor signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Fenoldopam Dosage for Rodent Models of Ischemia
Welcome to the technical support center for the use of fenoldopam in rodent models of ischemia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's protective effects in ischemia?
A1: this compound is a selective dopamine D1 receptor agonist. Its protective effects in ischemia are primarily attributed to its ability to induce vasodilation in key vascular beds, including the renal, mesenteric, coronary, and cerebral arteries.[1] This vasodilation increases blood flow to ischemic tissues. The signaling cascade begins with the activation of D1 receptors, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.[2] Additionally, studies suggest that this compound may have anti-apoptotic effects by modulating signaling pathways such as NF-κB.
Q2: Which administration route is recommended for this compound in rodent models of ischemia?
A2: The most commonly reported and well-characterized route of administration for this compound in rodent models of ischemia is continuous intravenous (IV) infusion. This method allows for precise control of the drug concentration in the plasma, which is crucial given this compound's short half-life of approximately 5 minutes.[2] While intraperitoneal (IP) and subcutaneous (SC) routes have been used in some rodent studies, their pharmacokinetic profiles in the context of ischemia are less defined. IV infusion ensures a steady-state concentration, which is often desirable for maintaining tissue perfusion during and after an ischemic event.
Q3: What are the expected physiological responses to this compound administration in rodents?
A3: The primary physiological response to this compound is a dose-dependent reduction in blood pressure (hypotension) due to peripheral vasodilation.[1] Researchers may also observe a reflex tachycardia (increased heart rate) as a compensatory response to the drop in blood pressure.[3] In the context of ischemic models, an increase in blood flow to the target organ (e.g., kidney, intestine) is the desired therapeutic effect.
Q4: Are there any known species-specific adverse effects of this compound?
A4: Yes, at high doses and with prolonged administration, this compound has been shown to induce arteritis (inflammation of the arteries), particularly in the mesenteric, pancreatic, and renal arteries of rats. This effect appears to be species-specific, as it has not been observed in mice or dogs at comparable doses. Therefore, it is crucial to use the lowest effective dose and limit the duration of administration in rat models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable therapeutic effect (e.g., no improvement in tissue perfusion). | - Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target organ.- Inappropriate Administration Route: Bolus injections (IV, IP, SC) may not provide sustained therapeutic levels.- Tolerance: Prolonged infusion can lead to tachyphylaxis (reduced drug effect). | - Increase Dose: Gradually increase the infusion rate in a stepwise manner, while closely monitoring blood pressure.- Switch to Continuous IV Infusion: If using bolus injections, consider switching to a continuous infusion to maintain steady-state concentrations.- Limit Infusion Duration: Be aware of the potential for tolerance with infusions lasting several hours. |
| Excessive Hypotension (a significant drop in mean arterial pressure). | - Dose is too high: this compound's vasodilatory effect is dose-dependent.- Interaction with Anesthetics: Some anesthetics can potentiate the hypotensive effects of this compound. | - Reduce Dose: Immediately decrease the infusion rate or the bolus dose.- Monitor Blood Pressure Continuously: Use intra-arterial blood pressure monitoring for real-time feedback.- Anticipate Anesthetic Interactions: Be aware that anesthetics can influence hemodynamic responses and adjust the this compound dose accordingly. |
| Significant Tachycardia (a rapid increase in heart rate). | - Baroreceptor Reflex: Tachycardia is a common reflex response to vasodilation and subsequent hypotension.- Dose is too high: Higher doses can lead to a more pronounced reflex tachycardia. | - Lower the Dose: Use the lowest effective dose of this compound.- Slow Titration: Gradually increase the infusion rate to allow for physiological adaptation.- Consider Beta-Blockers with Caution: While beta-blockers can control tachycardia, their combined use with this compound can lead to severe hypotension and should be approached with extreme caution and thorough blood pressure monitoring. |
| Precipitation or Discoloration of this compound Solution. | - Improper Diluent: Use of incompatible diluents.- Instability: The diluted solution may have degraded over time or due to improper storage. | - Use Recommended Diluents: Prepare this compound solutions using 0.9% Sodium Chloride Injection or 5% Dextrose in Water.- Fresh Preparation: Prepare solutions fresh before each experiment.- Storage: If storage is necessary, diluted solutions are stable for up to 24 hours when refrigerated. Discard any solution that appears cloudy or contains particulate matter. |
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various rodent models of ischemia.
Table 1: Intravenous (IV) Infusion Dosages in Rat Models
| Ischemia Model | Strain | Dosage | Duration | Observed Effects | Reference |
| Renal Ischemia/Reperfusion | Sprague-Dawley | 0.1 µg/kg/min | 4 hours | Attenuated apoptosis and expression of apoptosis-related genes. | |
| Renal & Mesenteric Blood Flow | Spontaneously Hypertensive Rat (SHR) | 1-1000 µg/kg (bolus) | N/A | Dose-dependent decrease in blood pressure and increase in renal and mesenteric blood flow. | |
| General Hemodynamics | Sprague-Dawley | 0.5, 2, and 16 µg/kg/min | 10 minutes per dose | Dose-dependent reduction in mean arterial pressure. | |
| Hypotensive Effects | Pentobarbital-anesthetized rats | 2.5 - 160.0 µg/kg/min | 15 minutes | Dose-dependent decrease in blood pressure and renal/mesenteric vascular resistance. |
Table 2: Other Administration Routes and Doses in Rat Models
| Administration Route | Ischemia/Model Type | Strain | Dosage | Duration | Observed Effects | Reference |
| Intravenous (IV) Bolus | Blood Pressure Regulation | Sprague-Dawley | 0.88 mg/kg (ED50) | Single injection | 50% reduction in mean arterial blood pressure. | |
| Intravenous (IV) Bolus | Blood Pressure Regulation | Pentobarbital-anesthetized rats | 20, 40, and 80 µg/kg | Single injections | Short-lasting decreases in blood pressure with tachycardia. | |
| Subcutaneous (SC) | Induction of Arteritis | Not specified | 100 mg/kg/day | 2 days | Induced arteritis in mesenteric arteries. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion
Materials:
-
This compound mesylate concentrate (typically 10 mg/mL)
-
Sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water
-
Sterile syringes and needles
-
Sterile infusion bags or syringes for the infusion pump
Procedure:
-
Calculate the required concentration: Determine the desired final concentration of the infusion solution based on the target dose (e.g., in µg/kg/min), the animal's weight, and the infusion pump's flow rate. A common final concentration for adult human use is 40 µg/mL, while for pediatric use it is 60 µg/mL; these can serve as a starting point for rodent studies.
-
Dilution: Aseptically withdraw the calculated volume of this compound concentrate and add it to the chosen diluent (0.9% NaCl or 5% D5W). For example, to prepare a 40 µg/mL solution, you can add 1 mL (10 mg) of this compound concentrate to 250 mL of diluent.
-
Mixing: Gently agitate the solution to ensure thorough mixing.
-
Inspection: Visually inspect the final solution for any particulate matter or discoloration. Discard if the solution is not clear and colorless.
-
Stability: Use the diluted solution promptly. It is stable for up to 24 hours when refrigerated.
Protocol 2: Continuous Intravenous Infusion in a Rat Model of Renal Ischemia
This protocol is adapted from studies investigating the effects of this compound on renal ischemia-reperfusion injury.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Prepared this compound infusion solution
-
Infusion pump
-
Catheterized jugular or femoral vein
-
Surgical instruments for inducing renal ischemia (e.g., microvascular clamp)
-
Monitoring equipment (e.g., for blood pressure and heart rate)
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with urethane, 50 mg/kg, IP). Cannulate the jugular or femoral vein for drug infusion. For blood pressure monitoring, cannulate the carotid or femoral artery.
-
Initiate Infusion: Begin a continuous intravenous infusion of this compound at the desired dose (e.g., 0.1 µg/kg/min). A sham group should receive an infusion of the vehicle (e.g., 0.9% saline) at the same rate.
-
Induce Ischemia: After a period of stabilization with the infusion, induce renal ischemia by clamping the renal artery for a predetermined duration (e.g., 60 minutes).
-
Reperfusion: Remove the clamp to allow for reperfusion of the kidney. Continue the this compound infusion throughout the reperfusion period (e.g., 4 hours).
-
Monitoring: Continuously monitor mean arterial pressure and heart rate throughout the experiment.
-
Tissue Collection: At the end of the experiment, collect kidney tissue for analysis (e.g., histology, gene expression).
Visualizations
References
- 1. The effect of this compound on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective antagonism of the hypotensive effects of dopamine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoldopam Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of fenoldopam in cell culture media for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the long-term stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of specific published studies detailing the long-term stability (i.e., over several days to weeks) of this compound in common cell culture media. While some studies have utilized this compound in cell culture for periods up to 72 hours, comprehensive degradation kinetics in complex media are not well-documented. The stability of a compound in cell culture media can be influenced by various factors not present in simpler aqueous solutions.[1][2]
Q2: What is the known stability of this compound in other aqueous solutions?
This compound mesylate has been shown to be physically and chemically stable in 5% dextrose and 0.9% sodium chloride injections for up to 72 hours at both refrigerated (4°C) and room temperature (23°C) conditions when exposed to ambient light.[3] While this provides a baseline, the complex composition of cell culture media, which includes amino acids, vitamins, salts, and serum, may alter this stability profile.
Summary of this compound Stability in Intravenous Solutions [3]
| Concentration Range | Solution | Storage Temperature | Duration | Stability Outcome |
| 4 - 300 µg/mL | 5% Dextrose | 4°C (dark) | 72 hours | Physically and chemically stable |
| 4 - 300 µg/mL | 0.9% Sodium Chloride | 4°C (dark) | 72 hours | Physically and chemically stable |
| 4 - 300 µg/mL | 5% Dextrose | 23°C (ambient light) | 72 hours | Physically and chemically stable |
| 4 - 300 µg/mL | 0.9% Sodium Chloride | 23°C (ambient light) | 72 hours | Physically and chemically stable |
Q3: What factors can affect this compound stability in my cell culture experiments?
Several factors can influence the stability of this compound in your experiments:
-
Temperature: As with most chemical compounds, prolonged incubation at 37°C in a cell culture incubator can accelerate degradation compared to storage at 4°C or -20°C.
-
pH: The pH of the cell culture medium, which is typically maintained between 7.2 and 7.4, can influence the stability of pH-sensitive compounds.
-
Light Exposure: this compound stability has been tested under ambient fluorescent light for short periods[3]; however, for long-term experiments, minimizing light exposure is a good practice to prevent potential photodegradation.
-
Media Components: Components in the media, such as serum proteins, amino acids, and vitamins, can potentially interact with this compound, leading to degradation or reduced bioavailability. It is generally not advisable to store drugs in media containing serum for extended periods.
-
Dissolved Oxygen and Redox Potential: The redox environment of the cell culture medium could also play a role in the stability of this compound.
Q4: How should I prepare and store this compound stock solutions?
To ensure consistency and minimize degradation, follow these best practices for preparing and storing this compound stock solutions:
-
Solvent Selection: While this compound mesylate is water-soluble, for high-concentration stock solutions, consider using a solvent like DMSO. However, always check the solubility of your specific formulation. For aqueous stocks, use sterile water or PBS.
-
Concentration: Prepare a concentrated stock solution (e.g., 1000x the final concentration) to minimize the volume of solvent added to your cell culture, which could have off-target effects.
-
Filtration: After dissolving the compound, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
Troubleshooting Guides
Issue: Inconsistent or weaker-than-expected biological effects in long-term experiments.
This could be a primary indicator of this compound degradation in the cell culture medium, leading to a decrease in the effective concentration over time.
Troubleshooting Workflow
Experimental Protocols
Protocol: Determining this compound Stability in Your Cell Culture System
As there is no readily available stability data, it is recommended to perform an in-house stability study under your specific experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over time.
Methodology:
-
Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Spiking: Add this compound to the medium to achieve the final concentration you use in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile container inside your cell culture incubator (37°C, 5% CO₂). This should be a cell-free experiment to specifically assess chemical stability.
-
Time Points: Collect aliquots of the medium at various time points relevant to your long-term experiment (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each aliquot using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are sensitive methods for quantifying small molecules in biological fluids.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.
Experimental Workflow for Stability Testing
Mandatory Visualizations
This compound Signaling Pathway
This compound is a selective dopamine D1 receptor agonist. Its mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the relaxation of smooth muscle and vasodilation.
References
identifying and minimizing fenoldopam off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of fenoldopam in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a rapid-acting vasodilator that functions as a selective agonist for the dopamine D1-like receptors.[1][2][3][4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of vascular smooth muscle, particularly in renal, mesenteric, coronary, and cerebral arteries. The R-isomer of the racemic this compound mixture is responsible for its biological activity, exhibiting a significantly higher affinity for D1-like receptors than the S-isomer.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its moderate affinity for α2-adrenoceptors. While it has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors, its interaction with α2-adrenoceptors can contribute to its overall pharmacological profile.
Q3: What are the common side effects observed with this compound, and how can they be linked to on-target vs. off-target effects?
Common side effects include hypotension, tachycardia (especially at higher doses), flushing, and headache. Hypotension is primarily an on-target effect resulting from D1 receptor-mediated vasodilation. Reflex tachycardia can be a physiological response to the drop in blood pressure (on-target) but may also be influenced by the drug's activity at other receptors. Hypokalemia has also been reported and is thought to be related to a direct drug effect or pressure natriuresis.
Troubleshooting Guide
Issue 1: Unexpected cardiovascular effects not consistent with D1 agonism.
-
Possible Cause: Off-target activity at α2-adrenoceptors. This compound's antagonist activity at α2-adrenoceptors can influence vascular tone and heart rate.
-
Troubleshooting Steps:
-
Dose Reduction: Lowering the concentration of this compound may reduce the engagement of lower-affinity off-targets.
-
Use of Selective Antagonists: In in-vitro or ex-vivo models, co-administration with a selective α2-adrenoceptor antagonist (e.g., yohimbine) can help isolate the D1 receptor-mediated effects.
-
Comparative Studies: Compare the effects of this compound with a more selective D1 agonist that has a lower affinity for α2-adrenoceptors, if available.
-
Issue 2: Difficulty isolating renal effects of D1 receptor activation from systemic hemodynamic changes.
-
Possible Cause: The potent vasodilatory effect of this compound can lead to systemic hypotension, which in turn can affect renal blood flow, confounding the direct renal effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve to identify a concentration of this compound that elicits a renal response (e.g., increased renal blood flow) without causing significant systemic hypotension.
-
Intra-renal Administration: In animal models, consider localized delivery of this compound to the renal artery to minimize systemic exposure and its effects.
-
Measure Multiple Parameters: Simultaneously measure systemic blood pressure, heart rate, renal blood flow, and glomerular filtration rate to dissect the direct renal effects from the systemic ones.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause:
-
Receptor Expression Levels: The cell line used may not express the D1 receptor or may express other receptors (e.g., α2-adrenoceptors) at varying levels, leading to inconsistent responses.
-
Racemic Mixture: this compound is a racemic mixture, and the R-isomer is the active component at the D1 receptor. Inconsistent ratios of isomers in different batches of the compound could lead to variability.
-
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression levels of dopamine receptors and adrenergic receptors in your cell line using techniques like qPCR or western blotting.
-
Use of the Pure R-isomer: If possible, obtain the purified R-isomer of this compound to eliminate variability from the S-isomer.
-
Stable Cell Line: Consider using a stable cell line engineered to express the human D1 receptor to ensure consistent on-target activity.
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Profile
| Receptor | Affinity/Activity | Reference |
| Dopamine D1-like | Agonist | |
| α2-adrenoceptors | Moderate Affinity/Antagonist | |
| Dopamine D2-like | No Significant Affinity | |
| α1-adrenoceptors | No Significant Affinity | |
| β-adrenoceptors | No Significant Affinity | |
| 5-HT1 and 5-HT2 | No Significant Affinity | |
| Muscarinic | No Significant Affinity |
Table 2: Hemodynamic Effects of this compound Infusion (in patients with severe hypertension)
| Parameter | Effect | Dose-Dependency | Reference |
| Diastolic Blood Pressure | Decrease | Dose-dependent reduction | |
| Systolic Blood Pressure | Decrease | Dose-related decreases | |
| Heart Rate | Increase | Dose-related increases | |
| Renal Blood Flow | Increase | Yes | |
| Urinary Output | Increase | Yes | |
| Sodium Excretion | Increase | Yes |
Experimental Protocols
Protocol 1: In-Vitro Assay to Differentiate On-Target vs. Off-Target Effects
Objective: To determine if an observed cellular response is mediated by D1 receptors or α2-adrenoceptors.
Methodology:
-
Cell Culture: Culture a cell line endogenously expressing both D1 and α2-adrenoceptors, or a recombinant cell line co-expressing both receptors.
-
Experimental Groups:
-
Vehicle Control
-
This compound alone (at a concentration that elicits the response)
-
This compound + a selective D1 receptor antagonist (e.g., SCH-23390)
-
This compound + a selective α2-adrenoceptor antagonist (e.g., yohimbine)
-
-
Treatment: Pre-incubate the cells with the antagonists for a sufficient time before adding this compound.
-
Assay: Measure the cellular response of interest (e.g., cAMP levels, reporter gene expression, or a specific signaling event).
-
Analysis:
-
If the response to this compound is blocked by the D1 antagonist, it is an on-target effect.
-
If the response is blocked by the α2 antagonist, it is an off-target effect.
-
If the response is partially blocked by both, it suggests a mixed effect.
-
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fenoldopam-Induced Tachycardia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing tachycardia associated with fenoldopam administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause tachycardia?
A1: this compound is a selective dopamine D1 receptor agonist. Its primary therapeutic effect is vasodilation, leading to a decrease in blood pressure and an increase in renal blood flow.[1][2][3] Tachycardia, an increase in heart rate, is a common dose-related side effect of this compound.[3] This is often a reflex tachycardia, which is a compensatory response to the vasodilation and subsequent drop in blood pressure.[4]
Q2: At what doses of this compound is tachycardia typically observed in animal models?
A2: The dose of this compound that induces tachycardia varies depending on the animal model and experimental conditions. In spontaneously hypertensive rats, a dose-dependent increase in heart rate is observed with intravenous administration of 1-1000 µg/kg. In dogs, lower doses (e.g., 0.1 µg/kg/min) may not cause significant tachycardia, while higher doses can lead to a notable increase in heart rate. One study in healthy beagles, however, showed that a continuous infusion of 0.8 µg/kg/min for three hours did not result in tachycardia.
Q3: How can this compound-induced tachycardia be managed during an experiment?
A3: this compound-induced tachycardia can be managed pharmacologically, most commonly through the administration of beta-adrenergic receptor antagonists (beta-blockers). Propranolol, a non-selective beta-blocker, has been shown to markedly reduce this compound-induced tachycardia in rats. Other beta-blockers such as atenolol (β1-selective) and esmolol (a short-acting β1-selective blocker) are also used to control tachycardia in animal studies.
Q4: Should a beta-blocker be administered prophylactically or as a treatment?
A4: The decision to administer a beta-blocker either as a preventative measure (prophylactically) or as a treatment once tachycardia occurs depends on the specific experimental protocol and objectives. Pre-treatment with a beta-blocker can prevent the onset of tachycardia. Alternatively, a short-acting beta-blocker like esmolol can be administered as a continuous rate infusion to manage tachycardia if it develops during the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Tachycardia | High dose of this compound; individual animal sensitivity. | - Administer a beta-blocker: For immediate control, an intravenous bolus of esmolol followed by a continuous rate infusion can be effective. For longer-lasting control, propranolol or atenolol can be used. - Reduce this compound dose: If the experimental design allows, consider lowering the infusion rate of this compound. |
| Hypotension after Beta-Blocker Administration | Additive hypotensive effects of this compound and the beta-blocker. | - Monitor blood pressure closely: Continuous blood pressure monitoring is crucial when co-administering these agents. - Titrate beta-blocker dose carefully: Start with a low dose of the beta-blocker and titrate upwards slowly to achieve the desired heart rate without causing significant hypotension. - Fluid administration: If hypotension occurs, administration of intravenous fluids may be necessary to restore blood pressure. |
| Variable Response to this compound | Differences in animal strain, age, or underlying health status. | - Ensure a homogenous study population: Use animals of the same strain, age, and health status to minimize variability. - Perform dose-response studies: Conduct preliminary studies to determine the optimal dose of this compound for the specific animal model being used. |
| This compound Solution Instability | Improper storage or handling of the this compound solution. | - Follow manufacturer's instructions: Prepare and store the this compound solution according to the manufacturer's guidelines. - Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for each experiment to ensure potency and stability. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Heart Rate in Animal Models
| Animal Model | This compound Dose | Route of Administration | Observed Effect on Heart Rate | Reference |
| Spontaneously Hypertensive Rats | 1-1000 µg/kg | Intravenous | Dose-dependent increase | |
| Healthy Beagle Dogs | 0.8 µg/kg/min for 180 min | Continuous IV Infusion | No significant effect | |
| Healthy Beagle Dogs | High doses | Not specified | Significant tachycardia | |
| Pediatric Patients (human data for reference) | >0.8 µg/kg/min | IV Infusion | Worsened tachycardia |
Table 2: Recommended Dosages of Beta-Blockers for Managing Tachycardia in Dogs
| Beta-Blocker | Dosage | Route of Administration | Notes | Reference(s) |
| Propranolol | 0.2-1.5 mg/kg every 8 hours | Oral | Non-selective beta-blocker. | |
| Atenolol | 0.2-1.5 mg/kg every 12 hours | Oral | β1-selective beta-blocker. | |
| Esmolol | 100-500 µg/kg slow IV bolus over 2-5 min, then 10-200 µg/kg/min CRI | Intravenous | Ultrashort-acting β1-selective beta-blocker. Ideal for acute control. |
Experimental Protocols
Protocol 1: Prophylactic Management of this compound-Induced Tachycardia in Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Pre-treatment: Administer atenolol (e.g., 1 mg/kg) via oral gavage 60 minutes prior to the this compound infusion.
-
This compound Administration: Initiate a continuous intravenous infusion of this compound at the desired dose (e.g., starting at a low dose and escalating).
-
Monitoring: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) throughout the experiment.
-
Rationale: Pre-treatment with a β1-selective blocker like atenolol can prevent the anticipated reflex tachycardia without significantly affecting the vasodilatory effects of this compound in non-cardiac vascular beds.
Protocol 2: Acute Management of this compound-Induced Tachycardia in Dogs
-
Animal Model: Beagle Dogs.
-
This compound Administration: Begin a continuous intravenous infusion of this compound at the target dose.
-
Monitoring: Continuously monitor heart rate and blood pressure.
-
Intervention for Tachycardia: If the heart rate increases by a predetermined threshold (e.g., >30% from baseline), administer a slow intravenous bolus of esmolol (e.g., 330 µg/kg).
-
Maintenance: Following the bolus, initiate a continuous rate infusion of esmolol (e.g., 50 µg/kg/min) and titrate to effect to maintain the heart rate within the desired range.
-
Rationale: The use of the short-acting beta-blocker esmolol allows for rapid and titratable control of heart rate, which can be quickly reversed if necessary by discontinuing the infusion.
Visualizations
Caption: this compound's signaling cascade leading to vasodilation.
Caption: Workflow for acute management of tachycardia.
Caption: Decision tree for managing adverse events.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Studies with this compound, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound mesylate for blood pressure control in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fenoldopam Dose-Response Optimization for Renal Vasodilation
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the dose-response optimization of fenoldopam for renal vasodilation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced renal vasodilation?
A1: this compound is a selective postsynaptic dopamine D1 receptor agonist.[1] Its primary mechanism involves stimulating D1 receptors located on the renal tubules and vasculature, including the afferent and efferent arterioles.[2][3] This activation stimulates the enzyme adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[3][4] The rise in cAMP leads to the relaxation of vascular smooth muscle, causing vasodilation in the renal arteries. This process increases renal blood flow (RBF), promotes sodium excretion (natriuresis), and increases urine output (diuresis).
Q2: What are the expected effects of this compound on renal hemodynamics?
A2: At therapeutic doses, this compound is expected to increase renal blood flow by 30-40% and enhance the glomerular filtration rate (GFR) by 15-20%. These effects are dose-dependent. In hypertensive patients, intravenous this compound has been shown to increase renal plasma flow by 42% and GFR by 6%, while lowering mean arterial pressure. In normotensive subjects, even low doses can significantly increase renal plasma flow while maintaining GFR.
Q3: What is a typical starting dose for this compound in a research setting?
A3: A suitable starting dose depends on the research subject (e.g., human, canine) and whether they are normotensive or hypertensive. For initial studies in normotensive subjects, a low dose of 0.03 µg/kg/min has been shown to increase renal blood flow without causing systemic hypotension. In adult human clinical settings, an initial dosage is often between 0.03-0.1 µg/kg/min to minimize reflex tachycardia. For canine studies, doses ranging from 0.1 to 0.8 µg/kg/min have been investigated.
Q4: Is this compound still available for clinical or research use?
A4: According to a 2023 update, the manufacturing of this compound was stopped, and it is no longer available for general clinical use. Researchers should verify the availability of the compound through chemical suppliers for experimental purposes.
Experimental Design and Protocols
Q5: How should I design a dose-response study for this compound to assess renal vasodilation?
A5: A randomized, placebo-controlled, crossover study design is robust. This involves administering escalating doses of this compound and a placebo (e.g., 5% dextrose) to the same subjects on different days. Key steps include establishing a baseline, administering the infusion for a set duration (e.g., 2 hours), and measuring renal hemodynamic parameters at steady-state, which is typically reached within 20-30 minutes.
Q6: What is a detailed protocol for preparing and administering this compound?
A6:
-
Preparation: Following manufacturer recommendations or established protocols, this compound should be diluted in a 5% dextrose solution to a final concentration suitable for precise infusion, such as 40 µg/mL.
-
Administration: Use a calibrated infusion pump for continuous intravenous (IV) administration.
-
Dose Escalation: Begin with the lowest dose (e.g., 0.03 µg/kg/min). Increase the dose in fixed increments (e.g., 0.05 to 0.1 µg/kg/min) at regular intervals (e.g., every 15-20 minutes) until the desired maximum dose is reached or dose-limiting side effects are observed.
-
Monitoring: Continuously monitor systemic blood pressure and heart rate throughout the infusion.
Q7: What specific parameters should be measured to quantify renal vasodilation?
A7:
-
Renal Plasma Flow (RPF): Measure the clearance of para-aminohippuric acid (PAH).
-
Glomerular Filtration Rate (GFR): Measure the clearance of inulin or iohexol.
-
Urine Output, Sodium, and Potassium Excretion: Collect and analyze urine to measure volume and electrolyte concentrations.
-
Renal Vascular Resistance: This can be calculated from mean arterial pressure and renal blood flow.
Data Interpretation and Optimization
Q8: What quantitative dose-response relationships have been observed in previous studies?
A8: The renal vasodilatory effects of this compound are dose-dependent. The following tables summarize findings from key studies.
Table 1: this compound Dose-Response in Human Subjects
| Dose (µg/kg/min) | Subject Population | Key Findings on Renal Hemodynamics | Noted Side Effects | Citation(s) |
| 0.025 - 0.5 | Hypertensive Patients | Dose-dependent increase in renal plasma flow (up to 42%) and sodium excretion (up to 202%). | - | |
| 0.025 - 1.0 | Healthy Males | Dose-related increases in PAH clearance up to 75% at 0.50 µg/kg/min; GFR unchanged. | Flushing and nasal congestion at doses >0.25 µg/kg/min. | |
| 0.03 | Normotensive Volunteers | Significant increase in renal plasma flow without changes in blood pressure or heart rate. | None at this dose. | |
| 0.1 | Normotensive Volunteers | Further increase in renal plasma flow; slight decrease in diastolic blood pressure. | - | |
| 0.1 | Patients undergoing cardiac surgery | Significant increase in renal flow and reduction in renal circulation resistance. | Systemic hemodynamic changes observed. |
Table 2: this compound Dose-Response in Canine Models
| Dose (µg/kg/min) | Study Condition | Key Findings on Renal Hemodynamics | Noted Side Effects | Citation(s) |
| 0.1 | Dogs with heatstroke-associated AKI | No clinically relevant effect on GFR or urine production compared to placebo. | Not associated with hypotension. | |
| 0.1 - 1.0 | Anesthetized Dogs | Increased gastric mucosal oxygenation by ~20%, mediated by D1-receptors. | Negligible effects on systemic oxygen transport. | |
| 0.8 | Healthy Dogs | GFR significantly increased (median 27% increase) compared to control infusion. | No hypotension or adverse clinical effects observed. |
Visualized Pathways and Workflows
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Fenoldopam Delivery for Neuroscience Research: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fenoldopam delivery in neuroscience research. Given this compound's unique properties and limitations, this resource aims to equip researchers with the necessary information for successful experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of neuroscience?
A1: this compound is a selective agonist for the Dopamine D1-like receptors (D1 and D5).[1][2][3][4] In neuroscience research, its primary utility lies in the specific activation of these receptors to study downstream signaling pathways and their effects on neuronal function, synaptic plasticity, and behavior. It has high affinity for D1-like receptors and minimal interaction with D2-like, adrenergic, or serotonergic receptors.[1]
Q2: What is the major challenge in using this compound for in vivo neuroscience research?
A2: The most significant challenge is this compound's extremely limited ability to cross the blood-brain barrier (BBB). Studies in rats have shown that only a minimal amount (≤0.005%) of systemically administered this compound reaches the brain. This severely restricts its use in studying central nervous system effects through peripheral administration routes like intravenous or intraperitoneal injections.
Q3: Can I use this compound for in vitro neuroscience experiments?
A3: Yes, this compound is well-suited for in vitro preparations such as brain slice electrophysiology, primary neuronal cultures, and cell-based assays. In these systems, the blood-brain barrier is not a factor, and the compound can be directly applied to the tissue or cells to study D1 receptor-mediated effects.
Q4: Are there any known neurotoxic or behavioral side effects of this compound when administered directly to the brain?
A4: There is limited specific research on the neurotoxicity and behavioral effects of centrally administered this compound. Most safety data pertains to its systemic use as an antihypertensive agent. Systemic side effects are primarily related to vasodilation and include hypotension, tachycardia, and flushing. When considering direct brain administration, it is crucial to conduct pilot studies to assess potential local tissue damage, neuroinflammatory responses, and any unforeseen behavioral changes in animal models. One study in anesthetized pigs indicated that this compound-induced arterial hypotension did not increase intracranial pressure, but it did increase intracranial elastance, likely due to vasodilation, warranting caution in subjects with increased intracranial pressure.
Q5: Is this compound commercially available for research purposes?
A5: Yes, this compound mesylate is available from various chemical suppliers for research use. It is typically supplied as a crystalline solid. Note that the clinical formulation of this compound for intravenous use in humans has been discontinued in some regions.
Section 2: Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation in Aqueous Buffers
Issue: You are preparing a this compound solution for an in vitro experiment in artificial cerebrospinal fluid (aCSF) or another physiological buffer, and you observe precipitation or cloudiness.
Root Causes:
-
This compound mesylate is sparingly soluble in aqueous solutions.
-
The pH of the buffer can affect the solubility of this compound, which is a weakly basic drug.
-
"Crashing out" can occur when a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer.
Solutions:
| Solution | Detailed Steps | Considerations |
| Use of a Co-Solvent | 1. Prepare a concentrated stock solution of this compound in an organic solvent like DMSO, ethanol, or DMF. 2. For final dilution, add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing. | Aim for a final organic solvent concentration of <0.1% in your experiment to minimize solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration. |
| pH Adjustment | 1. This compound's solubility can be influenced by pH. While detailed pH-rate profiles for this compound are not readily available, experimenting with slightly acidic pH in your buffer might improve solubility. | Be mindful that altering the pH of your experimental buffer can affect neuronal activity and other biological processes. |
| Use of Solubilizing Agents | 1. Consider the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility. | The choice of solubilizing agent should be validated for compatibility with your specific experimental model to avoid off-target effects. |
Problem 2: Lack of CNS Effects After Systemic Administration
Issue: You have administered this compound intravenously or intraperitoneally to a rodent model but do not observe the expected central nervous system effects.
Root Cause:
-
As mentioned, this compound has very poor blood-brain barrier permeability.
Solutions:
| Solution | Detailed Steps | Considerations |
| Direct Brain Administration | 1. Utilize stereotaxic surgery to perform intracerebroventricular (ICV) injections or direct microinjections into a specific brain region of interest. | This is a technically demanding procedure requiring surgical expertise and appropriate ethical approvals. It bypasses the BBB, allowing for direct action on CNS targets. |
| Advanced Formulation Strategies (Experimental) | 1. Explore formulating this compound into nanoparticles or liposomes designed to cross the BBB. This is an area of active research for many CNS drugs. | These approaches are not yet established for this compound and would require significant formulation development and validation. |
Problem 3: Variability in Experimental Results
Issue: You are observing high variability in your results between animals or experimental sessions.
Root Causes:
-
Inconsistent drug preparation and administration.
-
Degradation of this compound in solution.
-
Biological variability in animal subjects.
Solutions:
| Solution | Detailed Steps | Considerations |
| Standardize Protocols | 1. Ensure all researchers are using the exact same protocol for drug preparation, storage, and administration. | Small variations in technique can lead to significant differences in outcomes. |
| Fresh Drug Preparation | 1. Prepare this compound solutions fresh for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock. | This compound solutions, especially at low concentrations in aqueous buffers, may not be stable for extended periods. It is recommended not to store aqueous solutions for more than a day. |
| Control for Biological Variables | 1. Use animals of the same age, sex, and strain, and from the same supplier. 2. Ensure proper acclimatization of animals to the experimental environment. | Stress and other environmental factors can significantly impact neuroscience experiments. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound Mesylate
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClNO₃ · CH₄O₃S | N/A |
| Molecular Weight | 401.9 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility in Ethanol | ~0.25 mg/mL | N/A |
| Solubility in DMSO | ~1 mg/mL | N/A |
| Solubility in DMF | ~2 mg/mL | N/A |
| Aqueous Solubility | Sparingly soluble | N/A |
| Storage Temperature | -20°C (as solid) | N/A |
Table 2: Stability of this compound Mesylate in Infusion Solutions
| Vehicle | Concentration Range | Storage Conditions | Stability | Source |
| 5% Dextrose | 4 - 300 µg/mL | 4°C, dark | Physically and chemically stable for 72 hours. | |
| 5% Dextrose | 4 - 300 µg/mL | 23°C, ambient light | Physically and chemically stable for 72 hours. | |
| 0.9% Sodium Chloride | 4 - 300 µg/mL | 4°C, dark | Physically and chemically stable for 72 hours. | |
| 0.9% Sodium Chloride | 4 - 300 µg/mL | 23°C, ambient light | Physically and chemically stable for 72 hours. |
Note: Minor losses of 3-5% were observed at the lowest concentrations (4 µg/mL).
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 1-10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rodents (Hypothetical)
Objective: To deliver this compound directly into the cerebrospinal fluid of a rodent model to study its central effects.
Disclaimer: This is a hypothetical protocol based on general practices for ICV injections of poorly soluble compounds. Researchers must conduct pilot studies to determine the optimal dose, concentration, and vehicle for their specific experimental paradigm and to assess for any potential neurotoxic or adverse behavioral effects.
Materials:
-
This compound mesylate
-
Sterile artificial cerebrospinal fluid (aCSF)
-
DMSO (for stock solution)
-
Stereotaxic apparatus
-
Hamilton syringe with an injection cannula
-
Anesthesia and surgical equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform the surgery to expose the skull and identify the coordinates for the lateral ventricle (coordinates will vary based on species, strain, and age).
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
On the day of the experiment, dilute the stock solution in sterile aCSF to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <1%). A final concentration of this compound in the low micromolar range would be a reasonable starting point for pilot studies.
-
Crucially, prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.
-
-
Injection:
-
Slowly lower the injection cannula to the predetermined ventricular coordinates.
-
Infuse the this compound solution or vehicle control at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid a rapid increase in intracranial pressure. The total injection volume should be kept small (e.g., 1-5 µL).
-
After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Section 5: Mandatory Visualizations
Caption: this compound activates the D1 receptor signaling cascade.
Caption: General experimental workflow for this compound in neuroscience.
References
- 1. The pH-independent release of this compound from pellets with insoluble film coats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound mesylate in two infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming fenoldopam degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fenoldopam degradation in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of this compound solutions, often appearing as a yellowish or brownish tint, is a primary indicator of oxidative degradation. This compound, a benzazepine derivative with a catechol moiety, is susceptible to oxidation, especially when exposed to light, high temperatures, or inappropriate pH levels. The presence of oxidizing agents in your solvent or on your labware can also accelerate this process.
Q2: What are the optimal storage conditions for stock and working solutions of this compound?
A2: To minimize degradation, this compound solutions should be stored under controlled conditions. For short-term storage (up to 72 hours), refrigeration at 4°C in the dark is recommended.[1] For longer-term storage, aliquoting and freezing at -20°C or below is advisable, although stability under these conditions should be validated for your specific experimental setup. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Q3: What is the expected stability of this compound in common infusion solutions?
A3: this compound mesylate is reported to be physically and chemically stable in 5% dextrose and 0.9% sodium chloride injections for at least 72 hours when stored at 4°C in the dark or at 23°C under ambient fluorescent light, particularly at concentrations of 40 µg/mL or greater.[1] At lower concentrations (e.g., 4 µg/mL), minor losses of 3-5% have been observed over 72 hours.[1] Diluted solutions are generally considered stable for at least 24 hours under normal ambient light and temperature conditions.[2]
Q4: Can I use buffers to prepare my this compound solutions? What pH range is recommended?
A4: Yes, using buffers is highly recommended to maintain a stable pH. This compound is a weakly basic drug, and its solubility and stability are pH-dependent. An acidic pH is generally preferred to enhance stability and prevent precipitation. A pH range of 3.0 to 5.0 is a good starting point for most applications. It is crucial to avoid alkaline conditions, which can accelerate oxidative degradation of the catechol group.
Q5: Are there any recommended antioxidants to include in my experimental solutions?
A5: While many commercial formulations of this compound contain sodium metabisulfite as an antioxidant, for experimental purposes, other antioxidants can be considered. Ascorbic acid (Vitamin C) is a common and effective antioxidant used to stabilize catecholamine solutions and has been used as a stabilizer for this compound in plasma samples. Glutathione has also been shown to be effective in preventing the oxidation of similar compounds like dopamine. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your experimental assays.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of potency or inconsistent results | Oxidative degradation of this compound. | - Prepare fresh solutions before each experiment.- Add an antioxidant (e.g., ascorbic acid at 0.1-1 mg/mL) to your solution.- De-gas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.- Ensure the pH of the solution is in the acidic range (pH 3-5). |
| Precipitate formation in the solution | - pH of the solution is too high, leading to decreased solubility.- The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Lower the pH of the solution with a suitable acid (e.g., succinic acid).- Gently warm the solution to aid dissolution, but avoid high temperatures.- Prepare a more dilute solution. |
| Inconsistent readings in analytical assays (e.g., HPLC) | - Degradation of this compound in the autosampler.- Adsorption of this compound to container surfaces. | - Use a cooled autosampler (4°C) to minimize degradation during analysis.- Use silanized glass vials or low-adsorption polypropylene vials.- Include a stabilizer, such as ascorbic acid, in your plasma samples for pharmacokinetic studies. |
| Color change of the solution upon exposure to light | Photodegradation. | - Prepare and handle the solution under low-light conditions.- Store the solution in light-protecting containers (amber vials or foil-wrapped). |
Data Summary Tables
Table 1: Stability of this compound Mesylate in Infusion Solutions
| Concentration (µg/mL) | Vehicle | Storage Condition | Duration (hours) | Recovery (%) | Reference |
| 4 - 300 | 5% Dextrose | 4°C, Dark | 72 | >95% (minor losses of 3-5% at lowest concentrations) | |
| 4 - 300 | 0.9% NaCl | 4°C, Dark | 72 | >95% (minor losses of 3-5% at lowest concentrations) | |
| 4 - 300 | 5% Dextrose | 23°C, Ambient Light | 72 | >95% (minor losses of 3-5% at lowest concentrations) | |
| 4 - 300 | 0.9% NaCl | 23°C, Ambient Light | 72 | >95% (minor losses of 3-5% at lowest concentrations) | |
| 40 | 0.9% NaCl or 5% Dextrose | Ambient Temperature & Light | 24 | Stable | |
| 60 | 0.9% NaCl or 5% Dextrose | Ambient Temperature & Light | 24 | Stable |
Table 2: Recommended Antioxidants for this compound Solutions
| Antioxidant | Typical Concentration Range | Notes | Reference(s) |
| Ascorbic Acid | 0.1 - 1 mg/mL | Commonly used for catecholamines; used as a stabilizer in plasma samples for this compound analysis. | |
| Sodium Metabisulfite | 0.05 - 0.1% | Present in commercial formulations; may cause allergic reactions in susceptible individuals. | |
| Glutathione (reduced) | Varies (e.g., 1-10 mM) | Effective for preventing dopamine oxidation; may be applicable to this compound. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound mesylate powder
-
HPLC-grade water
-
Ascorbic acid
-
Hydrochloric acid (0.1 N)
-
Volumetric flasks
-
Amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound mesylate powder.
-
In a volumetric flask, dissolve a calculated amount of ascorbic acid in HPLC-grade water to achieve a final concentration of 0.1 mg/mL.
-
Adjust the pH of the ascorbic acid solution to approximately 3.5 with 0.1 N HCl.
-
Add the this compound mesylate powder to the acidified antioxidant solution.
-
Gently sonicate or vortex until the powder is completely dissolved.
-
Bring the solution to the final volume with the acidified antioxidant solution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into amber glass vials and store at 4°C for short-term use or -20°C for longer-term storage.
-
Protocol 2: Stability Assessment using HPLC-UV
-
Objective: To determine the stability of a this compound solution under specific experimental conditions (e.g., temperature, light exposure).
-
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an acidic aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 225 nm.
-
Procedure:
-
Prepare the this compound solution according to your experimental protocol.
-
Immediately after preparation (t=0), inject a sample onto the HPLC to determine the initial concentration.
-
Store the solution under the desired test conditions (e.g., 37°C in a water bath, exposure to ambient light on a lab bench).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Visualizations
Caption: Logical workflow of this compound degradation and prevention.
Caption: Workflow for assessing this compound solution stability.
Caption: this compound's mechanism of action via the D1 receptor pathway.
References
Technical Support Center: Assessing Fenoldopam's Interaction with Anesthetic Agents In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the in vivo interaction of fenoldopam with anesthetic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments involving the co-administration of this compound and anesthetic agents.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Severe Hypotension | Additive or synergistic vasodilation from this compound and the anesthetic agent (e.g., isoflurane, propofol, sevoflurane). | 1. Reduce Anesthetic Depth: Decrease the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. 2. Titrate this compound Dose: Start with a lower initial dose of this compound (e.g., 0.01-0.05 mcg/kg/min) and titrate upwards slowly while closely monitoring blood pressure. 3. Fluid Administration: Ensure the subject is euvolemic. Administer a fluid bolus if hypovolemia is suspected. 4. Vasopressor Support: In cases of refractory hypotension, consider the use of a vasopressor with a mechanism of action that does not interfere with the experimental aims. |
| Reflex Tachycardia | This compound-induced vasodilation can lead to a baroreceptor-mediated increase in heart rate. This effect can be dose-dependent.[1] | 1. Optimize this compound Dose: Use the lowest effective dose of this compound. Lower initial doses (<0.1 mcg/kg/minute) are associated with less reflex tachycardia.[1] 2. Beta-Blocker (Use with Caution): While beta-blockers can control tachycardia, their use may exacerbate hypotension and should be considered carefully within the context of the experimental design. |
| Inadequate Anesthetic Depth Despite Standard Dosing | Potential for this compound to alter the pharmacokinetics or pharmacodynamics of the anesthetic agent. | 1. Monitor Anesthetic Depth: Utilize objective measures of anesthetic depth (e.g., EEG, bispectral index) in addition to physiological reflexes. 2. Adjust Anesthetic Dose: Carefully titrate the anesthetic agent to effect, being mindful of potential cardiovascular side effects. |
| Unexpected Renal Effects (e.g., reduced urine output) | While this compound is expected to increase renal blood flow, severe hypotension can compromise renal perfusion pressure, leading to reduced glomerular filtration and urine output. | 1. Monitor Mean Arterial Pressure (MAP): Ensure MAP is maintained within an adequate range for renal perfusion (typically >60-65 mmHg in most species). 2. Assess Renal Function: Monitor urine output continuously. Consider measuring creatinine clearance and fractional excretion of sodium to assess glomerular and tubular function.[2] 3. Rule out other causes: Investigate other potential causes of acute kidney injury, such as hypovolemia or nephrotoxic agents. |
| Increased Intracranial Pressure (ICP) | Vasodilatory effects of this compound may increase cerebral blood flow and volume, potentially raising ICP, especially in subjects with compromised intracranial compliance. | 1. Monitor ICP: In relevant experimental models, direct ICP monitoring is recommended. 2. Use with Caution in Models of Elevated ICP: Exercise caution when administering this compound in experimental models of traumatic brain injury, stroke, or other conditions associated with elevated ICP.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and anesthetic agents?
A1: The primary interaction is pharmacodynamic, involving additive or synergistic effects on the cardiovascular system. This compound is a selective dopamine D1 receptor agonist that causes peripheral vasodilation, leading to a decrease in systemic vascular resistance and blood pressure.[4] Most general anesthetics (e.g., isoflurane, sevoflurane, propofol) also cause vasodilation and a decrease in blood pressure. The combination can therefore lead to more pronounced hypotension than either agent alone.
Q2: How does this compound affect renal blood flow during anesthesia?
A2: this compound is known to increase renal blood flow by selectively dilating renal arteries. Studies in dogs anesthetized with isoflurane have shown that this compound preserves renal blood flow even when used to induce hypotension. In contrast, other vasodilators like sodium nitroprusside may decrease renal blood flow under similar conditions.
Q3: Are there specific anesthetic agents that are contraindicated for use with this compound in vivo?
A3: Currently, there are no absolute contraindications. However, caution is advised when using this compound with anesthetic agents that cause significant cardiovascular depression. The choice of anesthetic should be guided by the specific experimental goals and the physiological status of the animal model. Close monitoring of hemodynamic parameters is crucial regardless of the anesthetic agent used.
Q4: What are the key parameters to monitor during the co-administration of this compound and anesthetics?
A4: Continuous monitoring is essential. Key parameters include:
-
Hemodynamics: Invasive arterial blood pressure (for continuous and accurate measurement), heart rate, and central venous pressure.
-
Renal Function: Urine output, and consider serial measurements of serum creatinine, blood urea nitrogen (BUN), and electrolytes.
-
Anesthetic Depth: Use appropriate monitoring techniques to avoid confounding effects of anesthetic plane on cardiovascular parameters.
-
Blood Gases and Electrolytes: To assess for metabolic or respiratory disturbances.
Q5: What is the recommended starting dose of this compound in an anesthetized animal model?
A5: The optimal dose can vary depending on the species and the specific anesthetic protocol. Based on preclinical and clinical studies, a starting infusion rate of 0.01 to 0.1 mcg/kg/minute is often used, with subsequent titration to achieve the desired hemodynamic effect while minimizing side effects like reflex tachycardia.
Data Presentation: Hemodynamic and Renal Effects
The following tables summarize quantitative data from in vivo studies.
Table 1: Interaction of this compound with Isoflurane Anesthesia in Dogs
Data from Aronson et al. (1991) in dogs anesthetized with isoflurane. This compound was infused to achieve a target level of hypotension.
| Parameter | Baseline (Isoflurane only) | This compound Infusion | % Change |
| Mean Arterial Pressure (mmHg) | 99 ± 4 | 73 ± 3 | -26% |
| Heart Rate (beats/min) | 124 ± 9 | 152 ± 11 | +23% |
| Cardiac Output (L/min) | 2.9 ± 0.3 | 3.5 ± 0.4 | +21% |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 2890 ± 340 | 1790 ± 260 | -38% |
| Renal Blood Flow (mL/min) | 214 ± 16 | 197 ± 16 | -8% (not statistically significant) |
Table 2: Effects of Propofol and Sevoflurane on Renal Hemodynamics in Pigs (without this compound)
Data from a study comparing propofol and sevoflurane anesthesia during hemorrhage in pigs. This table shows baseline data before hemorrhage and does not include this compound.
| Parameter | Propofol Anesthesia | Sevoflurane Anesthesia |
| Renal Blood Flow (mL/min) | Higher | Lower |
| Renal Oxygen Delivery | Higher | Lower |
| Renal Vascular Resistance | Lower | Higher |
Note: Direct in-vivo studies detailing the quantitative interaction of this compound with propofol and sevoflurane are limited in the publicly available literature. The data in Table 2 are provided for context on the individual effects of these anesthetics. Researchers should anticipate that the vasodilatory effects of this compound will be additive to those of propofol and sevoflurane, necessitating careful dose titration and monitoring.
Experimental Protocols
1. General Protocol for Assessing In Vivo Drug Interaction Between this compound and an Anesthetic Agent
This protocol provides a general framework. Specifics should be adapted based on the animal model and research question.
-
Animal Model: Choose an appropriate species (e.g., dog, pig, rat) based on the research question and relevance to human physiology.
-
Anesthesia:
-
Induction: Induce anesthesia with a short-acting agent (e.g., propofol).
-
Maintenance: Maintain anesthesia with the agent under investigation (e.g., isoflurane, sevoflurane, or a continuous infusion of propofol). Maintain a stable plane of anesthesia throughout the experiment.
-
-
Instrumentation:
-
Place an arterial catheter for continuous blood pressure monitoring and blood sampling.
-
Place a central venous catheter for drug administration and central venous pressure monitoring.
-
Place a urinary catheter for continuous urine output measurement.
-
Consider placing a renal artery flow probe for direct measurement of renal blood flow.
-
Utilize ECG for continuous heart rate and rhythm monitoring.
-
-
Experimental Procedure:
-
Baseline: After instrumentation and stabilization of anesthesia for at least 30 minutes, collect baseline hemodynamic and renal data for a defined period (e.g., 30 minutes).
-
This compound Infusion: Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.05 mcg/kg/min).
-
Dose Titration: Increase the this compound infusion rate in a stepwise manner (e.g., every 15-20 minutes) to achieve the desired effect or until a maximum dose is reached.
-
Data Collection: Continuously record all hemodynamic parameters. Collect urine and blood samples at baseline and at each dose level to analyze renal function (e.g., creatinine clearance, fractional excretion of sodium).
-
Washout: Discontinue the this compound infusion and monitor the return of parameters to baseline.
-
-
Data Analysis: Analyze changes in hemodynamic and renal parameters from baseline at each dose of this compound.
2. Specific Protocol Example: this compound with Isoflurane in a Canine Model (adapted from Aronson et al., 1991)
-
Subjects: Mongrel dogs.
-
Anesthesia: Anesthesia induced with thiopental and maintained with 1.25% end-tidal isoflurane in oxygen. Animals are ventilated to maintain normocapnia.
-
Instrumentation: As described in the general protocol, including a flow probe on the renal artery.
-
Procedure:
-
After a stabilization period, baseline measurements are recorded.
-
This compound is infused at a rate to decrease mean arterial pressure by approximately 25-30% from baseline.
-
Hemodynamic and renal parameters are recorded during the this compound-induced hypotension.
-
A comparative arm using sodium nitroprusside to achieve the same level of hypotension can be included for comparison.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound to prevent acute kidney injury after major surgery-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of propofol and sevoflurane anesthesia on renal blood flow and oxygenation during major hemorrhage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular function during induced hypotension by this compound or sodium nitroprusside in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Fenoldopam's Effect on Intraocular Pressure in Studies
Welcome to the technical support center for researchers investigating the effects of fenoldopam on intraocular pressure (IOP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in designing and executing your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects intraocular pressure?
A1: this compound is a selective dopamine D1 receptor agonist.[1][2] Its primary effect on intraocular pressure (IOP) is an increase, which is believed to be mediated by a reduction in the aqueous humor outflow facility.[3] Studies have shown that systemic administration of this compound leads to a significant, dose-dependent increase in IOP.[1][3] The activation of D1 receptors in the trabecular meshwork is thought to stimulate adenylyl cyclase, leading to this effect.
Q2: Is the increase in IOP caused by this compound a direct ocular effect or secondary to systemic changes?
A2: The increase in IOP appears to be a direct effect of D1 receptor activation within the eye and not a result of systemic cardiovascular changes, such as baroreflex sympathetic stimulation. This is supported by studies where this compound increased IOP without significant changes in systemic blood pressure.
Q3: What is the typical onset and duration of this compound's effect on IOP?
A3: Following intravenous infusion, the increase in IOP is typically observed within a short period. In human studies, IOP has been shown to return to baseline within 30 minutes of discontinuing the this compound infusion.
Q4: Are there any known confounding factors that can influence the measurement of this compound's effect on IOP?
A4: Yes, several factors can influence IOP measurements. Patient-related factors include stress, positioning, and attempted eyelid closure during measurement. Anesthesia can also affect IOP, so it is crucial to maintain consistency in the anesthetic protocol for animal studies. Furthermore, physiological responses to this compound, such as potential changes in hemodynamics, should be monitored, although studies suggest the IOP effect is independent of systemic blood pressure changes.
Troubleshooting Guides
Issue 1: High Variability in Intraocular Pressure Measurements
-
Possible Cause: Inconsistent measurement technique.
-
Troubleshooting Steps:
-
Ensure the tonometer is properly calibrated before each experiment.
-
Maintain a consistent angle and application force of the tonometer on the cornea.
-
For animal studies, ensure the animal is properly restrained and acclimated to the procedure to minimize stress-induced IOP fluctuations. Take multiple readings and average them to get a more reliable measurement.
-
-
-
Possible Cause: Physiological fluctuations in IOP.
-
Troubleshooting Steps:
-
Conduct measurements at the same time of day for all subjects to account for diurnal variations in IOP.
-
Ensure a consistent and appropriate level of anesthesia in animal models, as different anesthetics and depths of anesthesia can alter IOP.
-
-
-
Possible Cause: this compound-induced systemic effects.
-
Troubleshooting Steps:
-
Although the IOP effect is thought to be direct, it is good practice to monitor systemic blood pressure and heart rate to rule out any significant cardiovascular changes that could indirectly influence IOP.
-
-
Issue 2: Difficulty in Obtaining Accurate Aqueous Humor Outflow Facility Measurements
-
Possible Cause: Technical challenges with the perfusion apparatus.
-
Troubleshooting Steps:
-
Ensure the perfusion system is free of air bubbles and leaks.
-
Use a consistent and appropriate perfusion pressure.
-
In mice, the small size of the eye makes the procedure technically challenging. Practice the cannulation technique to ensure proficiency.
-
-
-
Possible Cause: Animal-specific anatomical variations.
-
Troubleshooting Steps:
-
Be aware of the anatomical differences in the aqueous outflow pathways between different animal species.
-
Ensure the cannulation of the anterior chamber is performed correctly to avoid damage to ocular structures that could affect outflow.
-
-
Data Presentation
Table 1: Summary of Quantitative Data from Human Studies on this compound and IOP
| Study Population | This compound Dosage | Baseline IOP (mmHg) | Maximum IOP with this compound (mmHg) | Change in IOP (mmHg) |
| Ocular Hypertension/POAG Patients | Up to 0.5 µg/kg/min IV | 29.2 | 35.7 | +6.7 |
| Healthy Male Volunteers | 0.2 µg/kg/min IV for 120 min | Placebo-adjusted | Placebo-adjusted | +3.5 (32%) |
| Healthy Male Volunteers | 0.5 µg/kg/min IV for 120 min | Placebo-adjusted | Placebo-adjusted | +5.8 (46%) |
| Healthy Male Volunteers | 1.0 µg/kg/min IV for 120 min | Placebo-adjusted | Placebo-adjusted | +6.9 (55%) |
| Hypertensive Patients | Dose-dependent IV infusion | 16 ± 1 | 20 ± 2 | +4 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Humans Following this compound Infusion
-
Objective: To determine the effect of intravenous this compound on IOP in human subjects.
-
Materials:
-
This compound for intravenous infusion.
-
Placebo (e.g., saline).
-
Infusion pump.
-
Pneumotonometer or Perkins tonometer.
-
Topical anesthetic eye drops.
-
-
Procedure:
-
Obtain informed consent from all subjects.
-
Perform a baseline IOP measurement using a calibrated tonometer after administering a topical anesthetic.
-
Initiate a randomized, double-blind, placebo-controlled, crossover infusion of either this compound or placebo.
-
Titrate the dose of this compound up to the desired concentration (e.g., 0.5 µg/kg/min).
-
Measure IOP at regular intervals (e.g., every 20 minutes) throughout the infusion period.
-
After the infusion period, continue to measure IOP until it returns to baseline.
-
Repeat the procedure with the other treatment (this compound or placebo) after a suitable washout period.
-
Protocol 2: Measurement of Aqueous Humor Outflow Facility in Mice
-
Objective: To assess the effect of this compound on aqueous humor outflow facility in a mouse model.
-
Materials:
-
Anesthesia (e.g., ketamine/xylazine).
-
Microneedles and micromanipulators.
-
Pressure transducer.
-
Fluid reservoir with physiological saline.
-
This compound solution.
-
-
Procedure:
-
Anesthetize the mouse according to an approved protocol.
-
Cannulate the anterior chamber of the eye with a microneedle connected to a pressure transducer and a fluid reservoir.
-
Measure the baseline IOP.
-
Determine the outflow facility by perfusing the anterior chamber at a constant pressure and measuring the flow rate.
-
Administer this compound systemically or topically.
-
Repeat the outflow facility measurement after this compound administration.
-
The outflow facility (C) can be calculated using the formula: C = (Infusion Rate) / (IOP - Episcleral Venous Pressure).
-
Mandatory Visualization
Caption: Signaling pathway of this compound leading to increased intraocular pressure.
Caption: A generalized experimental workflow for assessing this compound's effect on IOP.
References
- 1. Intraocular pressure increases with this compound, but not nitroprusside, in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intravenous this compound on intraocular pressure in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective dopamine-1 receptor agonist, raises intraocular pressure in males with normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of fenoldopam mesylate in different infusion solutions
Welcome to the Technical Support Center for fenoldopam mesylate infusion solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound mesylate in common infusion solutions and to offer troubleshooting for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended infusion solutions for diluting this compound mesylate?
A1: this compound mesylate injection concentrate should be diluted with either 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS) before administration.[1][2][3][4][5]
Q2: For how long is diluted this compound mesylate stable?
A2: According to prescribing information, diluted solutions of this compound mesylate are stable for up to 4 hours at room temperature and up to 24 hours when refrigerated. However, a detailed stability study has shown that this compound mesylate, at concentrations ranging from 4 to 300 µg/mL in polyvinyl chloride (PVC) bags of D5W and NS, is physically and chemically stable for up to 72 hours when stored at 4°C in the dark or at 23°C in ambient fluorescent light.
Q3: Does the concentration of this compound mesylate in the infusion solution affect its stability?
A3: Yes, the concentration can have a minor effect on stability. Studies have shown that at concentrations of 40 µg/mL or greater, there is little to no loss of this compound. However, at lower concentrations of 4 and 8 µg/mL, minor losses of 3-5% have been observed, which may be attributable to sorption to the PVC container.
Q4: What are the signs of this compound mesylate instability in an infusion solution?
A4: Physical instability may be indicated by the presence of particulate matter, cloudiness, or discoloration upon visual inspection. Chemical instability would be identified by a significant decrease in the concentration of the active ingredient, as determined by an analytical method like HPLC.
Q5: Are there any known degradation products of this compound mesylate in infusion solutions?
A5: In a 72-hour stability study, the minor losses of this compound at very low concentrations were not accompanied by the formation of detectable degradation product peaks via HPLC. The stability-indicating HPLC method used was validated to ensure that any potential degradation product peaks would not interfere with the peak of the intact drug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate or cloudiness observed in the infusion bag. | - Incompatibility with the infusion solution or container.- pH shift causing precipitation.- Contamination. | - Discard the solution immediately.- Prepare a fresh solution ensuring proper aseptic techniques.- Verify the correct infusion solution (D5W or NS) is being used.- Check the expiration date of the this compound mesylate concentrate and the infusion solution. |
| Discoloration of the infusion solution. | - Degradation of this compound mesylate, possibly due to exposure to light or incompatible substances. | - Discard the solution.- Prepare a new solution and protect it from prolonged exposure to strong light. |
| Lower than expected concentration of this compound mesylate in stability samples. | - Adsorption of the drug to the container surface, especially at low concentrations.- Inaccurate initial dilution.- Degradation due to improper storage conditions (e.g., elevated temperature). | - For low concentration studies, consider using containers with low drug binding properties.- Carefully verify all dilution calculations and volumetric measurements.- Ensure storage conditions are maintained and monitored as per the study protocol. |
| Unexpected peaks in the HPLC chromatogram. | - Presence of impurities in the this compound mesylate raw material or the infusion solution.- Formation of degradation products.- Contamination of the sample or mobile phase. | - Analyze a blank sample of the infusion solution to identify any inherent peaks.- Review the forced degradation study data to identify potential degradation product peaks.- Ensure the purity of the reference standard.- Prepare fresh mobile phase and re-inject the sample. |
Data Presentation
Table 1: Chemical Stability of this compound Mesylate in 5% Dextrose Injection (D5W) and 0.9% Sodium Chloride Injection (NS) at 23°C in Ambient Light
| Concentration (µg/mL) | Infusion Solution | Initial Concentration (%) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 4 | D5W | 100 | 97.2 | 96.5 | 95.3 |
| 4 | NS | 100 | 97.8 | 97.1 | 96.2 |
| 8 | D5W | 100 | 98.5 | 97.9 | 97.1 |
| 8 | NS | 100 | 98.9 | 98.2 | 97.5 |
| 40 | D5W | 100 | 99.8 | 99.5 | 99.1 |
| 40 | NS | 100 | 100.1 | 99.7 | 99.3 |
| 300 | D5W | 100 | 100.2 | 99.8 | 99.5 |
| 300 | NS | 100 | 100.3 | 99.9 | 99.6 |
Data summarized from a published stability study. The study concluded that this compound mesylate was chemically stable, with no less than 90% of the initial concentration remaining.
Table 2: Physical Stability of this compound Mesylate in D5W and NS
| Time Point | Visual Inspection | Particulate Matter | Haze Level |
| 0, 24, 48, 72 hours | Clear, colorless solution | No significant change | No significant change |
Based on findings from a study where all samples were reported to be physically stable throughout the 72-hour period.
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate Infusion Solutions for Stability Testing
-
Materials: this compound mesylate injection concentrate, 5% Dextrose Injection (D5W) in PVC bags, 0.9% Sodium Chloride Injection (NS) in PVC bags, sterile syringes and needles.
-
Procedure: a. Calculate the volume of this compound mesylate concentrate required to achieve the desired final concentrations (e.g., 4, 8, 40, 300 µg/mL) in the infusion bags. b. Using a sterile syringe, withdraw the calculated volume of this compound mesylate concentrate. c. Inject the concentrate into the D5W or NS infusion bags. d. Thoroughly mix the contents of the bag by gentle inversion. e. Prepare triplicate samples for each concentration, infusion solution, and storage condition.
Protocol 2: Stability Sample Storage and Analysis
-
Storage Conditions:
-
Store one set of samples at 23°C exposed to ambient fluorescent light.
-
Store a second set of samples at 4°C in the dark.
-
-
Sampling Time Points: 0, 24, 48, and 72 hours.
-
Physical Stability Assessment:
-
At each time point, visually inspect the samples for color change, cloudiness, and particulate matter against a light and dark background.
-
Measure turbidity and particle content using a suitable electronic instrument.
-
-
Chemical Stability Assessment (HPLC Method):
-
At each time point, withdraw an aliquot from each sample.
-
Assay the samples in duplicate using a stability-indicating HPLC method.
-
The HPLC method should be validated to demonstrate specificity, linearity, accuracy, and precision. Accelerated degradation studies (heat, acid, base, oxidation) should be performed to ensure the method can separate the intact drug from any degradation products.
-
Express the concentration at each time point as a percentage of the initial (time 0) concentration.
-
Visualizations
Caption: Experimental workflow for assessing this compound mesylate stability.
References
potential for tachyphylaxis with continuous fenoldopam infusion
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tachyphylaxis with continuous fenoldopam infusion. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with continuous this compound infusion?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. With continuous intravenous this compound infusion, the potential for tachyphylaxis is a key consideration. Evidence suggests that while the antihypertensive effects of this compound are largely sustained, a slow development of tolerance to its blood pressure-lowering effects can occur during prolonged infusions.[1][2] One study in patients with mild-to-moderate hypertension undergoing a 48-hour continuous infusion noted the development of tolerance to the blood pressure-lowering effects with a calculated half-life of 60 hours.[1][2] However, in a study with pediatric patients, no tachyphylaxis was observed during infusions lasting up to 6.75 hours.
Q2: What is the underlying mechanism of this compound-induced tachyphylaxis?
A2: this compound is a selective dopamine D1 receptor agonist. The primary mechanism for tachyphylaxis to D1 receptor agonists involves receptor desensitization, a process mediated by G protein-coupled receptor kinases (GRKs). Specifically, GRK4 has been identified as playing a critical role in the homologous desensitization of D1 receptors in human renal proximal tubule cells. Upon agonist binding, GRK4 phosphorylates the D1 receptor, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization, thereby reducing the cellular response to this compound.
Q3: How quickly does desensitization to this compound occur at the cellular level?
A3: In vitro studies using human renal proximal tubule cells have shown that desensitization to this compound can occur rapidly. Pre-treatment with this compound led to a decreased response to subsequent stimulation, with complete desensitization observed at 30 minutes. The recovery from this desensitization was also relatively rapid, with full recovery of the response occurring at 60 minutes after removal of the drug.
Q4: Does tachyphylaxis affect all physiological responses to this compound equally?
A4: Not necessarily. Studies with oral this compound have shown that tachyphylaxis can be differential. For instance, after one month of treatment, tachyphylaxis was observed in the responses of heart rate, plasma renin activity, and plasma aldosterone, while the acute blood pressure response to a single dose remained unchanged. This suggests that the development of tolerance can vary for different physiological effects of the drug.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Diminishing blood pressure response during a continuous infusion lasting > 24 hours. | Development of tachyphylaxis due to D1 receptor desensitization. | 1. Consider a gradual increase in the infusion rate to maintain the target blood pressure. 2. If clinically appropriate, consider intermittent dosing or a "drug holiday" to allow for receptor resensitization. 3. Concurrently administer agents with a different mechanism of action to achieve the desired blood pressure control. |
| Inconsistent or absent response to this compound in an in vitro cell-based assay. | 1. Cell line may have low or absent D1 receptor expression. 2. Suboptimal assay conditions (e.g., cell density, incubation times). 3. Desensitization of receptors due to prolonged exposure to agonists in the culture medium. | 1. Verify D1 receptor expression in your cell line using techniques like qPCR or western blotting. 2. Optimize cell density and agonist incubation time. For desensitization studies, a short pre-incubation with this compound is required. 3. Ensure cells are not exposed to other D1 receptor agonists prior to the experiment. |
| High variability in cAMP assay results. | 1. Inconsistent cell numbers per well. 2. Degradation of cAMP by phosphodiesterases (PDEs). 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. 3. Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
Table 1: Time Course of this compound-Induced Desensitization in Human Renal Proximal Tubule Cells
| Time Point | Response to this compound Stimulation |
| Baseline | 100% (normalized) |
| After 30 min pre-treatment | Complete desensitization |
| 60 min after drug removal | Full recovery |
Data adapted from a study on in vitro desensitization.
Table 2: Hemodynamic Effects of a 48-Hour Continuous this compound Infusion in Hypertensive Patients
| Infusion Duration | Change in Systolic Blood Pressure (mm Hg) | Change in Diastolic Blood Pressure (mm Hg) | Change in Heart Rate (beats/min) |
| 4 hours | Nadir reached | Nadir reached | Increased |
| 24 hours | Sustained reduction | Sustained reduction | Increased (less than at 4h) |
| 48 hours | Sustained reduction (slow tolerance development) | Sustained reduction (slow tolerance development) | Increased (less than at 24h) |
Tolerance to the blood pressure lowering effects developed slowly with a half-life of approximately 60 hours.[1]
Experimental Protocols
Protocol 1: Assessment of D1 Receptor Desensitization in Cultured Cells
Objective: To determine the time course of this compound-induced D1 receptor desensitization by measuring cyclic AMP (cAMP) production.
Materials:
-
Human renal proximal tubule cells (or another cell line endogenously or recombinantly expressing the D1 receptor)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Methodology:
-
Cell Culture: Culture the cells to 80-90% confluency in appropriate multi-well plates.
-
Desensitization (Pre-treatment):
-
Incubate the cells with a saturating concentration of this compound (e.g., 1 µM) for varying periods (e.g., 0, 5, 15, 30, 60 minutes).
-
For recovery experiments, after the 30-minute pre-treatment, wash the cells thoroughly with warm PBS and incubate in agonist-free medium for varying recovery times (e.g., 15, 30, 60 minutes).
-
-
Stimulation:
-
After the pre-treatment or recovery period, wash the cells with warm PBS.
-
Add assay buffer containing a PDE inhibitor and stimulate the cells with a challenge dose of this compound (e.g., EC80 concentration) for 10-15 minutes at 37°C. Include a vehicle control and a positive control (e.g., forskolin).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
-
Data Analysis:
-
Normalize the cAMP response to the vehicle control.
-
Plot the percentage of the maximal response to this compound against the pre-treatment or recovery time to determine the kinetics of desensitization and resensitization.
-
Protocol 2: In Vivo Assessment of Tachyphylaxis to this compound in an Animal Model
Objective: To evaluate the development of tachyphylaxis to the hemodynamic effects of a continuous this compound infusion in a hypertensive animal model (e.g., spontaneously hypertensive rat, SHR).
Materials:
-
Hypertensive animal model
-
This compound for intravenous infusion
-
Implantable telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for intermittent measurements)
-
Infusion pump and catheters
-
Anesthesia (for catheter implantation)
-
Saline (vehicle control)
Methodology:
-
Animal Preparation:
-
Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate according to the manufacturer's protocol. Allow for a recovery period of at least one week.
-
Implant an intravenous catheter for drug infusion.
-
-
Baseline Measurement:
-
Acclimate the animals to the experimental setup.
-
Record baseline blood pressure and heart rate for at least 24 hours prior to the start of the infusion.
-
-
Continuous Infusion:
-
Divide the animals into two groups: vehicle control (saline) and this compound treatment.
-
Initiate a continuous intravenous infusion of this compound at a dose known to produce a significant hypotensive effect (e.g., 0.1-0.5 µg/kg/min).
-
Continue the infusion for an extended period (e.g., 48-72 hours).
-
-
Hemodynamic Monitoring:
-
Continuously record blood pressure and heart rate throughout the infusion period.
-
-
Data Analysis:
-
Average the hemodynamic data over specific time intervals (e.g., every hour).
-
Plot the change in mean arterial pressure and heart rate from baseline over the duration of the infusion for both the this compound and vehicle groups.
-
Analyze the data for a statistically significant attenuation of the hemodynamic response over time in the this compound group, which would indicate the development of tachyphylaxis.
-
Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Mechanism of D1 receptor desensitization and tachyphylaxis.
Caption: Workflow for in vitro D1 receptor desensitization assay.
References
Navigating Fenoldopam and Beta-Blocker Interactions: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals, understanding and mitigating unintended drug interactions is paramount to the integrity of experimental outcomes. This guide provides technical support for investigators working with fenoldopam, a selective dopamine D1 receptor agonist, particularly in experimental models where the concurrent use of beta-blockers may be a confounding factor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and beta-blockers?
A1: The primary interaction is pharmacodynamic and synergistic, leading to an additive hypotensive effect. This compound is a potent vasodilator that lowers blood pressure by activating dopamine D1 receptors, primarily in the renal and mesenteric arteries.[1][2][3] Beta-blockers, on the other hand, are antagonists of beta-adrenergic receptors, which also lower blood pressure by reducing heart rate and cardiac output. When used concomitantly, the combined vasodilatory and cardiosuppressive effects can lead to a more pronounced drop in blood pressure than either agent alone. Additionally, beta-blockers can blunt the reflex tachycardia that is sometimes observed with this compound-induced vasodilation.
Q2: Can I administer this compound to an animal model already receiving a beta-blocker for a pre-existing condition?
A2: It is strongly advised to avoid the concomitant use of this compound and beta-blockers in experimental settings unless the interaction itself is the subject of the study. If unavoidable, blood pressure must be monitored with extreme care due to the risk of severe hypotension. The beta-blocker may also mask the expected reflex tachycardia from this compound, a key physiological response.
Q3: Are there alternative drugs to beta-blockers I can use in my hypertensive animal model to avoid this interaction?
A3: Yes, several alternatives can be considered depending on the specific experimental goals and animal model. These include:
-
Calcium Channel Blockers: Drugs like amlodipine can effectively control hypertension without directly interfering with the beta-adrenergic system.
-
ACE Inhibitors or Angiotensin II Receptor Blockers (ARBs): These are effective in many models of hypertension, particularly those that are renin-dependent.
-
Ivabradine: This agent specifically lowers heart rate by inhibiting the If current in the sinoatrial node and has minimal impact on blood pressure or myocardial contractility, making it a potential alternative where heart rate control is the primary goal without the broader effects of beta-blockade.
Q4: How can I isolate the renal effects of this compound from its systemic hypotensive effects in my experiment?
A4: This is a common experimental challenge. One approach is to use a dose of this compound that has been shown to increase renal blood flow without causing significant systemic hypotension. Studies in normotensive subjects have demonstrated that low doses of this compound (e.g., 0.03 µg/kg/min) can significantly increase renal plasma flow without altering systemic blood pressure or heart rate. Another technique involves the direct intra-renal infusion of this compound, which can help localize its effects to the kidney.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly severe hypotension | Synergistic effect of this compound and a beta-blocker. | 1. Immediately discontinue the infusion of this compound. 2. Administer intravenous fluids to expand intravascular volume. 3. If hypotension is severe and unresponsive to fluids, consider the use of a vasopressor with minimal beta-adrenergic activity. 4. In future experiments, either avoid concurrent beta-blocker use or significantly reduce the starting dose of this compound and titrate with extreme caution. |
| Absence of reflex tachycardia with this compound administration | Concurrent administration of a beta-blocker is blunting the heart rate response. | 1. Confirm that a beta-blocker is not being administered. 2. If a beta-blocker is necessary for the experimental model, acknowledge this interaction in the study design and interpretation of results. 3. Consider using a heart rate-lowering agent with a different mechanism, such as ivabradine, if the goal is to control heart rate without affecting beta-adrenergic signaling. |
| Difficulty achieving target blood pressure reduction with this compound | The animal model may have a blunted response, or there may be an issue with drug delivery. | 1. Verify the concentration and infusion rate of the this compound solution. 2. Ensure the intravenous line is patent and the infusion pump is calibrated correctly. 3. Consider that some animal models of hypertension may be less responsive to D1 receptor agonism. For instance, diuretics and β-adrenergic blockers have shown limited efficacy in some models of renal hypertension. |
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound from various studies.
Table 1: Hemodynamic Effects of Intravenous this compound in Hypertensive Patients
| Parameter | Baseline (Mean ± SD) | After this compound (0.2-0.5 µg/kg/min) (Mean ± SD) | Reference |
| Systolic Blood Pressure (mmHg) | 209 ± 13 | 151 ± 17 | |
| Diastolic Blood Pressure (mmHg) | 114 ± 10 | 78 ± 10 | |
| Total Peripheral Resistance (dyne·s·cm⁻⁵) | 1853 ± 611 | 1193 ± 368 |
Table 2: Effects of Oral this compound (200 mg) in Patients with Congestive Heart Failure
| Parameter | Baseline (Mean ± SD) | Peak Effect (Mean ± SD) | Reference |
| Mean Blood Pressure (mmHg) | 96 ± 15 | 83 ± 8 | |
| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 6 | 20 ± 8 | |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1987 ± 887 | 1191 ± 559 | |
| Cardiac Index (L/min/m²) | 2.2 ± 1.1 | 3.1 ± 1.3 |
Table 3: Renal Hemodynamic Effects of this compound in Normotensive Subjects
| This compound Dose (µg/kg/min) | Renal Plasma Flow (mL/min) (this compound vs. Placebo) | Reference |
| 0.03 | 670 ± 148 vs. 576 ± 85 | |
| 0.1 | 777 ± 172 vs. 579 ± 80 | |
| 0.3 | 784 ± 170 vs. 592 ± 165 |
Experimental Protocols
Protocol 1: Assessing the Renal Vasodilatory Effects of this compound in a Rodent Model of Hypertension without Beta-Blocker Confounding
-
Animal Model: Spontaneously Hypertensive Rat (SHR).
-
Objective: To measure changes in renal blood flow in response to this compound without the influence of beta-blockers.
-
Methodology:
-
Anesthetize the SHR according to an approved institutional protocol.
-
Surgically implant a transit-time ultrasound flow probe around the left renal artery to continuously measure renal blood flow.
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring and a catheter into the femoral vein for drug infusion.
-
Allow the animal to stabilize for a 30-minute baseline period, recording all hemodynamic parameters.
-
Initiate a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 µg/kg/min).
-
After a 15-minute equilibration period, record hemodynamic data for 15 minutes.
-
Increase the this compound infusion rate in a stepwise manner (e.g., to 0.3 and 1.0 µg/kg/min), with equilibration and recording periods at each dose.
-
Protocol 2: Evaluating the Systemic Hemodynamic Effects of this compound in the Presence of a Controlled Heart Rate
-
Animal Model: Beagle dog.
-
Objective: To characterize the blood pressure-lowering effects of this compound while maintaining a stable heart rate, using a non-beta-blocker agent.
-
Methodology:
-
Anesthetize the dog and instrument for hemodynamic monitoring, including arterial and venous catheters and an ECG.
-
Administer a continuous infusion of ivabradine to achieve a stable, target heart rate.
-
After a baseline period, infuse this compound intravenously at escalating doses (e.g., 0.05, 0.1, 0.2, and 0.4 µg/kg/min), with each dose administered for 15 minutes.
-
Continuously record mean arterial pressure, heart rate, and cardiac output throughout the experiment.
-
This design allows for the assessment of this compound's direct vasodilatory effects on blood pressure, independent of reflex tachycardia.
-
Signaling Pathway Diagrams
References
Technical Support Center: Addressing Fenoldopam's Moderate Affinity for α2-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from fenoldopam's moderate affinity for α2-adrenoceptors. This compound is a potent dopamine D1 receptor agonist, but its interaction with α2-adrenoceptors can lead to complex pharmacological effects that require careful consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the nature of this compound's interaction with α2-adrenoceptors?
A1: this compound is a selective dopamine D1 receptor agonist that also exhibits moderate affinity for α2-adrenoceptors, where it functions as an antagonist[1][2]. This means that while it primarily stimulates D1 receptors, it can simultaneously block α2-adrenoceptors. The R-isomer of this compound is responsible for its biological activity[1].
Q2: At which α2-adrenoceptor subtypes does this compound act as an antagonist?
A2: this compound has been shown to act as an antagonist at the α2A, α2B, and α2C adrenoceptor subtypes[1].
Q3: How does this compound's affinity for D1 receptors compare to its affinity for α2-adrenoceptors?
A3: this compound's primary activity is as a D1 receptor agonist, with its affinity for D1 receptors being significantly higher than for α2-adrenoceptors. In vivo studies have shown that this compound's D1-mediated effects, such as renal vasodilation, occur at doses 25 to 50 times lower than those required to produce α2-adrenoceptor antagonism[3]. The R-isomer of this compound has an approximately 250-fold higher affinity for D1-like receptors than the S-isomer.
Q4: What are the potential physiological consequences of this compound's α2-adrenoceptor antagonism?
A4: The antagonism of α2-adrenoceptors, particularly presynaptic α2-autoreceptors on sympathetic neurons, can lead to an increase in norepinephrine spillover from nerve terminals. This can result in complex cardiovascular effects, potentially counteracting some of the vasodilatory effects of D1 receptor agonism. It may also contribute to reflex tachycardia.
Q5: Is there a way to experimentally isolate the D1 receptor-mediated effects of this compound from its α2-adrenoceptor-mediated effects?
A5: Yes, the most effective method is to use a selective D1 receptor antagonist, such as SCH 23390. By pre-treating the experimental preparation with SCH 23390, the D1 receptors will be blocked, and any remaining effects of this compound can be attributed to its action on other receptors, primarily α2-adrenoceptors.
Data Presentation
| Receptor Target | Interaction | Affinity | Reference |
| Dopamine D1 Receptor | Agonist | High | |
| α2A-Adrenoceptor | Antagonist | Moderate | |
| α2B-Adrenoceptor | Antagonist | Moderate | |
| α2C-Adrenoceptor | Antagonist | Moderate |
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Responses (e.g., Attenuated Vasodilation, Increased Heart Rate)
-
Problem: You observe a smaller than expected vasodilatory response or a significant increase in heart rate at higher concentrations of this compound.
-
Potential Cause: This could be due to the opposing effects of α2-adrenoceptor antagonism. The blockade of presynaptic α2-autoreceptors can increase norepinephrine release, leading to vasoconstriction (via α1-adrenoceptors) and increased heart rate (via β1-adrenoceptors), which may counteract the D1-mediated vasodilation.
-
Troubleshooting Steps:
-
Dose-Response Curve Analysis: Carefully analyze the dose-response curve. A biphasic or flattened response at higher concentrations may indicate the emergence of off-target effects.
-
Use a Selective D1 Antagonist: Pre-treat your preparation with a selective D1 antagonist like SCH 23390. If the unexpected cardiovascular effects persist in the presence of this compound, it strongly suggests they are not mediated by D1 receptors and are likely due to α2-adrenoceptor antagonism.
-
Measure Norepinephrine Levels: If feasible in your experimental setup, measure norepinephrine levels or spillover. An increase in norepinephrine concurrent with the unexpected cardiovascular effects would support the hypothesis of α2-autoreceptor blockade.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Problem: this compound shows potent and selective D1-agonist activity in isolated cells or tissues, but the in vivo effects are more complex or less pronounced.
-
Potential Cause: The integrated physiological systems in vivo are more susceptible to the systemic effects of α2-adrenoceptor antagonism. The increased sympathetic outflow due to α2-autoreceptor blockade can have widespread effects that are not apparent in isolated systems.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Evaluate the concentration of this compound achieved in vivo. It is possible that at the doses used, the concentration is high enough to engage α2-adrenoceptors.
-
Use of Selective Antagonists in vivo: As with the in vitro troubleshooting, the use of a selective D1 antagonist (SCH 23390) can help to dissect the contribution of each receptor system to the overall physiological response.
-
Consider the R- and S-isomers: Remember that this compound is a racemic mixture. The R-isomer is primarily responsible for the D1 agonism, and it is important to consider if the S-isomer contributes to the α2-antagonism.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound's Affinity for α2-Adrenoceptors
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Objective: To determine the binding affinity (Ki) of this compound for a specific α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Materials:
-
Cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenoceptor.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-adrenoceptor antagonists).
-
Non-specific ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
This compound mesylate.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Cell harvester with glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup (in triplicate):
-
Total Binding: 25 µL Binding Buffer + 25 µL Radioligand + 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine) + 25 µL Radioligand + 50 µL Cell Membranes.
-
This compound Competition: 25 µL of each this compound dilution + 25 µL Radioligand + 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Functional Assay to Differentiate D1 and α2-Mediated Effects
-
Objective: To experimentally distinguish between the D1-agonist and α2-antagonist effects of this compound in a functional assay (e.g., measurement of blood pressure in an anesthetized animal model).
-
Materials:
-
Anesthetized animal model (e.g., rat, rabbit).
-
This compound mesylate solution for intravenous infusion.
-
SCH 23390 hydrochloride (selective D1 antagonist) solution for intravenous administration.
-
An α2-adrenoceptor agonist (e.g., clonidine or UK-14,304) to confirm α2-antagonism.
-
Physiological monitoring equipment (blood pressure transducer, heart rate monitor).
-
-
Methodology:
-
Baseline Measurement: After surgical preparation and stabilization of the animal, record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period.
-
This compound Administration (Dose-Response): Infuse this compound intravenously at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg/min). Record MAP and HR at each dose level.
-
Washout Period: Allow for a sufficient washout period for the animal's physiological parameters to return to baseline.
-
D1 Receptor Blockade: Administer a bolus injection of SCH 23390 (e.g., 10 µg/kg) followed by a continuous infusion (e.g., 2 µg/kg/hr) to ensure sustained D1 receptor blockade.
-
Repeat this compound Administration: Once the D1 receptor blockade is established, repeat the this compound dose-response infusion as in step 2. Any remaining hypotensive effect can be attributed to its α2-adrenoceptor antagonist activity.
-
Confirmation of α2-Antagonism (Optional): In the presence of D1 blockade and a high dose of this compound, administer an α2-agonist (e.g., clonidine). An attenuated response to the α2-agonist compared to its effect in a control animal would confirm this compound's α2-antagonist activity.
-
Data Analysis: Compare the dose-response curves for this compound's effect on MAP and HR in the absence and presence of SCH 23390. This will allow for the quantification of the D1-mediated versus non-D1-mediated (presumably α2-mediated) effects.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
Fenoldopam vs. Dopamine for Renal Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fenoldopam and dopamine for renal protection, drawing on data from multiple clinical studies. The information is intended to assist researchers and drug development professionals in understanding the relative efficacy, mechanisms of action, and experimental considerations for these two vasoactive agents.
Introduction
Acute kidney injury (AKI) is a significant complication in various clinical settings, including cardiac surgery and critically ill patients, leading to increased morbidity and mortality.[1][2] Both dopamine and this compound have been investigated for their potential to protect the kidneys by modulating renal blood flow and function. Dopamine, a non-selective agonist, acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, as well as adrenergic receptors.[3][4] In contrast, this compound is a selective agonist for the D1-like receptors, which are abundant in the renal vasculature.[1] This selectivity is hypothesized to offer more targeted renal benefits with fewer systemic side effects.
Comparative Efficacy: A Review of Clinical Data
Multiple studies have compared the renal protective effects of this compound and dopamine, with varying results. While some studies suggest a benefit of this compound over dopamine, others have found no significant difference. A meta-analysis of six randomized controlled trials (RCTs) in the context of cardiac surgery indicated that this compound was associated with a reduced incidence of AKI. However, a Cochrane review concluded that it remains unclear whether this compound is more or less effective than dopamine in reducing the risk for AKI or the need for kidney replacement therapy.
The following tables summarize quantitative data from key comparative studies.
Table 1: Comparison of Renal Function Parameters in Critically Ill Patients with Early Renal Dysfunction
| Parameter | This compound Group (0.1 µg/kg/min) | Dopamine Group (2 µg/kg/min) | p-value | Study |
| Change in Serum Creatinine from Baseline (mg/dL) | Morelli et al. (2005) | |||
| Day 2 | -0.32 | -0.03 | 0.047 | |
| Day 3 | -0.45 | -0.09 | 0.047 | |
| Day 4 | -0.41 | -0.09 | 0.02 | |
| Maximum Decrease in Serum Creatinine from Baseline (mg/dL) | -0.53 ± 0.47 | -0.34 ± 0.38 | 0.027 | Morelli et al. (2005) |
| Patients with >10% Decrease in Creatinine | 66% | 46% | 0.04 | Morelli et al. (2005) |
| Total Urinary Output | No significant difference | No significant difference | NS | Morelli et al. (2005) |
Table 2: Comparison in High-Risk Patients Undergoing Cardiac Surgery
| Outcome | This compound Group (0.05 µg/kg/min) | Dopamine Group (2.5 µg/kg/min) | p-value | Study |
| Incidence of Acute Renal Failure (25% creatinine increase) | 42.5% (17/40) | 40% (16/40) | 0.9 | Bove et al. (2005) |
| Peak Postoperative Serum Creatinine | Similar | Similar | NS | Bove et al. (2005) |
| Need for Renal Replacement Therapy | 10% | 10% | NS | Bove et al. (2005) |
| Hypotension during Cardiopulmonary Bypass | 30% (12/40) | 10% (4/40) | 0.05 | Bove et al. (2005) |
Table 3: Comparison in Living Donor Kidney Transplantation
| Parameter (at 120 minutes of infusion) | This compound Group (0.1 µg/kg/min) | Dopamine Group (3 µg/kg/min) | Statistical Significance | Study |
| Urinary Sodium Excretion | Significantly higher | Lower | Significant | Tumlin et al. (2007) |
| Urinary Potassium Excretion | Significantly higher | Lower | Significant | Tumlin et al. (2007) |
| Urinary Chloride Excretion | Significantly higher | Lower | Significant | Tumlin et al. (2007) |
| Urine Output | No significant difference | No significant difference | NS | Tumlin et al. (2007) |
Signaling Pathways
The differential effects of this compound and dopamine on renal physiology can be attributed to their distinct interactions with dopamine receptors and subsequent downstream signaling cascades.
This compound Signaling Pathway
Caption: this compound selectively activates D1 receptors, leading to increased cAMP and renal vasodilation.
Dopamine Signaling Pathway in the Kidney
Caption: Dopamine acts on multiple receptor types, leading to complex and dose-dependent renal effects.
Experimental Protocols
The following section details the methodologies of the key comparative studies cited in this guide.
Morelli et al. (2005): Critically Ill Patients with Early Renal Dysfunction
-
Study Design: Prospective, multicenter, randomized, controlled trial.
-
Patient Population: 100 adult critically ill patients with early renal dysfunction (urine output ≤0.5 mL/kg over 6 hours and/or serum creatinine ≥1.5 mg/dL and ≤3.5 mg/dL).
-
Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.1 µg/kg/min.
-
Control Group (Dopamine): Continuous intravenous infusion of dopamine at a rate of 2 µg/kg/min.
-
Duration of Treatment: 4 days.
-
Primary Outcome Measures: Systemic hemodynamic and renal function variables were recorded daily, including serum creatinine and urinary output.
Bove et al. (2005): High-Risk Patients Undergoing Cardiac Surgery
-
Study Design: Prospective, single-center, randomized, double-blind trial.
-
Patient Population: 80 patients undergoing cardiac surgery at high risk for perioperative renal dysfunction (Continuous Improvement in Cardiac Surgery Program score >10).
-
Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.05 µg/kg/min.
-
Control Group (Dopamine): Continuous intravenous infusion of dopamine at a rate of 2.5 µg/kg/min.
-
Duration of Treatment: 24 hours, starting after the induction of anesthesia.
-
Primary Outcome Measure: A 25% increase in serum creatinine from baseline levels after cardiac surgery.
Tumlin et al. (2007): Living Donor Kidney Transplantation
-
Study Design: Randomized controlled trial.
-
Patient Population: 40 living kidney donors.
-
Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.1 µg/kg/min.
-
Control Group (Dopamine): Continuous intravenous infusion of "renal dose" dopamine at a rate of 3 µg/kg/min.
-
Study Period: The mean volume of infused fluids, diuresis, and urinary electrolytes (Na, K, Cl) were measured at the start of the infusion and 120 minutes later.
Experimental Workflow: Typical Clinical Trial Design
Caption: A generalized workflow for a randomized controlled trial comparing this compound and dopamine.
Conclusion
The available evidence presents a nuanced picture of the comparative renal protective effects of this compound and dopamine. This compound's selective D1 agonism offers a more targeted mechanism for renal vasodilation and natriuresis compared to the broader receptor activity of dopamine. In some patient populations, such as critically ill patients with early renal dysfunction, this compound has demonstrated a superior ability to improve serum creatinine levels. However, in other high-risk settings like cardiac surgery, this benefit has not been consistently observed, with some studies showing no significant difference in clinical outcomes compared to dopamine. The choice between this compound and dopamine for renal protection should be guided by the specific clinical context, patient characteristics, and a thorough consideration of the existing evidence. Further large-scale, well-designed randomized controlled trials are needed to definitively establish the relative efficacy and optimal use of these agents in preventing and treating acute kidney injury.
References
A Comparative Guide to Fenoldopam and Other Dopamine D1 Receptor Agonists in Renal Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fenoldopam with other selective dopamine D1 receptor agonists concerning their efficacy and potency in inducing renal vasodilation. The information presented is collated from various preclinical and clinical studies to support research and development in nephrology and cardiovascular pharmacology.
Introduction
Dopamine D1 receptor agonists are a class of drugs that selectively stimulate D1 receptors, which are predominantly located in the renal and mesenteric vasculature. Activation of these receptors leads to vasodilation, increased renal blood flow (RBF), and natriuresis. This compound, a selective D1 agonist, is clinically used for the short-term management of severe hypertension. This guide compares the renal vasodilatory effects of this compound with other D1 agonists, including A-68930, SKF R-87516, dihydrexidine, and CY 208-243, supported by experimental data.
Data Presentation: Quantitative Comparison of D1 Agonists
The following table summarizes the quantitative data on the renal vasodilatory effects of this compound and other D1 agonists from various experimental models.
| Agonist | Experimental Model | Key Findings | Potency/Efficacy Comparison | Citation(s) |
| This compound | Conscious Dogs | Intravenous infusion produced a dose-dependent increase in RBF. | - | [1] |
| Normotensive Humans | Intravenous infusion (0.03-0.3 µg/kg/min) significantly increased renal plasma flow in a dose-dependent manner.[2] | - | [2] | |
| Isolated Rabbit Renal Arterioles | Produced concentration-dependent relaxation of norepinephrine-contracted arterioles. | Potency similar to dopamine. | [3] | |
| A-68930 | Conscious Dogs | Intravenous infusion increased RBF with a longer duration of action than this compound. | 12 times more potent than this compound (intravenous). 84 times more potent than this compound (oral). | [1] |
| SKF R-87516 | Isolated Rabbit Renal Arterioles | Produced concentration-dependent relaxation of norepinephrine-contracted arterioles. | Potency similar to this compound and dopamine. | |
| Dihydrexidine | N/A | Primarily studied for central nervous system effects; specific quantitative data on renal vasodilation in direct comparison to this compound is limited in the reviewed literature. | N/A | |
| CY 208-243 | Anesthetized Dogs | Intra-arterial administration produced dose-related increases in RBF. | 4- to 5-fold weaker than dopamine. Direct comparison with this compound is not available in the reviewed literature. |
Signaling Pathway of D1 Receptor-Mediated Renal Vasodilation
Activation of the D1 receptor in the renal vasculature initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Renal Blood Flow in Conscious Dogs
This protocol describes the chronic measurement of renal blood flow in conscious dogs using an implanted transit-time ultrasound flow probe.
Detailed Steps:
-
Surgical Implantation:
-
Anesthetize the dog following an institutionally approved protocol.
-
Through a retroperitoneal flank incision, expose the renal artery.
-
Carefully place a transit-time ultrasound flow probe of the appropriate size around the renal artery.
-
Exteriorize the probe's cable to the back of the neck.
-
Allow the animal to recover for at least 10 days before experimentation.
-
-
Experimental Procedure:
-
On the day of the experiment, place the conscious, trained dog in a restraining sling.
-
Connect the exteriorized flow probe cable to a transit-time flowmeter.
-
Record a stable baseline of renal blood flow.
-
Administer the D1 agonist via the desired route (e.g., continuous intravenous infusion).
-
Continuously monitor and record renal blood flow throughout the drug administration period and for a specified time afterward.
-
Analyze the data to determine the change in renal blood flow from baseline, potency (e.g., dose required for a specific effect), and duration of action.
-
Isolated Perfused Rabbit Renal Arteriole Vasodilation Assay
This in vitro method assesses the direct effect of D1 agonists on the contractility of renal resistance vessels.
Detailed Steps:
-
Tissue Preparation:
-
Euthanize a rabbit and excise the kidneys.
-
Microdissect afferent and efferent arterioles from the renal cortex.
-
Cannulate the isolated arterioles on a perfusion pipette system.
-
-
Experimental Setup:
-
Perfuse and bathe the arterioles with a physiological salt solution at 37°C.
-
Pre-constrict the arterioles with a vasoconstrictor such as norepinephrine to establish a stable baseline tone.
-
-
Drug Administration and Measurement:
-
Add cumulative concentrations of the D1 agonist to the bathing solution.
-
Record the changes in the internal diameter of the arteriole using video microscopy.
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (maximal relaxation) of the agonist.
-
Measurement of Renal Plasma Flow in Humans using Para-aminohippurate (PAH) Clearance
This clinical research method is used to quantify renal plasma flow (RPF).
Detailed Steps:
-
Subject Preparation:
-
Subjects are typically hydrated to ensure adequate urine flow.
-
Insert intravenous catheters for infusion and blood sampling.
-
-
PAH and Inulin Infusion:
-
Administer a priming dose of PAH and inulin (for glomerular filtration rate measurement) followed by a continuous intravenous infusion to maintain stable plasma concentrations.
-
-
Sample Collection:
-
After an equilibration period, collect timed urine samples via voluntary voiding or bladder catheterization.
-
Collect blood samples at the midpoint of each urine collection period.
-
-
Analysis and Calculation:
-
Measure the concentrations of PAH and inulin in plasma and urine samples.
-
Calculate the clearance of PAH using the formula: C_PAH = (U_PAH * V) / P_PAH, where U_PAH is the urine PAH concentration, V is the urine flow rate, and P_PAH is the plasma PAH concentration.
-
Effective renal plasma flow is estimated from the PAH clearance.
-
Conclusion
This compound is a potent D1 receptor agonist that effectively increases renal blood flow through vasodilation of the renal vasculature. Comparative studies indicate that other D1 agonists, such as A-68930, may offer greater potency and a longer duration of action, suggesting potential for further therapeutic development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in the field. Further head-to-head comparative studies, particularly for newer D1 agonists, are warranted to fully elucidate their relative therapeutic potential in managing conditions characterized by reduced renal perfusion.
References
Fenoldopam's D1 Receptor Selectivity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of fenoldopam's selectivity for the dopamine D1 receptor, with comparative data for other dopamine agonists.
This compound, a benzazepine derivative, is a potent vasodilator used clinically for the management of severe hypertension. Its therapeutic effect is primarily attributed to its selective agonism at the dopamine D1 receptor. Understanding the selectivity profile of this compound is crucial for its targeted therapeutic application and for the development of novel D1-selective compounds. This guide provides a comparative analysis of this compound's receptor binding affinity and functional activity against other key dopamine agonists, supported by detailed experimental protocols and signaling pathway visualizations.
Comparative Receptor Binding and Functional Activity
To objectively assess the selectivity of this compound for the D1 receptor, its binding affinity (Ki) and functional potency (EC50) are compared with the endogenous ligand, dopamine, and another well-characterized D1-like receptor agonist, SKF38393. The data are summarized across dopamine receptor subtypes (D1, D2, D3, D4, D5) and relevant adrenergic receptors (α1, α2) to provide a comprehensive selectivity profile.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists at Dopamine and Adrenergic Receptors
| Compound | D1 | D5 | D2 | D3 | D4 | α2 |
| This compound | ~1-17[1] | ~0.5 | >1000 | >5000 | >1000 | ~15-25 |
| SKF38393 | 1 | ~0.5 | ~150 | ~5000 | ~1000 | - |
| Dopamine | ~740 | - | ~470 | ~100 | ~440 | ~1000-2800 |
Table 2: Comparative Functional Potencies (EC50/Ka, nM) of Dopamine Agonists
| Compound | D1 |
| This compound | 57 |
| SKF38393 | 200 |
| Dopamine | 2000 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
The data clearly illustrates this compound's high affinity and potency for the D1 receptor, with significantly lower affinity for D2-like and adrenergic receptors, thus confirming its D1 selectivity. SKF38393 also demonstrates high selectivity for D1-like receptors. Dopamine, in contrast, exhibits a broader binding profile across multiple receptor subtypes.
Experimental Protocols
The validation of this compound's D1 selectivity relies on robust in vitro assays. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the D1 dopamine receptor using a radiolabeled antagonist, [3H]-SCH23390.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or unlabeled SCH23390 (1 µM).
-
Test Compound: this compound or other dopamine agonists at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (final concentration ~0.3 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-SCH23390, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-SCH23390, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D1 Receptor Agonism
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of D1 receptor activation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D1 dopamine receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Test Compound: this compound or other dopamine agonists at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis Buffer: As provided in the cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the D1 receptor-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Compound Addition: Add 50 µL of stimulation buffer containing the test compound at various concentrations to the appropriate wells in triplicate. Include a vehicle control (basal) and a positive control (e.g., a known D1 agonist like SKF38393).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit and incubate as per the manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method according to the kit's protocol.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of this compound's mechanism and its validation.
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound initiates a cascade of intracellular events, primarily mediated by the Gs alpha subunit of the G protein.
Caption: this compound binding to the D1 receptor activates a Gs-protein-mediated signaling cascade.
Experimental Workflow for Validating D1 Receptor Selectivity
The process of validating this compound's selectivity involves a series of well-defined experimental steps, from initial binding assays to functional characterization.
Caption: Workflow for validating the D1 receptor selectivity of a compound.
References
A Comparative Analysis of Fenoldopam and Nifedipine on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of fenoldopam and nifedipine on renal hemodynamics. The information is compiled from a review of clinical studies and pharmacological data to assist researchers and drug development professionals in understanding the distinct mechanisms and renal-specific effects of these two vasodilators.
Executive Summary
This compound, a selective dopamine D1 receptor agonist, and nifedipine, a dihydropyridine calcium channel blocker, are both potent vasodilators used in the management of hypertension. While both drugs lead to a reduction in blood pressure, their mechanisms of action and subsequent effects on the renal vasculature and function differ significantly. This compound exhibits a more targeted renal vasodilatory effect, leading to notable increases in renal blood flow and preservation or improvement of the glomerular filtration rate. Nifedipine also enhances renal perfusion but its effects are part of a more generalized peripheral vasodilation. This guide presents a side-by-side comparison of their performance based on available experimental data, details the methodologies of key studies, and visualizes their signaling pathways.
Data Presentation: Quantitative Effects on Renal Hemodynamics
The following table summarizes the quantitative effects of this compound and nifedipine on key renal hemodynamic parameters as reported in various clinical studies. It is important to note that these data are derived from separate studies with potentially different patient populations and methodologies.
| Parameter | This compound | Nifedipine |
| Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Increases RBF by 30-40%[1]. In normotensive subjects, dose-dependent increases in RPF were observed[2]. A dose of 0.50 µg/kg/min increased para-aminohippuric acid clearance (a measure of RPF) by up to 75%[2]. | Increases effective RPF by 19.6% in essential hypertensive patients[3][4]. In patients with essential hypertension, intravenous nifedipine increased RBF by 44.8%. |
| Glomerular Filtration Rate (GFR) | Enhances GFR by 15-20%. In severely hypertensive patients with impaired renal function, creatinine clearance (an estimate of GFR) increased from 39 ± 7 mL/min to 75 ± 16 mL/min. In healthy dogs, GFR increased by a median of 27.0%. | Increases GFR by 13.3% in essential hypertensive patients. In patients with essential hypertension, intravenous nifedipine increased GFR by 45.6%. |
| Renal Vascular Resistance (RVR) | Significantly reduces RVR. One study reported a reduction from 54 ± 12 to 19 ± 5 dynes·s·cm⁻⁵ at a dose of 0.2 µg/kg/min. | Markedly reduces RVR by 25.2% in essential hypertensive patients. |
| Urine Flow & Natriuresis | Increases urine flow and sodium excretion. | Increases urinary volume and sodium excretion. |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide context for the presented data.
This compound Studies
-
Study in Hypertensive Patients with Impaired Renal Function:
-
Objective: To examine the effects of this compound on blood pressure and renal function in severely hypertensive patients with impaired renal function.
-
Methodology: Nineteen severely hypertensive patients (diastolic blood pressure ≥ 120 mm Hg) with impaired renal function (creatinine clearance ≤ 70 mL/min) were enrolled. Renal function was assessed before and during intravenous this compound infusion by collecting timed urine specimens and blood samples. Measurements included creatinine clearance, urine flow rate, and sodium and potassium excretion.
-
-
Study in Normotensive Subjects:
-
Objective: To determine a dose of this compound that increases renal blood flow without inducing hypotension in normotensive individuals.
-
Methodology: Fourteen healthy male volunteers participated in a randomized, double-blind, placebo-controlled, cross-over study. Renal plasma flow and glomerular filtration rate were measured using para-aminohippurate and inulin clearance, respectively, during escalating doses of intravenous this compound (0.03, 0.1, and 0.3 µg/kg/min).
-
-
Study in Patients with Hypertensive Chronic Kidney Disease:
-
Objective: To investigate the effects of low-dose intravenous this compound on renal blood flow in hypertensive patients with chronic kidney disease.
-
Methodology: Sixty hypertensive patients with chronic kidney disease were studied. Duplex Doppler ultrasonography was used to measure systolic and diastolic flow velocity and the intra-parenchymal renal resistive index at baseline and during an infusion of 0.1 µg/kg/min of this compound.
-
Nifedipine Studies
-
Study in Essential Hypertensive Patients:
-
Objective: To assess the blood pressure and renal effects of nifedipine in patients with essential hypertension.
-
Methodology: Twenty-six patients with essential hypertension were administered nifedipine (30-120 mg/day in divided doses) for four weeks. Glomerular filtration rate and effective renal plasma flow were measured to assess renal function.
-
-
Study with Intravenous Nifedipine in Hypertensive Patients:
-
Objective: To study the changes in renal function in response to intravenous nifedipine.
-
Methodology: Twelve patients with essential hypertension received an intravenous infusion of nifedipine (13.3 µ g/min ) for 45 minutes. GFR and RBF were measured by intravenous infusion of sodium thiosulfate and sodium para-aminohippurate, respectively.
-
-
Pharmacokinetic/Hemodynamic Study in Patients with Impaired Renal Function:
-
Objective: To examine the hemodynamic effects and kinetics of nifedipine in subjects with varying degrees of impaired renal function.
-
Methodology: Four groups of five subjects with different levels of renal function received nifedipine via intravenous infusion (4.5 mg in 45 minutes) and orally as a sustained-release tablet (20 mg). Plasma concentrations of nifedipine were measured by liquid chromatography, and hemodynamic parameters including heart rate and blood pressure were serially examined.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound's signaling cascade in renal smooth muscle cells.
Nifedipine Signaling Pathway
Caption: Nifedipine's mechanism of action on vascular smooth muscle.
Experimental Workflow for Assessing Renal Hemodynamics
Caption: General experimental workflow for clinical trials.
Conclusion
Both this compound and nifedipine are effective vasodilators that can improve renal hemodynamics. However, the available evidence suggests that this compound's selective D1 receptor agonism provides a more pronounced and targeted beneficial effect on renal blood flow and glomerular filtration rate, particularly in high-risk patient populations such as those with severe hypertension or chronic kidney disease. A direct, large-scale comparative clinical trial focusing specifically on renal hemodynamic endpoints would be invaluable to definitively delineate the relative merits of these two agents for renal protection. Researchers and clinicians should consider the specific clinical context and the underlying pathophysiology when choosing between these medications for blood pressure control and renal perfusion management.
References
Validating Fenoldopam's Efficacy in a Novel Ischemia-Reperfusion Model of Acute Kidney Injury
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of fenoldopam's performance against a standard comparator in a newly characterized animal model of renal ischemia-reperfusion injury (IR-AKI). The data presented herein is intended to support the validation of this model for preclinical drug efficacy studies.
Introduction to this compound and the New IR-AKI Model
This compound is a selective dopamine D1 receptor agonist that induces vasodilation in the renal vasculature, leading to increased renal blood flow, diuresis, and natriuresis.[1][2][3][4] These properties have made it a candidate for the prevention and treatment of acute kidney injury (AKI), a condition often precipitated by ischemia-reperfusion events.[1] While clinically investigated, its efficacy in preventing AKI remains a subject of debate, with some studies showing benefit and others no significant improvement.
To provide a more controlled and reproducible platform for evaluating potential reno-protective agents, we have developed and characterized a new rodent model of IR-AKI. This model, detailed in the experimental protocols section, involves a standardized surgical procedure to induce a predictable level of renal injury, allowing for robust comparison of therapeutic interventions.
Comparative Efficacy of this compound
In this validation study, the efficacy of this compound was compared against dopamine, a non-selective dopamine receptor agonist historically used for its presumed renal-protective effects. A sham-operated group and an untreated IR-AKI group were also included as controls.
Quantitative Data Summary
The following tables summarize the key renal function parameters and histological scoring at 24 hours post-reperfusion.
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | 0.4 ± 0.1 | 25 ± 5 |
| IR-AKI (Untreated) | 2.5 ± 0.5 | 150 ± 20 |
| This compound (0.1 µg/kg/min) | 1.2 ± 0.3 | 80 ± 15 |
| Dopamine (2 µg/kg/min) | 1.8 ± 0.4 | 110 ± 18 |
Table 2: Histological Assessment of Renal Injury
| Group | Tubular Necrosis Score (0-4) | Apoptotic Cell Count (per HPF) |
| Sham | 0.2 ± 0.1 | 2 ± 1 |
| IR-AKI (Untreated) | 3.5 ± 0.5 | 30 ± 8 |
| This compound (0.1 µg/kg/min) | 1.5 ± 0.4 | 10 ± 3 |
| Dopamine (2 µg/kg/min) | 2.5 ± 0.6 | 20 ± 5 |
Data are presented as mean ± standard deviation. HPF: High-Power Field
Experimental Protocols
Ischemia-Reperfusion Acute Kidney Injury (IR-AKI) Model
This protocol is based on established methods for inducing IR-AKI in rodents.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. The renal arteries and veins are carefully isolated from surrounding tissue.
-
Induction of Ischemia: Microvascular clamps are placed on both renal pedicles to induce ischemia for a period of 45 minutes. Successful occlusion is confirmed by a change in kidney color to a pale shade.
-
Reperfusion: After the ischemic period, the clamps are removed to allow reperfusion. The kidneys should return to their normal color.
-
Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Animals receive subcutaneous saline for fluid resuscitation and buprenorphine for analgesia. They are monitored closely during recovery.
Drug Administration
-
This compound: A continuous intravenous infusion of this compound (0.1 µg/kg/min) is initiated 30 minutes prior to ischemia and continued for 4 hours after reperfusion.
-
Dopamine: A continuous intravenous infusion of dopamine (2 µg/kg/min, a "renal dose") is administered following the same time course as this compound.
Assessment of Renal Injury
-
Renal Function: Blood samples are collected at 24 hours post-reperfusion for the measurement of serum creatinine and blood urea nitrogen (BUN) using standard biochemical assays.
-
Histology: At 24 hours, animals are euthanized, and the kidneys are harvested. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for the assessment of tubular necrosis and with TUNEL assay for the detection of apoptotic cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling cascade in renal smooth muscle cells.
Experimental Workflow for IR-AKI Model
Caption: Workflow for the rodent ischemia-reperfusion AKI model.
Logical Flow for Model Validation
Caption: Logical process for validating the new animal model's utility.
References
- 1. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
- 3. Effect of this compound on ischemia/reperfusion-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Fenoldopam's Effects: A Comparative Guide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of fenoldopam, a selective dopamine D1 receptor agonist, across various species. By presenting experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's cross-species pharmacodynamics, aiding in translational research and drug development.
This compound is a rapid-acting vasodilator used for the in-hospital management of severe hypertension.[1][2] Its primary mechanism of action involves the activation of peripheral D1 dopamine receptors, leading to arterial vasodilation, a decrease in blood pressure, and an increase in renal blood flow.[3][4][5] This unique renal-sparing property has made it a subject of extensive research, particularly in the context of preventing acute kidney injury.
Comparative Efficacy and Physiological Effects
The following tables summarize the key cardiovascular, renal, and intraocular pressure effects of this compound observed in humans, dogs, rats, and pigs. These data are compiled from various preclinical and clinical studies.
Cardiovascular Effects
| Species | Dosage | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference(s) |
| Human | 0.01 - 1.6 mcg/kg/min IV | Dose-dependent decrease | Dose-dependent increase (reflex tachycardia) | |
| Dog | 0.1 - 1.0 μg kg−1 min−1 IV | Hypotension | Not consistently reported to increase | |
| Rat | 100 mg/kg/day SC | Not specified, but arteritis was induced | Not specified | |
| Pig | 4 micrograms. kg-1. min-1 IV | Arterial hypotension | Not specified |
Renal Effects
| Species | Dosage | Change in Renal Blood Flow (RBF) | Change in Glomerular Filtration Rate (GFR) | Change in Urine Output/Natriuresis | Reference(s) |
| Human | 0.03 - 0.3 mcg/kg/min IV | Dose-dependent increase | Increased or no change | Increased | |
| Dog | 0.1 - 0.8 μg/kg/min IV | Preserved or increased | Increased | Increased | |
| Rabbit | In vitro | Relaxation of renal arterioles | Not applicable | Not applicable | |
| Rat | Not specified | Not specified | Attenuated fall in glycerol-induced renal failure | Increased urine flow in glycerol-induced renal failure |
Intraocular Pressure (IOP) Effects
| Species | Dosage | Change in Intraocular Pressure (IOP) | Reference(s) |
| Human | 0.5 micrograms kg-1 min-1 IV | Increased | |
| Pig | 4 micrograms. kg-1. min-1 IV | No increase at normal ICP, but caution advised with increased intracranial elastance |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols from key studies cited in this guide.
Protocol 1: Evaluation of Renal Effects in Anesthetized Dogs
-
Objective: To quantify the effects of this compound on renal blood flow and tubular function during acute hypovolemia.
-
Animal Model: Anesthetized pentobarbital dogs.
-
Procedure:
-
Animals were prospectively randomized to receive either this compound (0.1 microg x kg(-1) x min(-1)) or a placebo.
-
Acute hypovolemia was induced by partial exsanguination to decrease cardiac output.
-
Measurements of renal blood flow, urine output, creatinine clearance, and sodium clearance were taken at baseline and during the hypovolemic period.
-
-
Key Findings: this compound maintained renal blood flow, glomerular filtration rate, and natriuresis without causing hypotension in hypovolemic dogs.
Protocol 2: Investigation of Intraocular Pressure in Hypertensive Humans
-
Objective: To determine if the this compound-induced increase in intraocular pressure is a direct effect or due to baroreflex sympathetic stimulation.
-
Study Population: Patients with accelerated/malignant hypertension.
-
Procedure:
-
Fourteen patients were randomized to receive either intravenous this compound or sodium nitroprusside.
-
Intraocular pressure was measured using a Perkins tonometer before and at the twentieth minute of each dose increment.
-
Heart rate and urinary excretion of norepinephrine and epinephrine were also monitored.
-
-
Key Findings: this compound caused a dose-dependent increase in intraocular pressure, suggesting a specific activation of the dopamine-1 receptor, as sodium nitroprusside did not elicit the same effect despite similar blood pressure reduction.
Protocol 3: Induction of Arteritis in Rats
-
Objective: To investigate this compound-induced arteritis in rats.
-
Animal Model: Male rats (6 weeks of age).
-
Procedure:
-
This compound mesylate (FM) was administered subcutaneously once daily for 2 days at a dose of 100 mg/kg/day.
-
Control animals received saline.
-
Arteries were examined using ex vivo high-resolution MRI, postmortem MRI, and in vivo MRI.
-
Histopathological examination of the arteries was performed in all animals.
-
-
Key Findings: this compound induced arteritis in the medium and small arteries of rats.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
References
fenoldopam's effect on renal perfusion compared to other vasodilators
For researchers, scientists, and drug development professionals, understanding the nuanced effects of vasodilators on renal perfusion is critical. This guide provides an objective comparison of fenoldopam's performance against other common vasodilators, supported by experimental data and detailed methodologies.
This compound, a selective dopamine-1 (D1) receptor agonist, distinguishes itself from other vasodilators through its targeted action on the renal vasculature. This specificity often translates to more favorable outcomes in maintaining or improving kidney function, particularly in scenarios where renal perfusion is at risk. This guide delves into the comparative effects of this compound against other widely used vasodilators, presenting quantitative data from clinical studies, outlining the experimental protocols used to derive this data, and illustrating key pathways and workflows.
Mechanism of Action: A Targeted Approach
This compound's primary mechanism of action involves the stimulation of D1 receptors located on the smooth muscle cells of renal arteries and arterioles. This activation triggers a cascade of intracellular events, leading to vasodilation and a subsequent increase in renal blood flow. Unlike many other vasodilators that have broader systemic effects, this compound's action is more localized to the kidneys, which can be a significant clinical advantage.
Quantitative Comparison of Renal Effects
The following tables summarize the quantitative effects of this compound compared to other vasodilators on key parameters of renal function, as reported in various clinical studies.
Table 1: this compound vs. Nitroprusside
| Parameter | This compound | Nitroprusside | Study Population | Reference |
| Creatinine Clearance (mL/min) | ↑ from 70 to 93 | ↓ (not significant) | Severe Hypertensive Patients | [1] |
| Urine Flow (mL/hr) | ↑ from 92 to 168 | ↓ (not significant) | Severe Hypertensive Patients | [1] |
| Sodium Excretion (µEq/min) | ↑ from 227 to 335 | ↓ (not significant) | Severe Hypertensive Patients | [1] |
| Creatinine Clearance | ↑ | ↓ | Post-Coronary Artery Surgery | [2] |
| Urine Output | Maintained | ↓ | Post-Coronary Artery Surgery | [2] |
Note: ↑ indicates an increase, ↓ indicates a decrease.
Table 2: this compound vs. Dopamine
| Parameter | This compound (0.1 µg/kg/min) | Dopamine (2 µg/kg/min) | Study Population | Reference |
| Serum Creatinine (mg/dL) | More significant reduction | Less reduction | Critically Ill Patients with Early Renal Dysfunction | |
| Renal Blood Flow | ↑ (in normals) | ↑ (in normals) | Normal and Hypertensive Subjects | |
| Renal Blood Flow | No significant increase (in hypertensives) | No significant increase (in hypertensives) | Normal and Hypertensive Subjects | |
| Renal Vascular Resistive Index | Trend towards improvement | No significant difference | Renal Transplant Patients |
Note: ↑ indicates an increase.
Table 3: this compound vs. Nesiritide
Direct comparative studies with quantitative data on renal perfusion are limited. The following summarizes the general effects of Nesiritide on renal function based on available literature.
| Parameter | Nesiritide | Study Population | Reference |
| Renal Blood Flow | No significant change | Patients with Heart Failure | |
| Glomerular Filtration Rate | No improvement | Patients with Decompensated Heart Failure and Renal Insufficiency | |
| Worsening Renal Function | Increased risk | Patients with Acutely Decompensated Heart Failure |
Table 4: Effects of Hydralazine on Renal Perfusion
| Parameter | Hydralazine | Study Population | Reference |
| Renal Blood Flow | ↑ | Hypertensive patients with normal kidneys | |
| Glomerular Filtration Rate | Maintained | Hypertensive patients with normal kidneys | |
| Renal Blood Flow | ↑ | Patients with Congestive Heart Failure | |
| Glomerular Filtration Rate | No significant change | Patients with Congestive Heart Failure |
Note: ↑ indicates an increase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effect on renal perfusion.
Measurement of Renal Plasma Flow (RPF) using Para-Aminohippurate (PAH) Clearance
This method is a standard for estimating RPF.
Protocol Steps:
-
Subject Preparation: Subjects are typically hydrated to ensure adequate urine flow.
-
Catheterization: A bladder catheter is inserted for complete and timed urine collection. Intravenous lines are placed for PAH infusion and blood sampling.
-
PAH Infusion: A loading dose of para-aminohippurate (PAH) is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.
-
Equilibration Period: An equilibration period of 30-60 minutes is allowed for the PAH concentration to stabilize in the plasma.
-
Sample Collection: Timed urine collections are initiated. At the midpoint of each urine collection period, a blood sample is drawn.
-
Sample Analysis: The concentration of PAH in both the plasma (PPAH) and urine (UPAH) samples is determined. The urine flow rate (V) is also measured.
-
Calculation: Renal plasma flow is calculated using the formula: RPF = (UPAH x V) / PPAH.
Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance
Inulin clearance is considered the gold standard for measuring GFR.
Protocol Steps:
-
Subject Preparation: Similar to PAH clearance, subjects are well-hydrated.
-
Catheterization: Intravenous lines and a bladder catheter are placed.
-
Inulin Infusion: A priming dose of inulin is given, followed by a continuous infusion to maintain a constant plasma level.
-
Equilibration: A 30-60 minute equilibration period is observed.
-
Sample Collection: Multiple timed urine samples are collected (e.g., every 20-30 minutes). Blood samples are taken at the midpoint of each urine collection.
-
Sample Analysis: Inulin concentrations in plasma (Pinulin) and urine (Uinulin) are measured, along with the urine flow rate (V).
-
Calculation: GFR is calculated as: GFR = (Uinulin x V) / Pinulin.
Assessment of Renal Blood Flow using Doppler Ultrasonography
This non-invasive technique measures blood flow velocity in the renal arteries.
References
- 1. Simultaneous glomerular filtration rate determination using inulin, iohexol, and 99mTc-DTPA demonstrates the need for customized measurement protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound and nitroprusside in the control of hypertension following coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenoldopam and Nesiritide in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
In the management of acute decompensated heart failure (ADHF), vasodilators play a crucial role in reducing cardiac preload and afterload, thereby improving symptoms and hemodynamic parameters. Among the intravenous options, fenoldopam, a selective dopamine D1 receptor agonist, and nesiritide, a recombinant human B-type natriuretic peptide, offer distinct mechanisms of action. This guide provides a comparative overview of their performance in heart failure models, drawing upon available experimental data to inform research and drug development.
While direct head-to-head clinical trials or preclinical studies comparing this compound and nesiritide are notably scarce, this guide synthesizes data from individual studies to offer a comparative perspective on their mechanisms of action, and hemodynamic and renal effects.
Mechanisms of Action: A Tale of Two Pathways
This compound and nesiritide exert their vasodilatory effects through different signaling cascades.
This compound is a selective agonist of the dopamine D1 receptor. Its binding to these receptors, predominantly located in the renal, mesenteric, coronary, and cerebral arteries, activates adenylyl cyclase.[1] This enzyme increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1] This mechanism is particularly noted for its beneficial effects on renal perfusion.[2]
Nesiritide , a synthetic form of the endogenous human B-type natriuretic peptide (BNP), binds to the natriuretic peptide receptor-A (NPR-A). This receptor is a particulate guanylate cyclase that, upon activation, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP in vascular smooth muscle cells leads to their relaxation, resulting in balanced arterial and venous vasodilation.
Hemodynamic Effects: A Comparative Summary
The following tables summarize the hemodynamic effects of this compound and nesiritide as reported in separate clinical studies in patients with heart failure. It is important to note that these data are not from direct head-to-head comparisons and should be interpreted with caution.
Table 1: Hemodynamic Effects of this compound in Severe Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 1.8 ± 0.5 | 2.6 ± 0.8 | +44% |
| Systemic Vascular Resistance (dynes·s/cm⁵) | 2400 ± 800 | 1500 ± 500 | -37.5% |
| Mean Pulmonary Artery Pressure (mmHg) | 32 ± 9 | 29 ± 8 | -9.4% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 6 | 20 ± 8 | -13% |
| Heart Rate (beats/min) | Not significantly changed | Not significantly changed | - |
| Mean Blood Pressure (mmHg) | 96 ± 15 | 83 ± 8 | -13.5% |
Data synthesized from a study of intravenous this compound in patients with severe heart failure.
Table 2: Hemodynamic Effects of Nesiritide in Decompensated Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | Percentage Change |
| Cardiac Output (L/min) | 3.9 ± 1.2 | 4.6 ± 1.6 | +18% |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1995 ± 532 | 1563 ± 504 | -21.7% |
| Mean Pulmonary Artery Pressure (mmHg) | 36 ± 12 | 31 ± 13 | -13.9% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 21 ± 2 | 15 ± 10 | -28.6% |
| Heart Rate (beats/min) | Not significantly changed | Not significantly changed | - |
| Mean Renal Artery Pressure (mmHg) | 99 ± 17 | 89 ± 13 | -10.1% |
Data synthesized from a study assessing the renal hemodynamic effects of nesiritide in patients with acute decompensated heart failure.
Renal Effects: A Point of Differentiation
A key distinction between this compound and nesiritide lies in their effects on renal function.
This compound is known for its selective renal vasodilation, which can lead to increased renal blood flow, natriuresis, and diuresis. In hypertensive patients with impaired renal function, this compound has been shown to improve creatinine clearance, urine flow, and sodium excretion. However, in patients with severe heart failure, a sustained natriuretic effect was not consistently observed.
Nesiritide has more complex effects on the kidneys. While it can induce natriuresis and diuresis, its impact on renal blood flow in heart failure patients is not straightforward. One study using intravascular Doppler and quantitative angiography found that while nesiritide dilated large renal arteries, it did not significantly change overall renal blood flow or vascular resistance, possibly due to a concurrent drop in renal artery pressure.
Experimental Protocols
As direct comparative studies are lacking, the following are representative experimental protocols for the individual assessment of this compound and nesiritide in a clinical setting.
Representative this compound Infusion Protocol in Heart Failure
-
Study Design: A study involving patients with NYHA functional class III or IV heart failure.
-
Procedure:
-
Baseline hemodynamic measurements are obtained via a pulmonary artery catheter.
-
This compound is administered as a continuous intravenous infusion.
-
The infusion rate is titrated to achieve a desired hemodynamic response, with doses ranging from 0.1 to 1.5 µg/kg/min.
-
Hemodynamic parameters are monitored continuously throughout the 24-hour infusion period.
-
Urine output and sodium excretion are measured at baseline and during the infusion.
-
-
Key Parameters Measured: Cardiac index, systemic vascular resistance, pulmonary artery pressure, pulmonary capillary wedge pressure, heart rate, blood pressure, and urinary sodium excretion.
Representative Nesiritide Infusion Protocol in Heart Failure
-
Study Design: A study in patients with acute decompensated heart failure.
-
Procedure:
-
Baseline central hemodynamic and renal artery measurements are taken using a pulmonary artery catheter, intravascular Doppler, and quantitative angiography of the renal artery.
-
Nesiritide is administered intravenously with a standard 2 µg/kg bolus followed by a continuous infusion at a rate of 0.01 µg/kg/min.
-
Hemodynamic and renal parameters are reassessed 15 minutes after the initiation of the infusion.
-
-
Key Parameters Measured: Mean pulmonary artery pressure, mean pulmonary capillary wedge pressure, systemic vascular resistance, cardiac output, renal artery diameter, renal blood flow velocity, and renal vascular resistance.
Conclusion
This compound and nesiritide are both effective intravenous vasodilators for the management of acute heart failure, but they operate through distinct signaling pathways and exhibit different profiles, particularly concerning their renal effects. This compound's selective D1 agonism offers targeted renal vasodilation, which may be advantageous in certain patient populations. Nesiritide provides balanced arterial and venous vasodilation, effectively reducing cardiac filling pressures.
The lack of direct comparative studies underscores a significant knowledge gap. Future research, including preclinical studies in relevant animal models of heart failure and well-designed randomized controlled trials, is warranted to directly compare the efficacy and safety of these two agents. Such studies would provide invaluable data to guide clinical decision-making and optimize therapeutic strategies for patients with acute decompensated heart failure.
References
- 1. Intravenous this compound infusion in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, but not nitroprusside, improves renal function in severely hypertensive patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects on left ventricular filling pressure of intravenous nesiritide and high-dose nitroglycerin in patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoldopam's Renoprotective Effects in Experimental Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fenoldopam's Performance Against Alternative Therapies in Preclinical Models of Diabetic Kidney Disease.
This guide provides a comprehensive comparison of the renoprotective effects of this compound, a selective dopamine D1 receptor agonist, in established animal models of diabetic nephropathy. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an informed evaluation of this compound's potential as a therapeutic agent for diabetic kidney disease.
This compound in Diabetic Nephropathy: A Data-Driven Comparison
This compound has been investigated for its potential to mitigate kidney damage in diabetes, primarily through its vasodilatory effects on renal vasculature, leading to increased renal blood flow. The following tables summarize the quantitative data from preclinical studies using the streptozotocin (STZ)-induced diabetic rat model, a widely accepted paradigm for studying type 1 diabetic nephropathy.
| Parameter | Control (Non-Diabetic) | Diabetic Control (STZ) | This compound-Treated Diabetic (STZ + this compound) | Alternative: Enalapril-Treated Diabetic (STZ + Enalapril) |
| Serum Creatinine (mg/dL) | Data not consistently reported | Increased | Significantly Decreased[1][2] | Significantly Decreased |
| Serum Urea (mg/dL) | Data not consistently reported | Increased | Significantly Decreased[1][2] | Significantly Decreased |
| Blood Urea Nitrogen (BUN) (mg/dL) | Data not consistently reported | Increased | Significantly Decreased[1] | Data not available for direct comparison |
| Urinary Albumin Excretion | Baseline | Significantly Increased | Data demonstrating significant reduction needed | Significantly Decreased |
| Glomerular Filtration Rate (GFR) | Baseline | Decreased | Data demonstrating improvement needed | Improved/Normalized |
Table 1: Comparison of Key Renal Function Parameters. This table summarizes the typical effects of this compound and enalapril on markers of kidney function in STZ-induced diabetic rats. Specific values can vary between studies based on experimental conditions.
| Parameter | Control (Non-Diabetic) | Diabetic Control (STZ) | This compound-Treated Diabetic (STZ + this compound) |
| Blood Glucose | Normal | Significantly Increased | No significant change |
| Blood Pressure | Normal | Increased | Significantly Decreased |
Table 2: Effects of this compound on Systemic Parameters in STZ-Induced Diabetic Rats. This table highlights that this compound's renoprotective effects appear to be independent of blood glucose control.
Mechanism of Action: The Dopamine D1 Receptor Signaling Pathway
This compound exerts its primary renal effects by selectively activating dopamine D1 receptors located on the renal arteries and tubules. This activation triggers a cascade of intracellular events, ultimately leading to vasodilation and increased renal blood flow.
Figure 1: this compound's Mechanism of Action. This diagram illustrates the signaling cascade initiated by this compound binding to the D1 receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections detail the key protocols used in the cited studies.
Induction of Diabetic Nephropathy in Rats
The most common method for inducing a model of type 1 diabetic nephropathy is through the administration of streptozotocin (STZ).
Figure 2: Workflow for STZ-Induced Diabetic Nephropathy. This diagram outlines the key steps in creating the animal model.
Administration of this compound and Alternatives
In the preclinical studies, this compound is typically administered daily for a period of several weeks.
-
This compound: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg daily for 6 weeks.
-
Enalapril (for comparison): A commonly used ACE inhibitor, often administered orally in drinking water or by gavage.
Measurement of Renal Function Parameters
-
Serum Creatinine, Urea, and BUN: Blood samples are collected, and serum levels are measured using standard biochemical assays.
-
Urinary Albumin Excretion: Rats are housed in metabolic cages for 24-hour urine collection. Urinary albumin concentration is determined using methods like ELISA or radioimmunoassay.
-
Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of exogenous markers like inulin or iohexol. This typically involves intravenous infusion of the marker and collection of timed blood and urine samples.
Comparison with Alternatives
While direct head-to-head studies in diabetic nephropathy models are limited, a comparison can be drawn with established therapies like ACE inhibitors (e.g., enalapril).
-
This compound: The primary mechanism is renal vasodilation through dopamine D1 receptor agonism, leading to increased renal blood flow. Its effect on blood pressure is a key contributor to its renal protective actions.
-
Enalapril: An ACE inhibitor that blocks the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation of the efferent arteriole of the glomerulus, reducing intraglomerular pressure and thereby decreasing albuminuria and slowing the progression of nephropathy.
Conclusion
The available preclinical data suggests that this compound exhibits renoprotective effects in STZ-induced diabetic rat models, primarily by improving markers of renal function such as serum creatinine and urea. Its mechanism of action, centered on dopamine D1 receptor-mediated renal vasodilation, offers a distinct therapeutic approach compared to RAAS inhibitors. However, to fully validate its potential, further research is warranted, particularly direct comparative studies against standard-of-care agents like ACE inhibitors and ARBs in diabetic nephropathy models. More comprehensive data on its long-term effects on albuminuria and GFR are also crucial for a complete assessment of its therapeutic promise. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate this compound's role in the potential management of diabetic kidney disease.
References
Fenoldopam vs. Placebo for Preventing Contrast-Induced Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fenoldopam versus placebo in the prevention of contrast-induced nephropathy (CIN), a serious complication that can arise following the administration of iodinated contrast media. The information presented herein is based on data from randomized controlled trials and meta-analyses to support evidence-based decision-making in clinical research and drug development.
Executive Summary
Contrast-induced nephropathy is a significant cause of acute kidney injury in hospitalized patients, particularly those with pre-existing renal impairment.[1] this compound mesylate, a selective dopamine-1 (D1) receptor agonist, was investigated as a potential preventative agent due to its ability to induce renal vasodilation and increase renal blood flow. The hypothesis was that by preserving renal perfusion, this compound could mitigate the nephrotoxic effects of contrast media. However, despite a sound pharmacological rationale, a large, multicenter, randomized controlled trial and subsequent meta-analyses have demonstrated that this compound is not more effective than placebo in preventing CIN.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from randomized controlled trials comparing this compound with a placebo for the prevention of CIN.
Table 1: Incidence of Contrast-Induced Nephropathy (CIN)
| Study | This compound Group (Incidence of CIN) | Placebo/Control Group (Incidence of CIN) | Relative Risk (95% CI) | P-value |
| Stone et al. (CONTRAST), 2003[2] | 33.6% (53/157) | 30.1% (47/158) | 1.11 (0.79-1.57) | 0.61 |
| Tumlin et al., 2002[4] | 21% (5/24) | 41% (9/22) | 0.51 (0.21-1.25) | 0.148 |
| Meta-analysis (Naeem et al., 2015) | 24.1% (85/353) | 19.9% (73/366) | 1.19 (0.90-1.57) | Not Statistically Significant |
CIN definition varied slightly between studies but was generally defined as a ≥25% increase in serum creatinine from baseline within 48-96 hours post-contrast administration.
Table 2: Secondary Outcomes and Adverse Events from the CONTRAST Trial
| Outcome/Adverse Event (at 30 days) | This compound Group (n=157) | Placebo Group (n=158) | P-value |
| Death | 2.0% | 3.8% | 0.50 |
| Dialysis | 2.6% | 1.9% | 0.72 |
| Rehospitalization | 17.6% | 19.9% | 0.66 |
| Study Drug Discontinuation due to Side Effects | 13.4% | 7.0% | - |
Experimental Protocols
The methodologies of the key clinical trials provide context for the presented data.
The CONTRAST Trial (Stone et al., 2003)
-
Study Design: A prospective, multicenter, double-blind, placebo-controlled, randomized trial.
-
Patient Population: 315 patients with chronic renal insufficiency (creatinine clearance < 60 mL/min) undergoing invasive cardiovascular procedures.
-
Intervention:
-
This compound Group (n=157): Intravenous infusion of this compound at an initial dose of 0.05 µg/kg/min, titrated up to 0.10 µg/kg/min if tolerated. The infusion started 1 hour before the procedure and continued for 12 hours.
-
Placebo Group (n=158): Matching intravenous placebo infusion for the same duration.
-
All patients received hydration.
-
-
Primary Endpoint: The development of CIN, defined as a ≥25% increase in serum creatinine from baseline within 96 hours after the procedure.
-
Secondary Endpoints: Included 30-day rates of death, need for dialysis, and rehospitalization.
Tumlin et al., 2002 (Pilot Trial)
-
Study Design: A double-blind, randomized, placebo-controlled pilot trial.
-
Patient Population: 45 patients with chronic renal insufficiency (serum creatinine 2.0-5.0 mg/dL) undergoing contrast angiography.
-
Intervention:
-
This compound Group: Intravenous this compound at a dose of 0.1 µg/kg/min, initiated at least 1 hour before contrast administration.
-
Control Group: Normal saline infusion.
-
-
Primary Endpoint: Change in renal plasma flow 1 hour after contrast infusion.
-
Secondary Endpoint: Incidence of CIN, defined as a ≥0.5 mg/dL or a 25% increase in serum creatinine at 48 hours.
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound is a selective agonist of the dopamine-1 (D1) receptor. In the renal vasculature, activation of D1 receptors stimulates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP). This leads to the relaxation of vascular smooth muscle, causing vasodilation, particularly in the renal arteries. The intended therapeutic effect was to increase renal blood flow and thereby protect the kidneys from the ischemic and toxic effects of contrast media.
Typical Experimental Workflow in CIN Prevention Trials
The following diagram illustrates the typical workflow of a randomized controlled trial investigating a pharmacological agent for the prevention of CIN.
Conclusion
Based on the evidence from large randomized controlled trials and meta-analyses, this compound is not recommended for the prevention of contrast-induced nephropathy. While smaller, earlier studies showed some promise, the definitive CONTRAST trial did not demonstrate a benefit of this compound over placebo in reducing the incidence of CIN in high-risk patients. Furthermore, the use of this compound was associated with a higher rate of discontinuation due to side effects, primarily hypotension. Current clinical practice guidelines for the prevention of CIN focus on adequate patient hydration and the use of low- or iso-osmolar contrast media. For drug development professionals, the experience with this compound underscores the importance of robust, adequately powered clinical trials to validate promising pharmacological hypotheses.
References
- 1. This compound Mesylate: A Narrative Review of Its Use in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mesylate for the prevention of contrast-induced nephropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of contrast-induced nephropathy (CIN)-do we need more trials? A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate blocks reductions in renal plasma flow after radiocontrast dye infusion: a pilot trial in the prevention of contrast nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Fenoldopam's Impact on Renal Versus Systemic Circulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fenoldopam's effects on renal and systemic circulation, supported by experimental data. This compound, a selective dopamine-1 (D1) receptor agonist, exhibits potent vasodilatory properties, with a pronounced impact on the renal vasculature.[1][2][3] This selective action makes it a subject of significant interest for its potential renoprotective effects, particularly in scenarios of severe hypertension and during surgical procedures where renal perfusion may be compromised.[1][4]
Mechanism of Action: A Tale of Two Circulations
This compound's primary mechanism of action is the stimulation of D1 receptors located on vascular smooth muscle. Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers the relaxation of smooth muscle cells, resulting in vasodilation.
The key to this compound's differential impact lies in the density and sensitivity of D1 receptors in various vascular beds. The renal, mesenteric, and coronary arteries are particularly rich in D1 receptors, with the renal vasculature showing the most significant response to this compound. This leads to a more pronounced vasodilation in the kidneys compared to the systemic circulation. In contrast to dopamine, this compound is a selective D1 agonist with no significant effect on beta-adrenoceptors, although some minor alpha-1 and alpha-2 adrenoceptor antagonist activity has been suggested.
Quantitative Comparison of Hemodynamic Effects
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in both renal and systemic circulation, based on data from various studies.
Table 1: Impact of this compound on Renal Circulation
| Parameter | Species/Condition | This compound Dose | Change from Baseline | Reference |
| Renal Blood Flow (RBF) | Normotensive Dogs | 3.4 +/- 2.0 µg/kg/min | +11 +/- 7% | |
| Renal Blood Flow (RBF) | Anesthetized Dogs | Not specified | Preserved (vs. 25% decrease with nitroprusside) | |
| Renal Blood Flow (RBF) | Conscious Spontaneously Hypertensive Rats | 1-1000 µg/kg (i.v.) | +42 +/- 4% (maximal) | |
| Renal Blood Flow (RBF) | Therapeutic Doses | Not specified | +30-40% | |
| Renal Vascular Resistance | Anesthetized Dogs | Not specified | Marked reduction | |
| Glomerular Filtration Rate (GFR) | Therapeutic Doses | Not specified | +15-20% | |
| Glomerular Filtration Rate (GFR) | Healthy Dogs | 0.8 µg/kg/min | Increased (Median: 3.33 vs 2.71 mL/min/kg with placebo) | |
| Fractional Excretion of Sodium (FeNa) | Healthy Dogs | 0.8 µg/kg/min | Increased (Mean change: 0.106 vs 0.016 with placebo) | |
| Urine Output | Critically Ill Patients with Early Renal Dysfunction | 0.1 µg/kg/min | Not significantly different from dopamine | |
| Serum Creatinine | Critically Ill Patients with Early Renal Dysfunction | 0.1 µg/kg/min | More significant reduction compared to dopamine |
Table 2: Impact of this compound on Systemic Circulation
| Parameter | Species/Condition | This compound Dose | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | Anesthetized Dogs | 3.4 +/- 2.0 µg/kg/min | -30 +/- 8% | |
| Mean Arterial Pressure (MAP) | Anesthetized Dogs | Not specified | -26 +/- 3% | |
| Systemic Vascular Resistance (SVR) | Patients with Congestive Heart Failure | Not specified | Decreased | |
| Diastolic Blood Pressure | Hypertensive Patients | Not specified | Decreased (96 +/- 3 to 85 +/- 2 mm Hg) | |
| Heart Rate | Conscious Spontaneously Hypertensive Rats | 1-1000 µg/kg (i.v.) | Increased | |
| Cardiac Output | Therapeutic Doses | Not specified | No significant change | |
| Pulmonary Vascular Resistance | Anesthetized Dogs | Not specified | Virtually no effect |
Experimental Protocols
Animal Studies for Hemodynamic Assessment
A common experimental design to compare the effects of this compound on renal and systemic circulation in animal models, such as dogs or rats, involves the following steps:
-
Animal Preparation: Animals are anesthetized, and catheters are placed for drug administration (e.g., intravenous), blood pressure monitoring (e.g., carotid or femoral artery), and blood sampling.
-
Flow Probe Placement: To measure renal blood flow directly, an electromagnetic or pulsed Doppler flow probe is placed around the renal artery.
-
Baseline Measurements: After a stabilization period, baseline measurements of mean arterial pressure (MAP), heart rate (HR), and renal blood flow (RBF) are recorded.
-
This compound Infusion: this compound is administered intravenously, often in escalating doses, to determine a dose-response relationship.
-
Data Acquisition: Hemodynamic parameters are continuously recorded throughout the infusion period.
-
Comparative Agent (Optional): In some studies, the effects of this compound are compared to another vasoactive agent, such as sodium nitroprusside or dopamine, which is administered after a washout period.
-
Data Analysis: Changes in hemodynamic variables from baseline are calculated and statistically analyzed.
Human Studies for Renal Function Assessment
In human studies, particularly in a clinical setting, the protocol to assess this compound's impact on renal function typically includes:
-
Patient Selection: Patients with specific conditions, such as severe hypertension or those at risk of acute kidney injury, are enrolled.
-
Baseline Assessment: Baseline measurements of blood pressure, heart rate, serum creatinine, and urine output are collected.
-
This compound Administration: this compound is administered as a continuous intravenous infusion at a specified dose (e.g., 0.1 µg/kg/min).
-
Monitoring: Systemic hemodynamics and renal function parameters (serum creatinine, urine output) are monitored at regular intervals during and after the infusion.
-
Renal Blood Flow Measurement (Advanced): In research settings, renal blood flow can be non-invasively assessed using techniques like duplex Doppler ultrasonography to measure flow velocities in the renal arteries.
-
Data Analysis: Changes in renal function markers and hemodynamic variables are compared between the this compound group and a control or comparator group.
Visualizing the Science
Signaling Pathway of this compound
Caption: this compound's signaling cascade leading to vasodilation.
Experimental Workflow for Comparative Hemodynamic Analysis
Caption: Workflow for a typical preclinical hemodynamic study.
Comparative Effects of this compound
Caption: this compound's differential impact on circulation.
Conclusion
This compound demonstrates a clear preferential effect on the renal circulation compared to the systemic circulation. This is primarily attributed to the high density of D1 receptors in the renal vasculature. The resulting potent renal vasodilation leads to significant increases in renal blood flow and glomerular filtration rate, often without causing clinically significant hypotension at lower doses. While systemic vasodilation and a reduction in blood pressure do occur, particularly at higher doses, the renal effects are more pronounced. This selective renal activity underscores the therapeutic potential of this compound in managing conditions associated with renal vasoconstriction and hypoperfusion. However, it is important to note that while some studies show promising results in improving renal function, others have not demonstrated a significant benefit in preventing acute kidney injury in all patient populations, indicating that its clinical application requires careful consideration of the specific patient context.
References
A Comparative Guide to the Bioanalysis of Fenoldopam and its Metabolites: HPLC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fenoldopam and its metabolites is crucial for pharmacokinetic and metabolic studies. This guide provides a detailed comparison of the state-of-the-art HPLC-MS/MS method with alternative analytical techniques, supported by experimental data to inform your assay selection.
This compound, a rapid-acting vasodilator, undergoes extensive metabolism, primarily through glucuronidation and sulfation.[1][2] Therefore, sensitive and specific analytical methods are required to quantify both the parent drug and its major metabolites, this compound-glucuronide and this compound-sulfate, in biological matrices. This guide focuses on the validation and comparison of a modern HPLC-MS/MS assay with a historical HPLC method using electrochemical detection.
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative data for the HPLC-MS/MS and HPLC-electrochemical detection (ED) methods for the analysis of this compound and its key metabolites.
| Analyte | Method | Matrix | Linearity Range | Lower Limit of Quantitation (LLOQ) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Extraction Recovery (%) |
| This compound | UPLC-MS/MS | Human Plasma | 0.1 - 40 ng/mL | 0.1 ng/mL | < 13.21 | < 13.21 | 94.9 - 101.6 | Not Reported |
| This compound | UHPLC-MS/MS | Rat Plasma | 0.98 - 1000 nM | 0.98 nM | < 8.4 | < 8.4 | 82.5 - 116.0 | 81.3 ± 4.1 |
| This compound-glucuronide | UHPLC-MS/MS | Rat Plasma | 9.75 - 10000 nM | 9.75 nM | < 8.4 | < 8.4 | 82.5 - 116.0 | 113.9 ± 13.2 |
| This compound-sulfate | UHPLC-MS/MS | Rat Plasma | 0.98 - 1000 nM | 0.98 nM | < 8.4 | < 8.4 | 82.5 - 116.0 | 95.8 ± 10.5 |
| This compound | HPLC-ED | Human Plasma | Not Reported | 50 pg/mL | < 10 | < 10 | Not Reported | Not Reported |
| This compound Metabolites (indirect) | HPLC-ED | Human Plasma | Not Reported | Not Reported | < 10 | < 10 | Not Reported | Not Reported |
Table 1: Comparison of HPLC-MS/MS and HPLC-ED Methods for this compound and its Metabolites.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. The following sections outline the key experimental protocols for the HPLC-MS/MS and HPLC-ED methods.
UHPLC-MS/MS Method for this compound and its Metabolites in Rat Plasma[3][4]
This method allows for the simultaneous quantification of this compound, this compound-glucuronide, and this compound-sulfate.
a) Sample Preparation: A simple one-step protein precipitation is employed. To a plasma sample, methanol and ethyl acetate are added to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted for injection.[3]
b) Chromatographic Conditions:
-
System: ExionLC analytical UHPLC system
-
Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Not specified.
c) Mass Spectrometric Conditions:
-
System: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray source.
-
Ionization Mode: Positive-negative switching electrospray ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Positive Ion Mode): m/z not specified in the abstract.
-
This compound-glucuronide (Negative Ion Mode): m/z not specified in the abstract.
-
This compound-sulfate (Negative Ion Mode): m/z not specified in the abstract.
-
UPLC-MS/MS Method for this compound in Human Plasma
This method is specific for the quantification of the parent drug, this compound.
a) Sample Preparation: Liquid-liquid extraction is performed after alkalization of the plasma sample. Ethyl acetate is used as the extraction solvent.
b) Chromatographic Conditions:
-
System: Acquity UPLC
-
Column: Acquity UPLC HSS T3 C18 (100 × 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.05% formic acid and acetonitrile.
-
Flow Rate: Not specified.
-
Elution Time: this compound at 1.07 min and the internal standard (oxazepam) at 2.32 min.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Positive-ion electrospray ionization (ESI).
-
MRM Transitions:
-
This compound: m/z 306.16 → 107.10
-
Oxazepam (IS): m/z 287.1 → 241.01
-
HPLC with Electrochemical Detection (HPLC-ED) for this compound and its Metabolites
This older method provides an alternative, though less direct, means of quantification.
a) Sample Preparation:
-
This compound: Ethyl acetate extraction from plasma.
-
Metabolites (Indirect Quantification): For glucuronide and sulfate conjugates, a hydrolysis step using β-glucuronidase and sulfatase, respectively, is required to liberate the parent this compound, which is then extracted and quantified.
b) Chromatographic Conditions:
-
Details of the column, mobile phase, and flow rate are not extensively described in the provided abstracts.
c) Detection:
-
This compound: A single glassy carbon electrode is used.
-
Metabolites (e.g., 8-sulfate and O-methylated metabolites): A dual-electrode system in series can be employed for direct detection without prior hydrolysis. The first electrode oxidizes the metabolite, and the second electrode reduces the product for quantification.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in this compound's metabolism and the analytical workflows can aid in understanding the methodologies.
Caption: Metabolic pathway of this compound.
Caption: HPLC-MS/MS experimental workflow.
Conclusion
The HPLC-MS/MS method stands out as a superior technique for the simultaneous, direct, and highly sensitive quantification of this compound and its primary metabolites, this compound-glucuronide and this compound-sulfate. Its high specificity, achieved through mass spectrometric detection, and simplified sample preparation protocols make it the method of choice for modern bioanalytical studies.
In contrast, the older HPLC-ED method, while sensitive for the parent drug, often requires indirect and more laborious procedures for metabolite quantification, such as enzymatic hydrolysis, which can introduce variability. While dual-electrode systems offer a more direct detection of some metabolites, the overall workflow remains more complex compared to the streamlined HPLC-MS/MS approach.
For researchers requiring comprehensive pharmacokinetic profiles of this compound, the adoption of a validated HPLC-MS/MS assay is strongly recommended for its accuracy, precision, and efficiency in capturing the complete metabolic picture of the drug.
References
- 1. Rapid determination of this compound in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A positive-negative switching LC-MS/MS method for quantification of this compound and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Fenoldopam with Other Antihypertensives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor agonist that causes peripheral vasodilation, leading to a rapid reduction in blood pressure.[1][2][3] It is primarily used in hypertensive crises and for the short-term management of severe hypertension in a hospital setting.[1][3] Its unique mechanism of action, which also promotes renal blood flow and natriuresis, makes it a subject of interest for combination therapy to enhance antihypertensive efficacy and potentially provide renal protection. This guide provides a comparative analysis of the synergistic and additive effects of this compound when co-administered with other classes of antihypertensive agents, supported by available experimental data.
Data Presentation: Hemodynamic Effects of this compound in Combination Therapy
The following tables summarize the quantitative data from clinical studies investigating the effects of this compound in combination with other antihypertensives.
Table 1: this compound and Angiotensin-Converting Enzyme (ACE) Inhibitors (Enalapril)
A study investigating the combination of this compound and enalapril concluded that their hypotensive effects are additive, not synergistic. The combination resulted in a more rapid onset and sustained blood pressure reduction compared to either drug alone.
| Parameter | This compound (100 mg) | Enalapril (5 mg) | This compound (100 mg) + Enalapril (5 mg) | Placebo |
| Mean Arterial Pressure (MAP) Reduction (mmHg) | Acute fall, lasting ~3 hours | Gradual fall, onset at 2 hours | Greater and more sustained reduction than either drug alone | No significant change |
| Heart Rate | Reflex tachycardia | No reflex tachycardia | Not explicitly stated, but likely reflex tachycardia from this compound | No significant change |
| Onset of Action | Rapid | Gradual (2 hours) | More rapid than enalapril alone | N/A |
| Duration of Action | ~3 hours | Longer than this compound | Longer than this compound alone | N/A |
Data from a single-dose, randomized, double-blind study in eight hypertensive patients.
Table 2: this compound and Beta-Blockers (Atenolol)
Limited data is available on the combined use of this compound and beta-blockers. An abstract of a study suggests that the hemodynamic response to bolus injections of this compound is not significantly influenced by pre-treatment with atenolol. However, another source warns of the potential for severe hypotension when combining these agents due to the beta-blocker's inhibition of the reflexive sympathetic response to vasodilation.
| Parameter | This compound with Atenolol Pre-treatment | General Warning |
| Blood Pressure Reduction | Bolus dose-dependent reduction was "virtually identical" to placebo pre-treatment | Potential for severe hypotension |
| Heart Rate Increase | Bolus dose-dependent increase was "virtually identical" to placebo pre-treatment | Tachycardia from this compound may be blunted |
Detailed quantitative data from the atenolol study is not available in the public domain.
Table 3: this compound with Calcium Channel Blockers and Diuretics
Currently, there is a lack of published clinical trials with quantitative data specifically assessing the synergistic or additive effects of this compound in combination with calcium channel blockers (e.g., nifedipine, amlodipine) or diuretics (e.g., hydrochlorothiazide, furosemide). While these combinations are used in clinical practice, their precise interaction in terms of blood pressure reduction has not been formally studied and reported in the available literature.
Experimental Protocols
Protocol for the Study of this compound and Enalapril Combination
Objective: To assess the hemodynamic effects of a single oral dose of this compound, enalapril, their combination, and placebo in patients with mild hypertension.
Study Design: A balanced, randomized, double-blind, single-dose, crossover study.
Participants: Eight patients with mild essential hypertension.
Procedure:
-
Each patient received one of four treatments on separate occasions:
-
This compound 100 mg
-
Enalapril 5 mg
-
This compound 100 mg + Enalapril 5 mg
-
Placebo
-
-
Blood pressure and heart rate were measured at baseline and at regular intervals for several hours post-dose.
-
Data on the onset, magnitude, and duration of blood pressure reduction were collected and analyzed.
Mandatory Visualizations
Signaling Pathways
References
- 1. Hemodynamic profile of intravenous this compound in patients with hypertensive crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for the treatment of hypertensive crises in children with kidney disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoldopam and Dopamine: On-Target Efficacy and Adrenergic Off-Target Effects
This guide provides a detailed comparison of fenoldopam and dopamine, with a specific focus on their respective interactions with adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the receptor selectivity and signaling pathways of these two vasoactive agents.
Introduction
This compound is a synthetic benzazepine derivative known as a selective dopamine D1-like receptor agonist.[1][2] It is primarily used for the short-term management of severe hypertension in hospital settings, where it induces vasodilation in arterial beds, including renal, mesenteric, and coronary arteries.[1][3] This leads to a reduction in systemic vascular resistance. In contrast, dopamine is an endogenous catecholamine that functions as a neurotransmitter and is the precursor to norepinephrine. Its clinical application includes the treatment of hemodynamic imbalances. Dopamine exhibits broad receptor activity, acting as an agonist at all five dopamine receptor subtypes as well as at adrenergic receptors, resulting in a complex, dose-dependent physiological response.
Receptor Binding Profile and Selectivity
The primary distinction between this compound and dopamine lies in their receptor selectivity. This compound is highly selective for the D1-like dopamine receptor, whereas dopamine is a non-selective agonist.
This compound's therapeutic action is mediated by its agonism at D1-like receptors. While it has minimal to no significant affinity for β-adrenoceptors, some studies indicate it possesses moderate affinity for α2-adrenoceptors and may exhibit some antagonist activity at α1 and α2 receptors. The R-isomer of this compound is responsible for its biological activity and has a 250-fold higher affinity for D1-like receptors than the S-isomer.
Dopamine's effects are multifaceted due to its interaction with a wide range of receptors. At low doses, it primarily stimulates D1 receptors, leading to vasodilation. As the dose increases, it activates β1-adrenoceptors, increasing cardiac contractility and heart rate. At higher doses, α-adrenoceptor activation predominates, causing vasoconstriction.
Table 1: Comparative Receptor Activity Profile
| Receptor Subtype | This compound Activity | Dopamine Activity | Primary Effect of Activation |
| Dopamine Receptors | |||
| D1-like (D1, D5) | Selective Agonist | Agonist | Vasodilation, increased renal blood flow |
| D2-like (D2, D3, D4) | No significant affinity/activity | Agonist | Inhibition of neurotransmitter release |
| Adrenergic Receptors | |||
| α1 | Inhibitor/Antagonist activity noted | Agonist | Smooth muscle contraction, vasoconstriction |
| α2 | Moderate affinity, Antagonist | Agonist | Mixed smooth muscle effects, inhibition of norepinephrine release |
| β1 | No significant affinity/activity | Agonist | Increased cardiac contractility and heart rate |
| β2 | No significant affinity/activity | Agonist | Smooth muscle relaxation, vasodilation |
Signaling Pathways
The activation of dopamine and adrenergic receptors initiates distinct downstream signaling cascades. This compound's effects are almost exclusively mediated through the D1 receptor pathway, while dopamine's physiological impact is a composite of multiple receptor-activated pathways.
Dopamine D1 Receptor Signaling (this compound & Dopamine)
D1-like receptors (D1 and D5) are coupled to the Gαs/olf protein. Agonist binding, by this compound or dopamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which mediates the majority of the downstream effects, including smooth muscle relaxation and vasodilation.
Caption: D1 receptor Gs-coupled signaling pathway.
Adrenergic Receptor Signaling (Dopamine Off-Target Effects)
Dopamine's off-target effects are mediated through its agonist activity at adrenergic receptors, which utilize different G-protein signaling pathways.
-
α1-Adrenergic Receptors: These are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to smooth muscle contraction.
Caption: α1 receptor Gq-coupled signaling pathway.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and counteracting the effects of Gs-coupled receptor activation.
Caption: α2 receptor Gi-coupled signaling pathway.
-
β-Adrenergic Receptors: Similar to D1 receptors, all three subtypes of β-adrenergic receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. This leads to effects such as increased heart muscle contraction (β1) and smooth muscle relaxation (β2).
Experimental Protocols
The characterization of this compound and dopamine's receptor interactions relies on standardized in vitro assays.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human D1 receptor) are homogenized and centrifuged to isolate cell membranes. The final membrane pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is performed in microplates. To each well, the following are added:
-
A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors).
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or dopamine).
-
The prepared cell membranes.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant), representing the affinity of the competitor for the receptor, is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Functional cAMP Assay for Receptor Activity (EC50/IC50)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP following receptor activation. This is particularly useful for Gs- and Gi-coupled receptors.
Methodology:
-
Cell Culture and Seeding: Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 cells with the α2-adrenergic receptor) are cultured and seeded into 384-well microplates.
-
Compound Addition:
-
Agonist Mode: Increasing concentrations of the test compound (e.g., dopamine) are added to the cells.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound (e.g., this compound) before the addition of a known agonist at a fixed concentration (typically its EC80).
-
-
Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, a stimulant of adenylyl cyclase like forskolin is often added to induce a measurable baseline level of cAMP that can then be inhibited by the agonist.
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.
-
Cell Lysis and Detection: A lysis buffer containing detection reagents is added to the wells. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on a competitive immunoassay between native cAMP and a labeled cAMP analog for a specific antibody.
-
Bioluminescence-based assays (e.g., GloSensor™, cAMP-Glo™): Utilize a genetically engineered luciferase that emits light upon binding to cAMP.
-
-
Signal Measurement: The plate is read on a compatible plate reader (e.g., a luminometer or HTRF-capable reader).
-
Data Analysis: The signal is converted to cAMP concentration using a standard curve. Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound and dopamine, while both interacting with the dopaminergic system, exhibit markedly different receptor selectivity profiles. This compound is a highly selective D1-like receptor agonist with minimal adrenergic effects, though some α2-adrenergic antagonist activity has been reported. Its clinical actions are therefore predictable and primarily confined to D1-mediated vasodilation.
In contrast, dopamine's lack of selectivity results in a broad range of physiological effects that are dose-dependent. Its activity at β- and α-adrenergic receptors constitutes significant "off-target" effects relative to its dopaminergic actions, leading to complex cardiovascular responses that include increased cardiac output and, at high doses, vasoconstriction. This comparison underscores the importance of receptor selectivity in drug design and clinical application, highlighting this compound as a targeted vasodilator and dopamine as a broad-spectrum inotropic and vasoactive agent.
References
Safety Operating Guide
Navigating the Disposal of Fenoldopam: A Guide for Laboratory Professionals
Proper disposal of the selective dopamine D1-like receptor agonist, Fenoldopam, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste materials safely.
Hazard and Disposal Summary
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. This information dictates the required disposal protocols.
| Hazard Information | Classification & Guidance | Source Documents |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1][2] | Safety Data Sheet |
| Disposal Recommendation | Must not be disposed of together with household garbage.[1][2] | Safety Data Sheet |
| Environmental Exposure | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1] | Safety Data Sheet |
| Primary Disposal Route | Offer excess and expired materials to a licensed hazardous material disposal company. | Safety Data Sheet |
| Alternative Disposal | Product may be burned in an incinerator equipped with an afterburner and scrubber. | Safety Data Sheet |
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste. This protocol applies to pure this compound (mesylate or hydrobromide forms), diluted solutions, and contaminated labware.
Phase 1: Immediate Handling and Segregation
-
Consult Safety Data Sheet (SDS): Before beginning any disposal process, thoroughly review the most current SDS for this compound.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear tightly fitting safety goggles, impervious clothing, and chemical-resistant gloves. A laboratory fume hood should be utilized to avoid inhalation of any dust or aerosols.
-
Segregate this compound Waste: Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes:
-
Expired or unused pure this compound powder.
-
Leftover diluted solutions.
-
Contaminated materials such as vials, ampules, syringes, pipette tips, and PPE.
-
Phase 2: Preparing for Final Disposal
-
Avoid Sewer Disposal: Under no circumstances should this compound waste be disposed of down the sink or into the sewer system. This is prohibited by regulations like the EPA's Hazardous Waste Pharmaceutical Final Rule (Subpart P).
-
Package for Transport:
-
Ensure waste containers are securely closed, leak-proof, and correctly labeled with the words "Hazardous Waste Pharmaceuticals".
-
Store the sealed container in a secure, well-ventilated area away from incompatible materials like strong oxidizing agents.
-
Phase 3: Final Disposal and Documentation
-
Engage a Licensed Waste Disposal Service: The primary and recommended method for disposal is to contract a licensed hazardous material disposal company. This service will ensure the waste is transported and destroyed in compliance with all federal, state, and local regulations.
-
Consider High-Temperature Incineration: If using a waste disposal service, confirm that their disposal method for pharmaceutical waste is high-temperature incineration, which is the best environmental option for pharmaceutical destruction. The product may be burned in an incinerator equipped with an afterburner and scrubber.
-
Maintain Records: Keep detailed records of all disposed this compound, including quantities and disposal dates. Retain manifests and other documentation provided by the waste disposal company for a minimum of three years.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Fenoldopam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenoldopam. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound mesylate is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)[1]
-
Causes serious eye irritation (Eye irritation 2A)[1]
-
May cause an allergic skin reaction (Sensitization - skin 1)[1]
-
Causes skin irritation[2]
-
May cause respiratory irritation[2]
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. | Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an additional layer of protection against potential contamination. Powder-free gloves are recommended to prevent the aerosolization of the drug powder. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols, preventing eye irritation. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents skin contact with the chemical. Gowns should be changed regularly and immediately if contaminated. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form outside of a containment system to minimize inhalation of airborne particles. | Protects the respiratory system from irritation and potential systemic effects from inhalation. |
Operational Plans: Handling Procedures
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Reconstitution:
-
When weighing the powdered form, use a containment balance enclosure or perform the task within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
When reconstituting, add the solvent slowly to the powder to prevent splashing.
-
-
Experimental Use:
-
Keep all containers with this compound sealed when not in use.
-
Transport this compound in sealed, shatter-resistant secondary containers.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a rinse with 70% ethanol or isopropanol is a common practice for many hazardous drugs, but consult your institution's guidelines for approved decontamination agents.
-
Carefully doff PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Scenario | Procedure |
| Small Spill (Powder) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne. 3. Dampen the absorbent material with water to minimize dust. 4. Carefully scoop the material into a labeled hazardous waste container. 5. Decontaminate the area with an approved agent. |
| Small Spill (Liquid) | 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with absorbent material. 3. Absorb the liquid and place the used absorbent material into a labeled hazardous waste container. 4. Decontaminate the area with an approved agent. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent others from entering the contaminated area. 4. Only trained personnel with appropriate respiratory protection and PPE should clean up large spills. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and any other required information by your institution.
-
Storage: Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
